Product packaging for TAPS(Cat. No.:CAS No. 29915-38-6)

TAPS

Cat. No.: B036270
CAS No.: 29915-38-6
M. Wt: 243.28 g/mol
InChI Key: YNLCVAQJIKOXER-UHFFFAOYSA-N
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Description

Taps (3-{[tris(hydroxymethyl)methyl]amino}propanesulfonic acid) is a high-purity, zwitterionic biological buffer renowned for its exceptional stability and minimal interference with biochemical processes. Its effective buffering range of pH 7.7 to 9.1 makes it an indispensable tool in a wide array of research applications, particularly in molecular biology and biochemistry where precise pH control is paramount. This compound is extensively used in electrophoresis, cell culture media preparation, and enzyme kinetics studies, providing a stable environment that does not chelate metal ions or penetrate cell membranes. Its specific research value lies in its utility for creating physiological conditions in vitro, facilitating the accurate study of protein function, nucleic acid separation, and cellular responses. As a Good's buffer, this compound operates through a protonation/deprotonation equilibrium of its sulfonic acid and tertiary amine groups, ensuring consistent performance with low reactivity and high water solubility. This reagent is essential for researchers requiring reliable pH maintenance in alkaline conditions, enabling reproducible and high-fidelity experimental outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO6S B036270 TAPS CAS No. 29915-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid
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InChI

InChI=1S/C7H17NO6S/c9-4-7(5-10,6-11)8-2-1-3-15(12,13)14/h8-11H,1-6H2,(H,12,13,14)
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InChI Key

YNLCVAQJIKOXER-UHFFFAOYSA-N
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Canonical SMILES

C(CNC(CO)(CO)CO)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H17NO6S
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DSSTOX Substance ID

DTXSID3067528
Record name TAPS
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Molecular Weight

243.28 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid
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CAS No.

29915-38-6
Record name N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid
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Record name 3-(Tris(hydroxymethyl)methylamino)-1-propanesulfonic acid
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Record name 1-Propanesulfonic acid, 3-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-
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Record name 3-(tris(hydroxymethyl)methylamino)propane-1-sulphonic acid
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Record name N-TRIS((HYDROXYMETHYL)METHYL)-3-AMINOPROPANESULFONIC ACID
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Foundational & Exploratory

TAPS Buffer: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the chemical structure, properties, and applications of N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (TAPS) buffer in scientific research and drug development.

Introduction

N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, commonly known as this compound, is a zwitterionic biological buffer belonging to the "Good's" buffers series.[1] Its chemical structure, featuring a sulfonic acid group and a tris(hydroxymethyl)aminomethane moiety, provides a stable pH environment in the slightly alkaline range, making it an invaluable tool in a variety of biochemical and molecular biology applications.[2][3] This technical guide provides a detailed overview of the chemical and physical properties of this compound, its diverse applications, and protocols for its preparation and use.

Chemical Structure and Properties

This compound is a white crystalline powder with the chemical formula C₇H₁₇NO₆S.[4][5] Its structure confers both acidic and basic characteristics, allowing it to effectively buffer solutions.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Synonym N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid[4]
Molecular Formula C₇H₁₇NO₆S[4][5]
Molecular Weight 243.28 g/mol [6][7]
pKa (25 °C) 8.44[2][8]
Effective pH Range 7.7 – 9.1[2][4][6]
Appearance White crystalline powder[5][6]
Solubility in Water 500 mg/mL[9]
CAS Number 29915-38-6[4]

Applications in Research and Drug Development

The unique buffering capacity of this compound in the alkaline range has led to its widespread use in various scientific disciplines.

Electrophoresis

This compound is frequently employed as a buffer component in both agarose and polyacrylamide gel electrophoresis for the separation of nucleic acids.[10][11][12] Its stable pH helps maintain the charge of DNA and RNA molecules, ensuring accurate separation based on size.[3] It is particularly useful in capillary electrophoresis for analyzing DNA and DNA-dye complexes.[1][9]

Protein Crystallization

The formation of high-quality protein crystals for X-ray crystallography is highly dependent on the buffering conditions. This compound can be a critical component in crystallization screens and optimization, providing a stable pH environment that promotes crystal growth. The selection of an appropriate buffer is a crucial step in determining the three-dimensional structure of proteins.

Enzyme Assays

Many enzymatic reactions exhibit optimal activity within a specific pH range. This compound is an effective buffer for a variety of enzyme assays, particularly those with an alkaline pH optimum.[2][7] Its minimal interaction with many enzymes and substrates ensures that the observed activity is a true reflection of the enzyme's function.

Cell Culture

Maintaining a stable pH is essential for the viability and growth of cells in culture. This compound can be used as a component of cell culture media to provide a consistent physiological pH environment.[1][6]

Other Applications

This compound has also been shown to bind divalent cations, such as Co(II) and Ni(II), which can be a consideration in experimental design.[4][8] Additionally, it has been reported to inhibit connexin channel activity.[1][9]

Experimental Protocols

Preparation of 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound buffer.

TAPS_Preparation_Workflow cluster_materials Materials cluster_equipment Equipment TAPS_powder This compound Powder (MW: 243.28 g/mol) dH2O Deionized Water NaOH NaOH (for pH adjustment) beaker Beaker stir_bar Magnetic Stir Bar stir_plate Magnetic Stir Plate pH_meter pH Meter graduated_cylinder Graduated Cylinder weigh 1. Weigh 243.28 g of this compound powder. dissolve 2. Dissolve in ~800 mL of deionized water. weigh->dissolve adjust_pH 3. Adjust pH with NaOH. dissolve->adjust_pH final_volume 4. Bring to a final volume of 1 L. adjust_pH->final_volume sterilize 5. Sterilize by autoclaving or filtration. final_volume->sterilize caption Workflow for preparing 1 M this compound buffer.

Caption: Workflow for preparing 1 M this compound buffer.

Methodology:

  • Weighing: Accurately weigh 243.28 grams of this compound powder.

  • Dissolving: In a beaker, dissolve the this compound powder in approximately 800 mL of deionized water. Use a magnetic stir bar and stir plate to facilitate dissolution.

  • pH Adjustment: Calibrate a pH meter and carefully add a concentrated solution of sodium hydroxide (NaOH) dropwise to the this compound solution until the desired pH is reached. The target pH will depend on the specific application.

  • Final Volume: Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.

  • Sterilization: For applications requiring sterile conditions, the this compound buffer solution can be sterilized by autoclaving or by filtration through a 0.22 µm filter.

Use of this compound in Agarose Gel Electrophoresis

This protocol outlines the general steps for using this compound buffer in a standard agarose gel electrophoresis experiment for DNA separation.

Methodology:

  • Prepare 1X this compound Electrophoresis Buffer: Dilute a concentrated stock solution of this compound buffer (e.g., 10X) to a final working concentration of 1X with deionized water. The final concentration of this compound in the running buffer is typically between 20-50 mM.

  • Prepare the Agarose Gel:

    • Weigh the appropriate amount of agarose powder to achieve the desired gel percentage (e.g., 1 gram for a 1% gel in 100 mL of buffer).

    • Add the agarose to a flask containing the 1X this compound electrophoresis buffer.

    • Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.

    • Allow the solution to cool to approximately 50-60°C.

    • Add an intercalating dye (e.g., ethidium bromide or a safer alternative) to the cooled agarose solution and mix gently.

    • Pour the agarose solution into a gel casting tray with a comb in place and allow it to solidify at room temperature.

  • Set up the Electrophoresis Apparatus:

    • Once the gel has solidified, carefully remove the comb.

    • Place the gel in the electrophoresis tank and add enough 1X this compound electrophoresis buffer to cover the gel to a depth of 2-3 mm.

  • Load and Run the Gel:

    • Mix DNA samples with a loading dye.

    • Carefully load the DNA samples and a DNA ladder into the wells of the gel.

    • Connect the electrophoresis tank to a power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive electrode).

    • Apply a constant voltage (e.g., 80-120 V) and run the gel until the dye front has migrated an appropriate distance.

  • Visualize the DNA:

    • After electrophoresis is complete, turn off the power supply and carefully remove the gel from the tank.

    • Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

Conclusion

This compound buffer is a versatile and reliable tool for researchers across various scientific fields. Its stable buffering capacity in the slightly alkaline range makes it well-suited for a wide array of applications, from routine molecular biology techniques to complex biophysical studies. By understanding its chemical properties and following established protocols, scientists can effectively utilize this compound to achieve reproducible and accurate experimental results.

References

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid pKa and buffering range

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic Acid (TAPS) for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and applications of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid, commonly known as this compound. A zwitterionic buffer, this compound is a valuable tool in various biochemical and molecular biology applications due to its buffering capacity in the physiological pH range.

Physicochemical Properties of this compound

This compound is a sulfonic acid-based buffer that belongs to the group of Good's buffers. Its zwitterionic nature at neutral pH makes it poorly permeable to biological membranes.

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below for easy reference.

PropertyValueCitation(s)
pKa at 25°C (298.15 K) 8.44 (at zero ionic strength)
Buffering pH Range 7.7 – 9.1
Molecular Formula C₇H₁₇NO₆S
Molecular Weight 243.28 g/mol
Temperature Dependence (dpKa/dT) Decreases with increasing temperature.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa of this compound can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of the weak acid (this compound) and monitoring the resulting pH changes.

Materials and Equipment:

  • N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (this compound)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (Class A)

  • Beaker (100 mL or 150 mL)

  • Temperature probe or water bath to maintain constant temperature (25°C)

Procedure:

  • Preparation of this compound Solution: Accurately weigh a known amount of this compound to prepare a solution of a specific concentration (e.g., 0.05 M) in a known volume of high-purity water.

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (25°C).

  • Titration Setup:

    • Place a known volume (e.g., 50 mL) of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the electrode tip is submerged but does not interfere with the stir bar.

    • Begin gentle and constant stirring.

  • Initial pH and Acidification (Optional but Recommended): Record the initial pH of the this compound solution. To obtain a full titration curve, the this compound solution can be acidified to a pH below its buffering range (e.g., pH ~7) with a standardized HCl solution before starting the titration with the base.

  • Titration with NaOH:

    • Fill the burette with the standardized 0.1 M NaOH solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly above the expected pKa (e.g., to pH 10-11).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be identified from the peak of the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point). At this point, the concentrations of the acidic and basic forms of this compound are equal.

Applications in Biological Research: Experimental Workflows

This compound is widely utilized in various biochemical and molecular biology assays due to its buffering capacity in the slightly alkaline range, which is optimal for many enzymatic reactions.

Kinase Assay Workflow

Protein kinases are crucial enzymes in cellular signaling, and their activity is often assayed in vitro. A stable pH is critical for accurate kinase activity measurement. The following diagram illustrates a general workflow for a protein kinase assay, where a buffer like this compound would be a suitable choice.

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection of Phosphorylation reagents Prepare Reagents (Kinase, Substrate, ATP, MgCl2) mix Combine Reagents in Buffer reagents->mix buffer Prepare Kinase Buffer (e.g., this compound, pH 8.0-9.0) buffer->mix incubate Incubate at Optimal Temperature mix->incubate stop_rxn Stop Reaction (e.g., add EDTA) incubate->stop_rxn detection Measure Phosphorylation (e.g., Radioactivity, Fluorescence, Luminescence) stop_rxn->detection GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand Ligand (Hormone/Neurotransmitter) gpcr GPCR ligand->gpcr Binding & Activation g_protein G-Protein (αβγ) (GDP-bound, Inactive) gpcr->g_protein Activates g_alpha_gtp Gα-GTP (Active) g_protein->g_alpha_gtp GDP -> GTP exchange g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha_gtp->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates pka Protein Kinase A (PKA) second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Synthesis of N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic Acid (TAPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, commonly known as TAPS, is a zwitterionic buffer widely utilized in biochemistry and molecular biology. Its utility stems from its effective buffering range at physiological pH (7.7-9.1), high water solubility, and minimal interference with biological systems. This technical guide provides an in-depth overview of the synthesis of this compound from tris(hydroxymethyl)aminomethane (Tris) and 1,3-propane sultone. Detailed experimental protocols, quantitative data on reaction parameters, and a discussion of the underlying chemical principles are presented to facilitate its preparation in a laboratory setting.

Introduction

This compound is a member of the "Good's" buffers, a group of zwitterionic buffers developed to meet the needs of biochemical research. Its molecular structure incorporates the hydrophilic and biologically compatible tris(hydroxymethyl)aminomethane moiety, which imparts excellent water solubility and low toxicity, and a sulfonate group, which ensures it remains in its zwitterionic form over a broad pH range. The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction between Tris and 1,3-propane sultone. This guide details the optimized conditions for this synthesis, ensuring a high yield and purity of the final product.

Chemical Reaction and Mechanism

The synthesis of this compound from Tris and 1,3-propane sultone proceeds via a nucleophilic attack of the primary amine group of Tris on the strained three-membered ring of 1,3-propane sultone. This reaction results in the opening of the sultone ring and the formation of a stable carbon-nitrogen bond, yielding the final this compound product. The reaction is typically carried out in an alcohol-based solvent under reflux conditions.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Tris Tris(hydroxymethyl)aminomethane (Tris) C₄H₁₁NO₃ This compound N-[Tris(hydroxymethyl)methyl]-3- aminopropanesulfonic Acid (this compound) C₇H₁₇NO₆S Tris->this compound + PS 1,3-Propane Sultone C₃H₆O₃S PS->this compound Nucleophilic Substitution (Alcohol Solvent, Reflux)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound, based on optimized conditions reported in the literature.[1][2]

3.1. Materials and Equipment

  • Tris(hydroxymethyl)aminomethane (Tris), ≥99% purity

  • 1,3-Propane sultone (1,3-PS), ≥98% purity

  • n-Butanol

  • Anhydrous ethanol

  • 500 mL three- or four-necked flask

  • Reflux condenser

  • Stirring paddle and magnetic stirrer with heating mantle

  • Thermometer

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Vacuum drying oven

  • Refrigerator

3.2. Synthesis Procedure

  • Reaction Setup: In a 500 mL four-necked flask equipped with a stirring paddle, thermometer, and reflux condenser, add equimolar amounts of tris(hydroxymethyl)aminomethane and 1,3-propane sultone. For example, use 121.14 g (1.0 mole) of Tris and 122.14 g (1.0 mole) of 1,3-propane sultone.

  • Solvent Addition: Add 250-300 mL of n-butanol to the flask.

  • Reaction: Stir the mixture to dissolve the reactants and heat the system to boiling, allowing the n-butanol to reflux. Maintain the reflux for approximately 6 hours.

  • Crystallization: After the reaction is complete, turn off the heat and allow the reaction mixture to cool to room temperature. A white precipitate of crude this compound will form. To maximize crystallization, place the flask in a refrigerator and cool to 0°C.

  • Filtration: Filter the crude product using a vacuum filtration setup.

  • Washing: Wash the filter cake 2-3 times with anhydrous ethanol to remove any unreacted starting materials and solvent residues.

  • Drying: Transfer the washed white powdery product to a vacuum drying oven. Dry at 70-120°C for 20-28 hours to obtain the final N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis of this compound.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
Tris(hydroxymethyl)aminomethane (Tris)C₄H₁₁NO₃121.1477-86-1
1,3-Propane sultoneC₃H₆O₃S122.141120-71-4
This compoundC₇H₁₇NO₆S243.2829915-38-6

Table 2: Optimized Reaction Parameters and Yield

ParameterOptimal ConditionReference
Reactant RatioEquimolar (Tris:1,3-Propane sultone)[1]
Solventn-Butanol[2]
Reaction Time6 hours[2]
TemperatureReflux temperature of n-butanol (~117-118°C)[1]
YieldUp to 70.3% - 75%[1][2]
Purity94.36% to ≥99%[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1. Mix Tris and 1,3-Propane Sultone in n-Butanol Reflux 2. Heat to Reflux (6 hours) Reactants->Reflux Cooling 3. Cool to 0°C to Crystallize Reflux->Cooling Filtration 4. Vacuum Filter Crude Product Cooling->Filtration Washing 5. Wash with Anhydrous Ethanol Filtration->Washing Drying 6. Dry in Vacuum Oven Washing->Drying Final_Product Final_Product Drying->Final_Product Pure this compound

Caption: Experimental workflow for this compound synthesis.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[1]

  • Melting Point: To compare with the literature value.

Conclusion

The synthesis of this compound from tris(hydroxymethyl)aminomethane and 1,3-propane sultone is a straightforward and efficient method for producing this valuable biological buffer. By following the detailed protocol and optimizing the reaction conditions as described, researchers can obtain this compound in high yield and purity. This guide provides the necessary information for the successful laboratory-scale production of this compound, catering to the needs of the scientific and drug development communities.

References

Solubility of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS) in Aqueous Solutions

Introduction

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid, commonly known as this compound, is a zwitterionic buffer belonging to the group of Good's buffers. Its pKa of 8.4 at 25°C makes it a valuable buffering agent for various biochemical and molecular biology applications, particularly in the physiological pH range. Understanding the solubility of this compound in aqueous solutions is critical for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of experiments, as well as for the formulation of stable and effective drug products. This technical guide provides a comprehensive overview of the factors influencing the aqueous solubility of this compound, presents a generalized experimental protocol for its determination, and includes visual representations of key experimental workflows and conceptual relationships.

Physicochemical Properties of this compound

This compound is a sulfonic acid derivative of Tris buffer. Its chemical structure contains both a tertiary amino group and a sulfonic acid group, which confer its zwitterionic properties. The presence of these ionizable groups means that the net charge of the this compound molecule in solution is dependent on the pH. The molecule also possesses three hydroxyl groups which contribute to its hydrophilicity and interaction with water molecules.

Solubility of this compound in Aqueous Solutions

The solubility of this compound in aqueous media is influenced by several factors, including temperature, pH, and the presence of co-solutes such as salts.

Effect of Salts on this compound Solubility

The presence of electrolytes in an aqueous solution can significantly alter the solubility of a zwitterionic compound like this compound. This phenomenon is often described as "salting-in" or "salting-out." For this compound, studies have shown a "salting-out" effect with several common salts at 298.15 K. This means that the solubility of this compound decreases as the concentration of these salts increases. This effect is attributed to the preferential hydration of the salt ions, which reduces the amount of "free" water molecules available to solvate the this compound molecules.

Table 1: Qualitative Effect of Various Salts on the Aqueous Solubility of this compound at 298.15 K

SaltEffect on this compound Solubility
Potassium Chloride (KCl)Salting-out (Decreases)
Potassium Bromide (KBr)Salting-out (Decreases)
Sodium Chloride (NaCl)Salting-out (Decreases)
Potassium Acetate (CH₃COOK)Salting-out (Decreases)
Effect of Temperature and pH

While specific quantitative data for the temperature and pH dependence of this compound solubility is not extensively available in readily accessible literature, general principles for zwitterionic compounds can be applied.

  • Temperature: For most solid solutes, solubility in water increases with temperature. It is expected that the solubility of this compound in water will also increase as the temperature rises. However, the exact relationship should be determined experimentally.

  • pH: The solubility of zwitterionic molecules is generally lowest at their isoelectric point (pI), where the net charge of the molecule is zero, leading to stronger intermolecular interactions and reduced interaction with water. As the pH moves away from the pI, the molecules become predominantly positively or negatively charged, which increases their interaction with polar water molecules and thus enhances solubility.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized experimental protocol for determining the aqueous solubility of this compound. This method can be adapted to study the effects of temperature, pH, and salt concentration.

Materials and Reagents:

  • N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (this compound), high purity

  • Deionized or distilled water

  • Relevant salts (e.g., NaCl, KCl) if studying their effect

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Spectrophotometer or HPLC system for concentration analysis

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume of the aqueous solvent (e.g., deionized water, a specific salt solution, or a buffer at a specific pH) in a series of sealed containers (e.g., glass vials or flasks).

    • Place the containers in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the equilibration temperature) to avoid precipitation or further dissolution.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis:

    • Accurately dilute the clear filtrate with the appropriate solvent.

    • Determine the concentration of this compound in the diluted filtrate. This can be done using various analytical techniques:

      • UV-Vis Spectrophotometry: If this compound has a suitable chromophore or can be derivatized to produce one. A standard calibration curve must be prepared.

      • High-Performance Liquid Chromatography (HPLC): This is a more specific and sensitive method. A suitable column and mobile phase must be chosen, and a calibration curve must be generated.

      • Gravimetric Analysis: A known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining this compound can be measured.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures, pH values, or salt concentrations to determine their effect on this compound solubility.

Visualizing Key Processes and Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and the factors influencing this compound solubility.

G Experimental Workflow for this compound Buffer Preparation and Use cluster_prep Buffer Preparation cluster_use Buffer Application weigh Weigh this compound Powder dissolve Dissolve in Deionized Water weigh->dissolve ph_adjust Adjust pH with HCl/NaOH dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust filter Filter Sterilize (0.22 µm) volume_adjust->filter experiment Use in Biochemical Assay / Experiment filter->experiment storage Store at 4°C filter->storage

Experimental Workflow for this compound Buffer Preparation and Use.

G Factors Influencing this compound Solubility cluster_factors Influencing Factors cluster_details Mechanisms and Effects solubility This compound Aqueous Solubility temp Temperature temp->solubility temp_effect Generally increases with higher temperature temp->temp_effect ph pH of Solution ph->solubility ph_effect Lowest at isoelectric point (pI) ph->ph_effect salts Presence of Salts salts->solubility salting_out Salting-out effect with common salts salts->salting_out

Factors Influencing this compound Solubility.

Conclusion

The aqueous solubility of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid is a crucial parameter for its effective use in research and development. While this compound is generally soluble in water, its solubility can be significantly affected by the presence of salts, which typically induce a "salting-out" effect. The temperature and pH of the solution are also expected to play a significant role. For precise and reproducible experimental design and formulation development, it is essential to experimentally determine the solubility of this compound under the specific conditions of use. The generalized protocol provided in this guide offers a solid foundation for such investigations. The accompanying diagrams provide clear visual aids for understanding the practical workflow and the key factors governing the solubility of this important zwitterionic buffer.

TAPS as a "Good's Buffer": A Technical Guide to its Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid (TAPS), a zwitterionic buffer that is a member of the series of biological buffers introduced by Norman Good and his colleagues. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound, from its fundamental properties to its practical applications in experimental settings.

Introduction to Good's Buffers

In the mid-20th century, biological research was hampered by the lack of suitable buffers for maintaining stable pH conditions in the physiologically relevant range of 6 to 8.[1][2] Existing buffers were often toxic to biological systems, interfered with enzymatic reactions, or were otherwise unsuitable for in vitro studies.[1][2] In a series of seminal papers published between 1966 and 1980, Norman Good and his colleagues systematically identified and characterized a set of twenty zwitterionic buffering agents that met a stringent set of criteria for biological research.[1][2] These have since become known as "Good's buffers."

The key selection criteria established by Good for an ideal biological buffer were:

  • pKa between 6 and 8: To provide maximum buffering capacity at physiological pH.[1][2]

  • High water solubility: For ease of use in aqueous biological systems.[1][2]

  • Membrane impermeability: To prevent the buffer from crossing cell membranes and accumulating inside cells.[1][2]

  • Minimal salt effects: To avoid complications arising from high ionic strength.[1][2]

  • Minimal influence of concentration, temperature, and ionic composition on pKa. [1][2]

  • Well-behaved cation interactions: Any complexes formed with metal cations should remain soluble.[1][2]

  • Chemical stability and resistance to enzymatic degradation. [3]

  • Low absorbance in the UV-visible range. [3][4]

This compound is a prominent member of this family of buffers, valued for its utility in a variety of biochemical and molecular biology applications.

Good_s_Buffer_Criteria A Ideal Biological Buffer (Good's Criteria) B pKa 6.0 - 8.0 A->B C High Water Solubility A->C D Membrane Impermeability A->D E Minimal Salt Effects A->E F Stable pKa A->F G Soluble Cation Complexes A->G H Chemically Stable A->H I Low UV/Vis Absorbance A->I

Figure 1: Core selection criteria for Good's buffers.

Discovery and Synthesis of this compound

This compound, or N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid, is a zwitterionic buffer belonging to the Tris family of buffers.[5][6] Its synthesis is based on a nucleophilic substitution reaction between Tris (trihydroxymethylaminomethane) and 1,3-propanesultone (1,3-PS).[5][7] In this SN2 reaction, the amino group of Tris acts as a nucleophile, attacking the sulfonyl ring of 1,3-PS, which leads to the opening of the ring and the formation of a new carbon-nitrogen bond.[7]

Physicochemical Properties of this compound

The utility of this compound as a biological buffer stems from its specific physicochemical properties, which are summarized in the table below.

PropertyValueReference
Full Chemical Name N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid[5]
CAS Number 29915-38-6[5]
Molecular Formula C7H17NO6S[5]
Molecular Weight 243.28 g/mol [5]
pKa at 25°C 8.44 (at I=0)[8]
Buffering pH Range 7.7 - 9.1[5][6][9]
Appearance White crystalline powder[5][6]
Solubility in Water 25 g / 50 ml[5]

Experimental Protocol: Synthesis of this compound

The following protocol outlines a common method for the synthesis of this compound.[5]

Materials:

  • Tris (trihydroxymethylaminomethane)

  • 1,3-propanesultone (1,3-PS)

  • n-butanol (or another suitable alcohol solvent such as methanol or isopropanol)

  • Absolute ethanol

  • Three-necked flask with condensation reflux apparatus

  • Stirring apparatus

  • Heating mantle

  • Vacuum filtration system

  • Vacuum drying oven

Procedure:

  • In a 250 ml three-necked flask, combine equimolar amounts of Tris and 1,3-propanesultone.

  • Add an appropriate amount of n-butanol to serve as the solvent.

  • Under constant stirring, heat the mixture to reflux. The reaction time is typically controlled for about 6 hours.

  • After the reaction period, cease heating and allow the solution to cool to room temperature.

  • Perform vacuum suction filtration to separate the crude this compound precipitate.

  • Wash the collected filter cake with absolute ethanol 2-3 times to remove unreacted starting materials and byproducts.

  • Place the washed this compound filter cake in a vacuum drying oven to remove residual solvent.

The yield and purity of the final this compound product can be influenced by the choice of solvent, with n-butanol reported to provide higher yields and purity compared to other alcohols like methanol and isopropanol.[5]

TAPS_Synthesis Tris Tris (trihydroxymethylaminomethane) Reaction Nucleophilic Substitution (n-butanol, reflux, ~6h) Tris->Reaction PS 1,3-Propanesultone PS->Reaction This compound This compound (N-tris(hydroxymethyl)methyl-3- aminopropanesulfonic acid) Reaction->this compound

Figure 2: Synthesis of this compound from Tris and 1,3-propanesultone.

Applications of this compound in Research

This compound is a versatile buffer used in a wide array of biochemical and molecular biology applications. Its buffering range in the slightly alkaline region makes it particularly suitable for many biological reactions.

Key Applications:

  • Electron Transfer and Phosphorylation Studies: this compound buffer is well-suited for studying these processes in chloroplast preparations.[5]

  • DNA and RNA Electrophoresis: It is used as a buffer component for RNA samples and in capillary electrophoresis for the analysis of DNA and DNA-dye complexes.[5][6]

  • Hemoglobin Protection: this compound has been shown to protect oxyhemoglobin from oxidation to methemoglobin, particularly during processes like freeze-drying.[5][9] Its ability to maintain a stable pH in the optimal range for hemoglobin is crucial for preserving its structure and function.[9]

  • Capillary Zone Electrophoresis: this compound can be used as a background electrolyte for the microanalysis of proteins.[5]

  • Planar Chromatography: It has been employed in the mobile phase for the separation of dyes.[6]

  • Enzyme Assays: The activity of various enzymes, such as carbonic anhydrases, has been studied using this compound as the physiological buffer.[6]

  • Cell Culture: this compound is the preferred buffer for culture media in experiments with dinoflagellates, as it minimizes pH changes and supports maximal growth.[6]

It is important to note that this compound can form complexes with some metal ions, so stability constants should be considered when using it in systems containing metals.[6]

Experimental Protocol: Preparation of a this compound Buffer Solution

This protocol describes the preparation of a 0.2 M this compound buffer solution at a specific pH.

Materials:

  • This compound powder (MW: 243.28 g/mol )

  • Deionized water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • pH meter

  • Volumetric flask

  • Stirring plate and stir bar

Procedure:

  • Calculate the required mass of this compound: For 1 liter of a 0.2 M solution, the required mass is 0.2 mol/L * 243.28 g/mol = 48.656 g.

  • Dissolve the this compound powder: Weigh out 48.656 g of this compound and add it to a beaker containing approximately 800 mL of deionized water.

  • Stir until fully dissolved: Place the beaker on a stirring plate and stir until all the this compound powder has dissolved.

  • Adjust the pH: Calibrate the pH meter. Slowly add 1 M NaOH or 1 M HCl dropwise to the this compound solution while monitoring the pH until the desired value (e.g., pH 8.5) is reached.

  • Bring to final volume: Transfer the pH-adjusted solution to a 1-liter volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

  • Mix and store: Cap the flask and invert it several times to ensure thorough mixing. The buffer solution is now ready for use. For long-term storage, it is advisable to filter-sterilize the solution and store it at 4°C.

Experimental_Workflow Start Start: Prepare this compound Buffer A Prepare Biological Sample (e.g., protein, DNA, cells) Start->A B Add this compound Buffer to Sample A->B C Perform Assay (e.g., enzyme kinetics, electrophoresis) B->C D Data Acquisition C->D E Analysis and Interpretation D->E End End: Results E->End

Figure 3: A generalized experimental workflow utilizing this compound buffer.

Conclusion

This compound stands as a significant contribution from Norman Good's pioneering work on biological buffers. Its favorable physicochemical properties, including a pKa in the alkaline range, high water solubility, and zwitterionic nature, make it a reliable and versatile tool for a wide range of applications in life sciences research. From fundamental studies of photosynthesis to modern applications in electrophoresis and cell culture, this compound continues to be an essential reagent for maintaining stable and physiologically relevant pH conditions in experimental systems. A thorough understanding of its properties and correct preparation is crucial for obtaining accurate and reproducible experimental results.

References

An In-depth Technical Guide to N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 29915-38-6

This technical guide provides a comprehensive overview of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid, commonly known as TAPS. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications in various scientific fields.

Introduction

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (this compound) is a zwitterionic biological buffer that is widely utilized in biochemistry and molecular biology.[1][2] As a member of the Good's buffers group, this compound is valued for its ability to maintain a stable pH in the physiological range, its minimal interaction with biological macromolecules, and its optical transparency in the visible and near-UV regions of the spectrum. Its chemical structure features a tris(hydroxymethyl)aminomethane (Tris) moiety linked to a propanesulfonic acid group, which imparts its buffering capacity and high water solubility.

Physicochemical Properties

This compound is a white crystalline powder with a molecular weight of 243.28 g/mol . It is highly soluble in water and also shows solubility in some polar organic solvents. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 29915-38-6[3]
Molecular Formula C₇H₁₇NO₆S[3]
Molecular Weight 243.28 g/mol [3]
Appearance White crystalline powder[3]
pKa (25 °C) 8.4[3]
Buffering pH Range 7.7 - 9.1[3]
Melting Point 230-235 °C (decomposes)[3]
Solubility in Water 500 mg/mL[2]
Solubility in DMSO 100 mg/mL[3]

Synthesis and Purification

This compound is typically synthesized through a nucleophilic substitution reaction between tris(hydroxymethyl)aminomethane (Tris) and 1,3-propanesultone. The reaction is generally carried out in an alcohol-based solvent under reflux conditions.

General Synthesis Workflow

G General Synthesis Workflow of this compound Reactants Tris + 1,3-Propanesultone Reaction Reflux Reaction Reactants->Reaction Solvent Alcohol Solvent (e.g., n-butanol) Solvent->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Purified_this compound Purified this compound Powder Drying->Purified_this compound

Caption: A simplified workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

A detailed protocol for the laboratory-scale synthesis of this compound is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of tris(hydroxymethyl)aminomethane (Tris) and 1,3-propanesultone.

  • Solvent Addition: Add a suitable alcohol solvent, such as n-butanol, to the flask.

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction is typically carried out for several hours.

  • Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, which will induce the crystallization of the crude this compound product.

  • Filtration and Washing: Collect the crude product by vacuum filtration and wash the filter cake with a suitable solvent, such as ethanol, to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound product under vacuum to remove any residual solvent.

Spectral Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR Spectral data would show characteristic peaks for the protons of the tris(hydroxymethyl) and propanesulfonate moieties.
¹³C NMR The carbon spectrum would display distinct signals corresponding to the different carbon environments within the this compound molecule.
FT-IR The infrared spectrum exhibits characteristic absorption bands for O-H, N-H, C-H, S=O, and C-N functional groups.

Applications in Research and Development

This compound buffer is a versatile tool in many areas of life science research due to its buffering capacity in the physiological pH range and its low reactivity with biological molecules.

Capillary Electrophoresis of DNA

This compound buffer is frequently used as a running buffer in the capillary electrophoresis (CE) of DNA fragments.[4] Its stable pH in the alkaline range is crucial for maintaining the negative charge of the DNA backbone, which is essential for size-based separation.

  • Buffer Preparation: Prepare a 1X this compound running buffer (e.g., 50 mM this compound, pH 8.4) containing a sieving polymer (e.g., hydroxyethyl cellulose).

  • Capillary Conditioning: Flush the capillary with 0.1 M NaOH, followed by deionized water, and finally with the this compound running buffer.

  • Sample Loading: Inject the DNA sample into the capillary using electrokinetic injection.

  • Electrophoresis: Apply a high voltage across the capillary to initiate the separation of DNA fragments based on their size.

  • Detection: Detect the separated DNA fragments as they pass through a detector window, typically using laser-induced fluorescence.

G Workflow for DNA Separation by Capillary Electrophoresis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Prepare this compound Running Buffer Capillary_Cond Condition Capillary Buffer_Prep->Capillary_Cond Sample_Load Load DNA Sample Capillary_Cond->Sample_Load Electrophoresis Apply High Voltage Sample_Load->Electrophoresis Detection Detect DNA Fragments Electrophoresis->Detection Data_Acq Data Acquisition Detection->Data_Acq Analysis Electropherogram Analysis Data_Acq->Analysis

Caption: A typical workflow for DNA analysis using this compound buffer in CE.

Enzyme Assays

This compound buffer is a suitable choice for many enzyme assays, particularly for enzymes that are active in the slightly alkaline pH range.[3] Its zwitterionic nature and low tendency to interact with metal ions make it a non-interfering component in many enzymatic reactions.

  • Reagent Preparation: Prepare a this compound buffer (e.g., 20 mM, pH 8.3), a p-nitrophenyl acetate (pNPA) substrate solution, and a solution of the carbonic anhydrase enzyme.

  • Assay Setup: In a cuvette, mix the this compound buffer and the pNPA substrate solution.

  • Reaction Initiation: Add the carbonic anhydrase solution to the cuvette to start the reaction.

  • Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate, the product of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Studies of Ion Channels

This compound has been employed in studies of ion channels, such as connexin hemichannels. Its ability to maintain a stable extracellular pH is critical for investigating the pH-dependent gating and permeability of these channels.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

Safety InformationDetails
Eye Contact May cause eye irritation. In case of contact, immediately flush eyes with plenty of water.
Skin Contact May cause skin irritation. Wash off with soap and plenty of water.
Inhalation May cause respiratory tract irritation. Move to fresh air.
Ingestion May be harmful if swallowed. Rinse mouth with water.
Personal Protective Equipment Wear appropriate protective gloves, clothing, and eye/face protection.
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed.

Conclusion

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (this compound) is a valuable and versatile zwitterionic buffer for a wide range of applications in the life sciences. Its favorable physicochemical properties, including its buffering range, high solubility, and low biological reactivity, make it an excellent choice for researchers and professionals in biochemistry, molecular biology, and drug development. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols and safety information to facilitate its effective and safe use in the laboratory.

References

TAPS Biological Buffer: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols for TAPS ([tris(hydroxymethyl)methylamino]propanesulfonic acid), a versatile biological buffer.

This compound is a zwitterionic buffer, a class of compounds first described by "Good's buffers," that is widely utilized in biochemistry and molecular biology.[1][2] Its utility is centered on its ability to maintain a stable pH in the moderately alkaline range, making it an indispensable component in a variety of experimental contexts, from electrophoresis to cell culture.[1][3]

Core Physicochemical Properties

The defining characteristics of this compound are its molecular weight and its pKa, which dictates its effective buffering range. A summary of its key quantitative data is presented below.

PropertyValueReferences
Molecular Weight 243.28 g/mol [4][5]
Molecular Formula C₇H₁₇NO₆S[4][5]
pKa (at 25°C) 8.1 - 8.55[1][4][5][6]
Effective pH Range 7.7 – 9.1[1][2][3][4][5][7]
Appearance White crystalline powder[4][8]
Solubility in Water Soluble[8][9]
Melting Point 230-235 °C (decomposes)[5][8]

Key Applications in Research and Drug Development

This compound buffer's specific pH range and minimal interference with biological components make it suitable for a variety of sensitive applications:

  • Electrophoresis and Chromatography: this compound is frequently used as a buffer in capillary electrophoresis for the separation of DNA and DNA-dye complexes.[1][2][3][5][9] It is also employed in planar chromatography for the separation of dyes.[2][5][9]

  • Enzyme Assays: Due to its minimal interaction with enzymes, this compound is an excellent choice for maintaining a stable pH in enzyme kinetic studies and other enzymatic assays.[1][3]

  • Cell Culture: It is used in cell culture media to provide a stable alkaline environment for the growth of certain cell types, including dinoflagellates.[1][3][5]

  • Pharmacology and Drug Development: this compound has been identified as an inhibitor of connexin channel activity, making it a useful tool in the study of gap junctions and their role in cellular communication and disease.[5][9][10] It is also known to bind some divalent cations, which should be considered in experimental design.[7]

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound buffer in common laboratory applications.

Preparation of 1 M this compound Stock Solution (pH 8.4)

Materials:

  • This compound powder (MW: 243.28 g/mol )

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (100 mL)

Procedure:

  • Weigh out 24.33 g of this compound powder and add it to a beaker containing approximately 80 mL of deionized water.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the this compound powder is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Place the pH electrode in the this compound solution and monitor the pH.

  • Slowly add the NaOH solution dropwise to the this compound solution while stirring continuously. Monitor the pH closely.

  • Continue adding NaOH until the pH of the solution reaches 8.4.

  • Transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

  • Add deionized water to the volumetric flask until the solution reaches the 100 mL mark.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • For applications requiring sterility, the solution can be filtered through a 0.22 µm filter.

  • Store the 1 M this compound stock solution at room temperature.

General Protocol for DNA Separation by Capillary Electrophoresis

This compound buffer is well-suited for the analysis of DNA fragments by capillary electrophoresis due to its ability to maintain a stable alkaline pH, which ensures accurate separation based on size.[6]

Materials:

  • 1 M this compound stock solution (pH 8.4)

  • Deionized water

  • Capillary electrophoresis system

  • Fused silica capillary

  • DNA sample with a fluorescent label

  • DNA ladder (size standard)

Procedure:

  • Prepare the Running Buffer: Dilute the 1 M this compound stock solution with deionized water to the desired final concentration (e.g., 100 mM) for the running buffer.

  • Capillary Preparation: Condition a new capillary by flushing it sequentially with 1 M NaOH, deionized water, and finally the this compound running buffer.

  • Sample Preparation: Dilute the fluorescently labeled DNA sample and DNA ladder in the this compound running buffer.

  • Electrophoresis:

    • Place the vials containing the running buffer, sample, and ladder into the appropriate positions in the capillary electrophoresis instrument.

    • Inject the DNA ladder and then the DNA sample into the capillary using either electrokinetic or hydrodynamic injection.

    • Apply a high voltage to initiate the electrophoretic separation. DNA, being negatively charged, will migrate towards the anode.

    • The separated, fluorescently labeled DNA fragments are detected as they pass a detector window.

  • Data Analysis: The migration times of the sample fragments are compared to those of the DNA ladder to determine their sizes.

DNA_Separation_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare this compound Running Buffer B Condition Capillary A->B C Prepare DNA Sample & Ladder B->C D Inject Sample into CE System C->D E Apply High Voltage & Separate Fragments D->E F Detect Fluorescent Fragments E->F G Analyze Data (Size Determination) F->G

Workflow for DNA separation by capillary electrophoresis.
General Protocol for a Spectrophotometric Enzyme Assay

This protocol outlines a general procedure for measuring enzyme activity where the product of the reaction absorbs light at a specific wavelength. This compound buffer provides a stable pH environment for the enzyme to function.

Materials:

  • This compound buffer at the desired pH and concentration

  • Enzyme solution

  • Substrate solution

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare Reagents: Prepare the this compound buffer, enzyme, and substrate solutions. The optimal concentrations will need to be determined empirically for the specific enzyme being studied.

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength at which the product absorbs light. Set the temperature of the cuvette holder to the optimal temperature for the enzyme.

  • Assay Mixture: In a cuvette, combine the this compound buffer and the substrate solution. Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

  • Initiate Reaction: To start the reaction, add the enzyme solution to the cuvette and mix quickly by inverting.

  • Data Collection: Immediately begin recording the absorbance at regular time intervals. The rate of the reaction is determined from the initial linear portion of the absorbance versus time graph.

Visualizing Molecular Interactions

This compound Inhibition of Connexin Channels

This compound, as an aminosulfonate buffer, has been shown to inhibit the activity of connexin channels, which form gap junctions between cells. While the precise mechanism is complex and can be isoform-specific, aminosulfonate compounds are thought to interact with the channel pore, leading to its closure and a reduction in intercellular communication.

Connexin_Inhibition cluster_membrane Cell Membranes cluster_channel Gap Junction Channel Connexon1 Connexon (Cell 1) GapJunction Open Channel Connexon1:f0->GapJunction Connexon2 Connexon (Cell 2) Connexon2:f0->GapJunction BlockedChannel Blocked Channel GapJunction->BlockedChannel IntercellularCommunication Intercellular Communication GapJunction->IntercellularCommunication This compound This compound This compound->GapJunction inhibits ReducedCommunication Reduced Communication BlockedChannel->ReducedCommunication

Proposed mechanism of this compound inhibition of connexin channels.

References

Methodological & Application

Application Notes and Protocols for the Preparation of a 1M TAPS Buffer Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TAPS ([Tris(hydroxymethyl)methylamino]propanesulfonic Acid) is a zwitterionic buffer that is widely utilized in biochemistry and molecular biology research. As a member of the Good's buffers, it is favored for its minimal reactivity, good stability, and low interference in many biological assays. With a pKa of approximately 8.4 at 25°C, this compound is an effective buffer in the pH range of 7.7 to 9.1[1][2][3]. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a this compound buffer stock solution. While the target concentration is 1M, solubility limitations are a critical consideration and are addressed herein.

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
Chemical Formula C₇H₁₇NO₆S[1][4]
Molecular Weight 243.28 g/mol [1][4]
pKa (at 25°C) 8.4[1][2]
Useful pH Range 7.7 - 9.1[1][2][5][6]
Solubility in Water Variable reports: 200 mg/mL (0.82 M), 121.6 g/L (0.5 M), 116.67 mg/mL (0.48 M), 5 g/100mL (0.2 M)[1][4][5][7]

Experimental Protocols

Materials:

  • This compound ([Tris(hydroxymethyl)methylamino]propanesulfonic Acid) powder (MW: 243.28 g/mol )

  • High-purity, deionized water (ddH₂O)

  • A calibrated pH meter

  • A magnetic stirrer and stir bar

  • A volumetric flask

  • A weighing balance

  • 5M NaOH or 5M HCl for pH adjustment

  • Sterile filtration unit (0.22 µm filter)

  • Autoclaved storage bottles

Protocol for Preparing a 1M this compound Stock Solution:

  • Weighing the this compound Powder: To prepare 1 liter of a 1M this compound stock solution, weigh out 243.28 grams of this compound powder.

  • Dissolving the this compound Powder: Add the this compound powder to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution continuously.

  • Addressing Solubility: The reported solubility of this compound in water varies, with some sources indicating a maximum solubility lower than 1M at room temperature[1][4][5][7]. If the this compound powder does not fully dissolve, gentle heating of the solution on a hot plate with continuous stirring may be required. Do not boil the solution. If the powder still does not dissolve completely upon heating, it is not feasible to prepare a 1M solution. In this case, prepare a saturated stock solution at a lower concentration (e.g., 0.5M) by adding this compound powder until no more dissolves and then filtering out the undissolved solid.

  • pH Adjustment: Once the this compound is completely dissolved, allow the solution to cool to room temperature. Transfer the solution to a 1-liter volumetric flask. Use a calibrated pH meter to monitor the pH of the solution. Adjust the pH to the desired value within the buffering range (7.7-9.1) using a concentrated solution of NaOH (to increase pH) or HCl (to decrease pH). Add the acid or base dropwise while continuously stirring the solution.

  • Final Volume Adjustment: Once the desired pH is reached, add deionized water to bring the final volume to 1 liter.

  • Sterilization and Storage: For applications requiring sterile conditions, filter the buffer solution through a 0.22 µm sterile filter into a sterile, autoclaved storage bottle. Label the bottle with the buffer name, concentration, pH, and date of preparation. Store the this compound buffer solution at room temperature, where it is stable for several months[1].

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation Steps weigh 1. Weigh this compound Powder dissolve 2. Dissolve in ddH₂O with Stirring weigh->dissolve solubility_check 3. Address Solubility (Gentle Heating if Needed) dissolve->solubility_check ph_adjust 4. Adjust pH with NaOH/HCl solubility_check->ph_adjust volume_adjust 5. Adjust Final Volume ph_adjust->volume_adjust sterilize 6. Sterile Filter volume_adjust->sterilize store 7. Store at Room Temperature sterilize->store

Caption: Workflow for the preparation of a this compound buffer stock solution.

logical_relationship cluster_properties Key Properties of this compound cluster_application Application Considerations pka pKa ≈ 8.4 ph_range Effective pH Range: 7.7 - 9.1 pka->ph_range determines biochem Biochemical Assays ph_range->biochem cell_culture Cell Culture Media ph_range->cell_culture electrophoresis Electrophoresis ph_range->electrophoresis

Caption: Relationship between this compound properties and its applications.

References

TAPS Buffer for Enhanced DNA Capillary Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of DNA fragments, offering significant advantages in speed, resolution, and sensitivity over traditional slab gel electrophoresis.[1] The choice of buffer system is a critical parameter in optimizing CE separations. While Tris-Borate-EDTA (TBE) and Tris-Acetate-EDTA (TAE) are commonly used, N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (TAPS) buffer has shown promise in various CE applications due to its stable alkaline pH range and potential for improved performance.[2][3] this compound, a zwitterionic buffer, maintains a pH between 7.7 and 9.1, which is ideal for preventing shifts in the charge of DNA molecules and ensuring accurate and reproducible separations.[2]

This document provides detailed application notes and protocols for the utilization of this compound buffer in DNA capillary electrophoresis, including a comparison with conventional buffers and methodologies for its preparation and use.

Advantages of this compound Buffer in DNA Capillary Electrophoresis

The use of this compound buffer in DNA capillary electrophoresis offers several key advantages:

  • Stable Alkaline pH: this compound has a pKa of 8.44, making it an excellent buffer for maintaining a stable pH in the moderately alkaline range required for DNA analysis.[2] This stability minimizes fluctuations in the electrophoretic mobility of DNA, leading to more consistent and reproducible results.

  • Improved Resolution: In certain applications, this compound-based buffers have been associated with enhanced resolution of DNA fragments, particularly when combined with other additives. For instance, studies have shown that a Tris-TAPS-EDTA (TTE) buffer, when used with glycerol, improves the separation of large double-stranded DNA fragments.

  • Reduced Band Broadening: A Tris-TAPS buffer formulation has been reported to exhibit less temperature-induced DNA band broadening compared to other buffer systems, contributing to sharper peaks and more accurate analysis.

Comparison of Electrophoresis Buffers

The selection of an appropriate buffer is crucial for achieving optimal results in DNA capillary electrophoresis. The following table summarizes the key characteristics of this compound, TBE, and TAE buffers.

FeatureThis compound BufferTBE BufferTAE Buffer
Buffering Capacity HighHighLow
Optimal pH Range 7.7 - 9.1[2]~8.3~8.3
Resolution of Small DNA Fragments (<1kb) GoodExcellentGood
Resolution of Large DNA Fragments (>5kb) Good (can be enhanced with additives)FairGood
Heat Generation ModerateLowHigh
Enzyme Inhibition LowBorate can inhibit some enzymesLow
Suitability for DNA Recovery GoodCan be problematic due to borateGood

Experimental Protocols

Protocol 1: Preparation of 10X this compound Running Buffer

This protocol describes the preparation of a 10X stock solution of this compound running buffer, which can be diluted to a 1X working concentration for use in capillary electrophoresis.

Materials:

  • This compound (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid)

  • EDTA (Ethylenediaminetetraacetic acid), disodium salt

  • Deionized water (ddH₂O)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Sterile, RNase-free containers

Procedure:

  • To prepare 1 L of 10X this compound buffer, weigh out the required amount of this compound powder. For a 1M this compound concentration, use 243.3 g of this compound.

  • Weigh out 5.2 g of EDTA disodium salt to achieve a final concentration of 14 mM in the 10X stock.

  • Dissolve the this compound and EDTA in approximately 800 mL of deionized water in a clean beaker with a magnetic stirrer.

  • Once the solids are completely dissolved, adjust the pH of the solution to 8.4 using NaOH or HCl. Monitor the pH carefully with a calibrated pH meter.

  • Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 L.

  • Sterilize the buffer by filtration through a 0.22 µm filter.

  • Store the 10X this compound buffer at room temperature in a sterile, clearly labeled container.

Protocol 2: DNA Capillary Electrophoresis using this compound Buffer

This protocol provides a general procedure for the analysis of DNA fragments using a capillary electrophoresis system with a this compound-based running buffer. Instrument-specific parameters may need to be optimized.

Materials:

  • 1X this compound running buffer (diluted from 10X stock)

  • Capillary electrophoresis instrument

  • Appropriate polymer for sieving (e.g., POP-4™, linear polyacrylamide)

  • DNA sample with a fluorescent label

  • Internal size standard

  • Formamide or other denaturing agent (for single-stranded DNA analysis)

Procedure:

  • Capillary Conditioning: Before the first run, and as recommended by the instrument manufacturer, condition the capillary. This may involve flushing with 0.1 M HCl, 0.1 M NaOH, and deionized water, followed by equilibration with 1X this compound running buffer.

  • Sample Preparation: Resuspend the fluorescently labeled DNA sample and internal size standard in high-purity formamide or 1X this compound buffer. Heat denature the sample if analyzing single-stranded DNA.

  • Instrument Setup:

    • Fill the anode and cathode buffer reservoirs with fresh 1X this compound running buffer.

    • Load the prepared samples and allelic ladder into the sample plate.

    • Set the appropriate run parameters on the instrument software, including injection voltage, injection time, separation voltage, and run temperature. These parameters will need to be optimized for the specific application and instrument.

  • Electrophoresis: Place the sample plate in the instrument and begin the electrophoresis run. The negatively charged DNA fragments will migrate through the polymer-filled capillary towards the anode.

  • Data Analysis: After the run is complete, the instrument's software will generate an electropherogram. Analyze the data to determine the size and quantity of the DNA fragments based on their migration time relative to the internal size standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis Buffer_Prep Prepare 1X this compound Running Buffer Capillary_Cond Capillary Conditioning Buffer_Prep->Capillary_Cond Fill Reservoirs Sample_Prep Prepare DNA Sample & Internal Standard Injection Electrokinetic Injection Sample_Prep->Injection Capillary_Cond->Injection Separation Electrophoretic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Data_Analysis Size & Quantify Fragments Electropherogram->Data_Analysis

Caption: Experimental workflow for DNA capillary electrophoresis using this compound buffer.

buffer_comparison cluster_properties Key Properties This compound This compound Buffer Buffering Buffering Capacity This compound->Buffering High Resolution Fragment Resolution This compound->Resolution Good Heat Heat Generation This compound->Heat Moderate Enzyme Enzyme Compatibility This compound->Enzyme High TBE TBE Buffer TBE->Buffering High TBE->Resolution Excellent (small DNA) TBE->Heat Low TBE->Enzyme Low (Borate Inhibition) TAE TAE Buffer TAE->Buffering Low TAE->Resolution Good (large DNA) TAE->Heat High TAE->Enzyme High

Caption: Comparison of key properties of common DNA electrophoresis buffers.

Conclusion

This compound buffer presents a viable and, in some cases, advantageous alternative to traditional TBE and TAE buffers for DNA capillary electrophoresis. Its stable alkaline pH and potential for improved resolution and reduced band broadening make it a valuable tool for researchers, scientists, and drug development professionals seeking to optimize their DNA analysis workflows. The protocols provided herein offer a starting point for the implementation of this compound buffer in various capillary electrophoresis applications. Further optimization of instrument-specific parameters is recommended to achieve the best possible results for a given experimental system.

References

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic Acid (TAPS): Application Notes and Protocols for Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid, commonly known as TAPS, is a zwitterionic buffer that has found increasing utility in various protein purification and analysis techniques. Its pKa of 8.4 (at 25°C) provides a reliable buffering range between 7.7 and 9.1, making it a suitable choice for a variety of applications where a stable alkaline pH is crucial.[1][2] This document provides detailed application notes and protocols for the use of this compound in protein purification, protein stability analysis, and enzymatic assays.

Key Properties of this compound Buffer

This compound offers several advantages in protein purification workflows, primarily attributed to its chemical structure and buffering capacity.

PropertyValueReference
Chemical FormulaC₇H₁₇NO₆S[2]
Molecular Weight243.28 g/mol [2]
pKa (25°C)8.4[1]
Buffering pH Range7.7 - 9.1[1][2]
AppearanceWhite crystalline powder
Solubility in WaterGood[1]

Applications in Protein Purification and Analysis

This compound buffer is a versatile reagent in the protein scientist's toolkit, applicable to a range of techniques from chromatography to electrophoresis and protein stability studies.

Chromatography

While specific protocols detailing the use of this compound in mainstream protein purification chromatography are not extensively documented in readily available literature, its properties make it a theoretically sound choice for certain applications, particularly in anion-exchange chromatography.

In AEX, a positively charged stationary phase is used to bind negatively charged proteins. The pH of the buffer is critical in determining the net charge of the protein. For proteins with an isoelectric point (pI) below the desired working pH, an anion-exchange resin is appropriate. This compound, with its buffering range of 7.7-9.1, can be used to maintain a pH above the pI of many proteins, thus ensuring a net negative charge and facilitating their binding to the anion-exchange column.

Workflow for Anion-Exchange Chromatography using this compound Buffer

AEX_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis p1 Prepare Protein Sample in Low-Salt this compound Buffer (pH 8.5) s1 Load Protein Sample onto Column p1->s1 p2 Equilibrate AEX Column with Low-Salt this compound Buffer (pH 8.5) p2->s1 s2 Wash with Low-Salt this compound Buffer to Remove Unbound Proteins s1->s2 s3 Elute Bound Proteins with a Linear Salt Gradient in this compound Buffer s2->s3 a1 Collect Fractions s3->a1 a2 Analyze Fractions by SDS-PAGE a1->a2 a3 Pool Fractions Containing Pure Protein a2->a3

Caption: Workflow for anion-exchange chromatography using this compound buffer.

Protocol: Anion-Exchange Chromatography with this compound Buffer (General Protocol)

This protocol provides a general framework for purifying a protein with a known pI below 8.0 using an anion-exchange column and a this compound-based buffer system. Optimization will be required for specific proteins.

Materials:

  • Anion-exchange column (e.g., Q-Sepharose)

  • Chromatography system (e.g., FPLC)

  • This compound buffer stock (1 M, pH 8.5)

  • Sodium chloride (NaCl) stock (5 M)

  • Protein sample, dialyzed against low-salt this compound buffer

  • SDS-PAGE reagents and equipment

Buffers:

  • Binding Buffer (Low-Salt): 20 mM this compound, pH 8.5

  • Elution Buffer (High-Salt): 20 mM this compound, pH 8.5, 1 M NaCl

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes (CVs) of Binding Buffer at a constant flow rate until the conductivity and pH of the eluate are stable.

  • Sample Loading: Load the protein sample onto the equilibrated column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with Binding Buffer (typically 5-10 CVs) to remove any unbound or weakly bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CVs. This gradual increase in salt concentration will displace proteins from the resin based on their charge density.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the protein of interest at the desired purity.

  • Pooling: Pool the fractions containing the purified protein.

Electrophoresis

This compound buffer can be a valuable component in polyacrylamide gel electrophoresis (PAGE) systems, particularly for the separation of proteins in the alkaline pH range. While Tris-glycine buffer systems are more common, this compound can offer an alternative for specific applications.

Workflow for SDS-PAGE

SDS_PAGE_Workflow cluster_prep Preparation cluster_elec Electrophoresis cluster_vis Visualization p1 Prepare Protein Samples with Laemmli Buffer e1 Load Samples and Molecular Weight Marker into Wells p1->e1 p2 Cast Polyacrylamide Gel p2->e1 e2 Run Gel in Electrophoresis Apparatus with Running Buffer e1->e2 v1 Stain Gel (e.g., Coomassie) e2->v1 v2 Destain Gel v1->v2 v3 Visualize and Document Separated Protein Bands v2->v3

Caption: General workflow for SDS-polyacrylamide gel electrophoresis.

Protocol: SDS-PAGE with a this compound-based Buffer System (Adapted from standard protocols)

This protocol describes the preparation of a polyacrylamide gel and running buffer using this compound. This is a representative protocol and may require optimization.

Materials:

  • Acrylamide/Bis-acrylamide solution (30%)

  • This compound

  • Sodium dodecyl sulfate (SDS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Protein samples

  • Laemmli sample buffer

  • Electrophoresis apparatus and power supply

Solutions:

  • Resolving Gel Buffer (1.5 M this compound, pH 8.8): Dissolve this compound in deionized water and adjust the pH to 8.8 with HCl.

  • Stacking Gel Buffer (0.5 M this compound, pH 6.8): Dissolve this compound in deionized water and adjust the pH to 6.8 with HCl.

  • 10% (w/v) SDS

  • 10% (w/v) APS

  • Running Buffer (25 mM this compound, 192 mM Glycine, 0.1% SDS, pH ~8.3): Prepare from stock solutions.

Procedure:

  • Gel Casting:

    • Resolving Gel (12%): For a 10 mL gel, mix 4.0 mL of 30% acrylamide/bis-acrylamide, 2.5 mL of 1.5 M this compound (pH 8.8), 100 µL of 10% SDS, 3.3 mL of deionized water, 100 µL of 10% APS, and 10 µL of TEMED. Pour into the gel cassette, leaving space for the stacking gel, and overlay with water or isopropanol. Allow to polymerize.

    • Stacking Gel (4%): For a 5 mL gel, mix 0.67 mL of 30% acrylamide/bis-acrylamide, 1.25 mL of 0.5 M this compound (pH 6.8), 50 µL of 10% SDS, 3.0 mL of deionized water, 50 µL of 10% APS, and 5 µL of TEMED. Pour over the polymerized resolving gel and insert the comb. Allow to polymerize.

  • Sample Preparation: Mix protein samples with an equal volume of 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis:

    • Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with Running Buffer.

    • Load the prepared protein samples and a molecular weight marker into the wells.

    • Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

  • Visualization: After electrophoresis, stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.

Protein Stability Analysis

This compound can be employed as a buffering agent in biophysical assays to assess protein stability, such as in thermal shift assays (Differential Scanning Fluorimetry - DSF). The stability of a protein can be influenced by the buffer composition, and screening different buffers, including this compound, can help identify optimal conditions for protein storage, crystallization, and functional assays.

Workflow for Thermal Shift Assay (DSF)

DSF_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Protein Solution in this compound Buffer a1 Mix Protein, Dye, and Ligand (optional) in a qPCR Plate p1->a1 p2 Prepare Fluorescent Dye Solution p2->a1 a2 Run a Thermal Melt Experiment in a qPCR Instrument a1->a2 an1 Monitor Fluorescence Change with Increasing Temperature a2->an1 an2 Determine the Melting Temperature (Tm) an1->an2 an3 Compare Tm Values under Different Conditions an2->an3

Caption: Workflow for a thermal shift assay to determine protein stability.

Protocol: Protein Stability Assessment using Thermal Shift Assay with this compound Buffer

This protocol outlines a general procedure for determining the melting temperature (Tm) of a protein in this compound buffer.

Materials:

  • Purified protein of interest

  • This compound buffer (e.g., 50 mM this compound, 150 mM NaCl, pH 8.5)

  • Fluorescent dye (e.g., SYPRO Orange)

  • qPCR instrument with melt curve analysis capability

  • qPCR plates

Procedure:

  • Prepare a master mix: For each condition to be tested, prepare a master mix containing the this compound buffer and the fluorescent dye at its final working concentration.

  • Prepare protein dilutions: Dilute the protein stock to the desired final concentration in the corresponding this compound buffer.

  • Set up the assay plate: In each well of a qPCR plate, add the protein solution to the master mix. Include appropriate controls (e.g., buffer and dye without protein).

  • Run the thermal melt: Place the plate in the qPCR instrument and run a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melt curve. The software of the qPCR instrument can typically calculate the Tm from the derivative of the fluorescence curve.

Enzyme Assays

The pH of the reaction environment is a critical parameter for enzyme activity. This compound, with its buffering range in the alkaline region, is well-suited for assays of enzymes that exhibit optimal activity at higher pH values, such as alkaline phosphatase.

Comparative Activity of Alkaline Phosphatase in Different Buffers

A study comparing the activity of alkaline phosphatase in Tris, Glycine, and Tricine buffers at various pH values demonstrated that the choice of buffer significantly impacts enzyme kinetics. While a direct comparison with this compound was not included in this specific study, the data underscores the importance of buffer selection. For instance, at pH 9.1, Tris buffer yielded the highest Vmax for alkaline phosphatase. When selecting a buffer for an enzyme assay, it is crucial to consider not only the pH but also potential interactions between the buffer components and the enzyme or substrate.

BufferpHVmax (relative units)Km (mM)
Tris8.6~1.8~0.7
8.85~2.3~0.9
9.1~2.8~1.1
Glycine8.6~0.8~0.3
8.85~1.0~0.4
9.1~1.2~0.5
Tricine8.6~1.2~0.5
8.85~1.5~0.6
9.1~1.8~0.7

Data adapted from a study on the effects of different buffers on alkaline phosphatase activity. The values are approximate and for comparative purposes.

Protocol: Alkaline Phosphatase Activity Assay in this compound Buffer

This protocol describes a colorimetric assay for alkaline phosphatase activity using p-nitrophenyl phosphate (pNPP) as a substrate in a this compound buffer system.

Materials:

  • Alkaline phosphatase enzyme

  • This compound buffer (100 mM, pH 9.0)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a microcuvette or 96-well plate, add the this compound buffer and the pNPP substrate solution.

  • Initiate the reaction: Add the alkaline phosphatase enzyme to the reaction mixture to start the reaction.

  • Monitor the reaction: Immediately place the cuvette or plate in a spectrophotometer and measure the increase in absorbance at 405 nm over time. The product of the reaction, p-nitrophenol, is yellow and absorbs light at this wavelength.

  • Calculate the initial velocity: The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.

  • Determine kinetic parameters: By varying the substrate concentration and measuring the corresponding initial velocities, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined using a Lineweaver-Burk plot or non-linear regression analysis.

Conclusion

This compound is a valuable zwitterionic buffer for a range of applications in protein purification and analysis, particularly when a stable alkaline pH is required. Its utility in chromatography, electrophoresis, protein stability studies, and enzyme assays makes it a versatile tool for researchers in biochemistry, molecular biology, and drug development. The provided protocols offer a starting point for the implementation of this compound in various laboratory workflows, with the understanding that optimization for specific proteins and experimental conditions is often necessary.

References

Application Notes and Protocols: Optimal TAPS Buffer Concentration for Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. Fluctuations in pH can significantly impact cell growth, viability, metabolism, and the production of biologics. While the bicarbonate-carbon dioxide (HCO₃⁻/CO₂) buffering system is the primary buffer in most cell culture media, it is often supplemented with a stable, non-volatile zwitterionic buffer to provide additional buffering capacity, especially when cells are cultured in open systems or at high densities.

TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) is a zwitterionic biological buffer with a pKa of approximately 8.4 at 25°C, providing an effective buffering range of 7.7 to 9.1.[1][2][3] Its properties make it a candidate for use in mammalian cell culture media, particularly for applications requiring a slightly alkaline pH. This document provides detailed application notes and protocols to guide researchers in determining the optimal this compound buffer concentration for their specific mammalian cell culture systems.

Data Presentation

Table 1: Physicochemical Properties of this compound Buffer
PropertyValueReference
Chemical NameN-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid[2]
Molecular FormulaC₇H₁₇NO₆S[3]
Molecular Weight243.28 g/mol [2]
pKa (25°C)~8.4[1]
Effective pH Range7.7 - 9.1[1][3]
AppearanceWhite crystalline powder[2]
Table 2: Recommended Starting Concentration Range for this compound in Mammalian Cell Culture Media

The optimal concentration of a buffer is cell-line and process-dependent. Based on typical concentrations of other zwitterionic buffers like HEPES and MOPS used in mammalian cell culture, a starting range for this compound is recommended.[4] Empirical testing is crucial to determine the ideal concentration for a specific application.

BufferTypical Concentration Range (mM)Notes
This compound (inferred) 10 - 25 Initial recommended range for empirical testing.
HEPES10 - 25Commonly used, pKa ~7.5.
MOPS10 - 20pKa ~7.2.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_optimization Optimization prep_media Prepare Basal Media prep_final_media Prepare Media with Varying this compound Concentrations (0, 5, 10, 15, 20, 25 mM) prep_media->prep_final_media prep_this compound Prepare this compound Stock Solution prep_this compound->prep_final_media seed_cells Seed Mammalian Cells prep_final_media->seed_cells culture_cells Culture Cells for a Defined Period seed_cells->culture_cells ph_stability pH Stability Assay culture_cells->ph_stability viability_assay Cell Viability Assay (e.g., Trypan Blue, MTT) culture_cells->viability_assay growth_assay Cell Growth Assay (Cell Counting) culture_cells->growth_assay product_titer Product Titer Analysis (if applicable) culture_cells->product_titer data_analysis Analyze Data and Determine Optimal Concentration ph_stability->data_analysis viability_assay->data_analysis growth_assay->data_analysis product_titer->data_analysis

Caption: Workflow for optimizing this compound buffer concentration.

Signaling_Pathway Impact of pH on Cellular Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response pH Extracellular pH ion_channels Ion Channels & Transporters pH->ion_channels receptors Growth Factor Receptors pH->receptors This compound This compound Buffer This compound->pH Stabilizes intracellular_pH Intracellular pH (pHi) ion_channels->intracellular_pH mapk MAPK Pathway receptors->mapk pi3k PI3K/Akt Pathway receptors->pi3k metabolism Metabolism (e.g., Glycolysis) intracellular_pH->metabolism proliferation Cell Proliferation mapk->proliferation pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis Inhibits

Caption: pH impact on key cellular signaling pathways.

Experimental Protocols

Protocol 1: Preparation of this compound-Supplemented Cell Culture Media

Objective: To prepare mammalian cell culture media supplemented with various concentrations of this compound buffer for optimization studies.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid), cell culture grade

  • Sterile, deionized water

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Sterile 0.22 µm filter units

  • Sterile storage bottles

Procedure:

  • Prepare a 1 M this compound Stock Solution:

    • Dissolve 24.33 g of this compound in 80 mL of sterile, deionized water.

    • Adjust the pH to the desired setpoint (e.g., 7.4) at the intended culture temperature (e.g., 37°C) using 1 M NaOH. Note that the pH of the buffer is temperature-dependent.

    • Bring the final volume to 100 mL with sterile, deionized water.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 2-8°C.

  • Prepare this compound-Supplemented Media:

    • To 500 mL of basal cell culture medium, add the calculated volume of the 1 M this compound stock solution to achieve the desired final concentrations (e.g., 5, 10, 15, 20, 25 mM).

    • For a 10 mM final concentration in 500 mL of media, add 5 mL of the 1 M this compound stock solution.

    • As a control, prepare a batch of media with no this compound supplementation.

    • After adding this compound, check the pH of the final medium and adjust if necessary with sterile 1 M NaOH or 1 M HCl.

    • Aseptically add other required supplements such as fetal bovine serum (FBS), L-glutamine, and antibiotics.

    • Store the prepared media at 2-8°C and protect from light.

Protocol 2: Evaluation of pH Stability in this compound-Supplemented Media

Objective: To assess the buffering capacity of this compound-supplemented media against metabolic acidosis.

Materials:

  • Prepared this compound-supplemented media at various concentrations

  • Control medium (no this compound)

  • Mammalian cell line of interest (e.g., CHO, HEK293)

  • Culture vessels (e.g., T-flasks, multi-well plates)

  • CO₂ incubator

  • pH meter

Procedure:

  • Seed the mammalian cells at a known density into culture vessels containing the control and this compound-supplemented media.

  • Place the cultures in a CO₂ incubator at 37°C.

  • At regular intervals (e.g., every 24 hours) for the duration of the culture period (e.g., 5-7 days), aseptically collect a small aliquot of the culture supernatant from each condition.

  • Measure the pH of the collected samples immediately using a calibrated pH meter.

  • Plot the pH values over time for each this compound concentration and the control.

  • Compare the rate of pH change between the different conditions. A smaller decrease in pH over time indicates better buffering capacity.

Protocol 3: Assessment of Cell Viability and Growth in this compound-Supplemented Media

Objective: To determine the effect of different this compound concentrations on the viability and proliferation of mammalian cells.

Materials:

  • Cells cultured in control and this compound-supplemented media

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

A. Trypan Blue Exclusion Assay for Cell Viability:

  • At desired time points, collect a sample of the cell suspension.

  • Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue solution.

  • Load the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

B. MTT Assay for Cell Proliferation:

  • Seed cells in a 96-well plate with control and this compound-supplemented media and culture for the desired duration.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Higher absorbance values correlate with a higher number of viable, metabolically active cells.

Protocol 4: Quantification of Recombinant Protein Production

Objective: To evaluate the impact of this compound buffer concentration on the yield of a secreted recombinant protein (e.g., monoclonal antibody).

Materials:

  • Supernatant samples from cells cultured in control and this compound-supplemented media

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the protein of interest

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Protein A)

Procedure (using ELISA as an example):

  • At the end of the culture period, collect the cell culture supernatant by centrifugation to remove cells and debris.

  • Perform an ELISA according to the manufacturer's instructions to quantify the concentration of the recombinant protein in the supernatant from each this compound concentration and the control.

  • Briefly, this involves coating a microplate with a capture antibody, adding the supernatant samples, followed by a detection antibody, a substrate, and measuring the resulting colorimetric change.

  • Generate a standard curve using known concentrations of the purified protein.

  • Calculate the protein concentration in each sample based on the standard curve.

  • Compare the protein titers across the different this compound concentrations to determine the optimal condition for protein production.

Conclusion

The selection of an appropriate buffer and its optimal concentration is a critical step in developing a robust mammalian cell culture process. While this compound is a promising candidate for pH control in the slightly alkaline range, its optimal concentration is not universally defined and requires empirical determination. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate and optimize the concentration of this compound buffer for their specific cell lines and applications, thereby ensuring reproducible and reliable cell culture performance. It is recommended to start with a concentration range of 10-25 mM and assess the impact on pH stability, cell viability, growth, and product formation.

References

Application Notes: TAPS Buffer in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, commonly known as TAPS, is a zwitterionic buffer that belongs to the group of "Good's buffers".[1][2] Developed to meet the needs of biological and biochemical research, this compound is particularly valuable for maintaining stable pH conditions in a moderately alkaline range.[3] With a pKa of approximately 8.4 at 25°C, its effective buffering range is pH 7.7 to 9.1.[2][4] This makes this compound an excellent choice for a variety of applications, including enzyme assays, where precise pH control is critical for accurate kinetic measurements.[3][5]

Properties and Advantages of this compound Buffer

This compound offers several key advantages for researchers conducting enzyme kinetic assays:

  • Optimal pH Range: Its buffering capacity in the alkaline range (pH 7.7-9.1) is ideal for many enzymes that exhibit optimal activity at a pH slightly above neutral, such as alkaline phosphatase.[2][3]

  • Minimal Metal Ion Chelation: Unlike some other common buffers (e.g., Tris), this compound shows a reduced tendency to bind divalent cations.[4] This is a critical feature for assays involving metalloenzymes or reactions where metal ions are essential cofactors, as the buffer is less likely to interfere with the enzyme's structure or catalytic activity.

  • High Solubility and Stability: this compound is highly soluble in water and chemically stable, ensuring consistent and reliable performance in experimental setups.[2][3] This stability is crucial for reproducibility, especially in high-throughput screening (HTS) applications.

  • Low Interference: As a zwitterionic buffer, this compound is designed to have minimal interaction with biological macromolecules, ensuring that it does not significantly alter enzyme conformation or inhibit activity.[3] This leads to more accurate and reliable kinetic data.

Quantitative Data Summary

The choice of buffer can significantly impact the kinetic parameters of an enzyme. The following table summarizes a comparative study on a Mn2+-dependent dioxygenase (BLC23O), illustrating how kinetic constants can vary between different buffers at a constant pH.

Buffer (at pH 7.4)Km (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹)
Phosphate 0.24 ± 0.01Value not reportedValue not reported
HEPES Value not reportedValue not reported0.20 higher than Tris-HCl
Tris-HCl Value not reported0.33 ± 0.002Value not reported
Data adapted from a study on BLC23O, a Mn2+-dependent dioxygenase.[6]

This data highlights the importance of buffer selection and optimization. While BLC23O showed the highest substrate affinity (lowest Km) in phosphate buffer, its turnover rate (kcat) was highest in Tris-HCl.[6] HEPES buffer provided a higher overall catalytic efficiency compared to Tris-HCl.[6] Such variations underscore the need to empirically determine the optimal buffer for any new enzyme-substrate system.

Experimental Protocols and Workflows

A logical workflow is essential for reproducible enzyme kinetic assays. The following diagram illustrates the key stages, from reagent preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare this compound Buffer (e.g., 50 mM, pH 8.5) P2 Prepare Enzyme Stock (in this compound buffer) P3 Prepare Substrate Stock (in appropriate solvent) A1 Equilibrate Plate/Cuvettes (e.g., 25°C) P3->A1 A2 Add Buffer & Substrate (to reaction wells) A1->A2 A3 Initiate Reaction (add enzyme) A2->A3 A4 Monitor Reaction (e.g., spectrophotometer) A3->A4 D1 Calculate Initial Velocity (ΔAbsorbance / Δtime) A4->D1 D2 Plot Velocity vs. [Substrate] D1->D2 D3 Fit to Michaelis-Menten Model D2->D3 D4 Determine Km and Vmax D3->D4

Caption: General workflow for an enzyme kinetic assay.

Detailed Protocol: Alkaline Phosphatase (ALP) Assay

This protocol provides a method for determining the kinetic parameters of alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as a substrate, a common assay for which this compound buffer is well-suited due to the enzyme's alkaline pH optimum.

1. Materials and Reagents:

  • This compound Buffer (1 M stock, pH 9.0): Dissolve this compound powder in deionized water and adjust the pH to 9.0 with NaOH.

  • Assay Buffer (50 mM this compound, pH 9.0): Dilute the 1 M stock solution in deionized water.

  • Alkaline Phosphatase (ALP): Prepare a stock solution in the Assay Buffer and store on ice. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Substrate (pNPP): Prepare a stock solution (e.g., 100 mM) in the Assay Buffer.

  • Stop Solution (3 M NaOH): To terminate the reaction.

  • Instrumentation: 96-well microplate reader or spectrophotometer capable of reading absorbance at 405 nm.

2. Experimental Procedure:

  • Prepare Substrate Dilutions: Create a series of pNPP dilutions in the Assay Buffer. For a typical Km determination, concentrations might range from 0.1 to 10 times the expected Km value.

  • Set up the Reaction Plate: In a 96-well plate, add 50 µL of each pNPP dilution in triplicate. Include wells for a "no enzyme" blank for each substrate concentration.

  • Temperature Equilibration: Incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure thermal equilibrium.[7]

  • Initiate the Reaction: Add 50 µL of the diluted ALP enzyme solution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Monitor Product Formation: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30-60 seconds for 10-20 minutes. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Collection: Record the absorbance readings over time.

3. Data Analysis:

  • Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance vs. time. The initial velocity is the slope of the linear portion of this curve.[7] Correct these values by subtracting the slope from the corresponding "no enzyme" blank.

  • Determine Kinetic Parameters: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the Data: Use non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]). This will provide the values for Km (Michaelis constant) and Vmax (maximum velocity).

Logical Framework for Buffer Selection

Choosing the correct buffer is a critical first step in assay development. The following diagram outlines the decision-making process, highlighting key properties that make this compound a suitable choice.

G Start Start: Need Buffer for Enzyme Kinetic Assay Q_pH What is the enzyme's optimal pH range? Start->Q_pH pH_Alkaline Alkaline (pH 7.7-9.1) Q_pH->pH_Alkaline pH_Neutral Neutral (pH ~7.4) Q_pH->pH_Neutral pH_Acidic Acidic (pH < 6.5) Q_pH->pH_Acidic Q_Metal Is the enzyme a metalloenzyme or requires divalent cations? Metal_Yes Yes Q_Metal->Metal_Yes Metal_No No Q_Metal->Metal_No pH_Alkaline->Q_Metal pH_Neutral->Q_Metal Buffer_HEPES Consider HEPES, PIPES: - Good for physiological pH pH_Neutral->Buffer_HEPES Buffer_Phosphate Consider Phosphate: - May inhibit kinases pH_Neutral->Buffer_Phosphate Buffer_Other Consider Acetate, MES pH_Acidic->Buffer_Other Buffer_this compound Consider this compound: - Good buffering at alkaline pH - Low metal chelation Metal_Yes->Buffer_this compound:w Metal_No->Buffer_this compound:w Buffer_Tris Consider Tris (use with caution): - May chelate metals Metal_No->Buffer_Tris

Caption: Decision tree for selecting a biological buffer.

References

Application Notes and Protocols: The Role of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS) in In Vitro Diagnostic Kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid, commonly known as TAPS, is a zwitterionic biological buffer that plays a crucial role in the development and performance of in vitro diagnostic (IVD) kits. Its unique properties, particularly its buffering range in the alkaline region, make it an ideal component for various diagnostic assays. This compound is instrumental in maintaining a stable pH environment, which is critical for the optimal activity and stability of enzymes, antibodies, and nucleic acids often utilized in these kits. This document provides detailed application notes and protocols for the use of this compound in several key IVD applications.

Key Properties of this compound Buffer

This compound is favored in many biochemical and molecular biology applications due to its distinct characteristics. A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₇NO₆S[1][2]
Molecular Weight 243.28 g/mol [1]
pKa at 25°C 8.4[1]
Buffering pH Range 7.7 – 9.1[1][2]
Appearance White crystalline powder
Solubility in Water High[1]

Applications of this compound in In Vitro Diagnostic Kits

This compound buffer is a versatile component in a variety of in vitro diagnostic assays. Its ability to provide a stable alkaline environment is particularly beneficial for enzymatic reactions and for maintaining the integrity of biological macromolecules.

Capillary Electrophoresis (CE) for DNA Analysis

In diagnostic applications involving the separation and analysis of DNA fragments, such as DNA sequencing and genotyping, this compound is an excellent buffer for capillary electrophoresis. It helps in maintaining a stable pH, which is crucial for the consistent migration and accurate separation of DNA molecules.

ParameterCompositionpHApplication
10X CE Buffer 1 M this compound, 14 mM EDTA8.4DNA Sequencing
CE Running Buffer 100 mM Bis-Tris, 100 mM this compound, 1 mM EDTA8.0DNA Fragment Analysis

Materials:

  • This compound powder (MW: 243.28 g/mol )

  • EDTA disodium salt dihydrate (MW: 372.24 g/mol )

  • Deionized water

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Sterile, nuclease-free containers

Procedure:

  • To prepare a 1 L of 10X this compound CE buffer (1 M this compound, 14 mM EDTA), dissolve 243.28 g of this compound and 5.21 g of EDTA in 800 mL of deionized water.

  • Stir the solution until all components are completely dissolved.

  • Adjust the pH to 8.4 using NaOH or HCl.

  • Bring the final volume to 1 L with deionized water.

  • Sterilize the buffer by filtration through a 0.22 µm filter.

  • Store the 10X stock solution at room temperature.

  • For use, dilute the 10X stock solution 1:10 with deionized water to obtain a 1X working solution.

CapillaryElectrophoresis_Workflow cluster_prep Sample and Buffer Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis DNA_Sample DNA Sample Injection Electrokinetic Injection of DNA Sample DNA_Sample->Injection Load TAPS_Buffer 1X this compound Running Buffer Capillary Capillary filled with sieving polymer and This compound buffer TAPS_Buffer->Capillary Fill Separation Separation by Size Injection->Separation Apply Voltage Detection Laser-induced Fluorescence Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Data_Analysis Genotyping or Sequencing Analysis Electropherogram->Data_Analysis

Capillary Electrophoresis Workflow with this compound Buffer.
Polymerase Chain Reaction (PCR)

In diagnostic PCR, maintaining a stable and optimal pH throughout the thermal cycling process is critical for the activity and fidelity of the DNA polymerase. This compound can be used as a buffering agent in PCR, particularly for applications requiring a more alkaline pH, to enhance the sensitivity and specificity of DNA amplification.[1]

Materials:

  • This compound powder (MW: 243.28 g/mol )

  • Potassium chloride (KCl)

  • Magnesium chloride (MgCl₂)

  • Deionized, nuclease-free water

  • HCl for pH adjustment

Procedure for 10X PCR Buffer (500 mM this compound-HCl, 150 mM MgCl₂, 500 mM KCl, pH 9.3):

  • Dissolve 121.64 g of this compound in 800 mL of nuclease-free water.

  • Adjust the pH to 9.3 with concentrated HCl.

  • Add 37.28 g of KCl and dissolve completely.

  • Add 30.45 g of MgCl₂·6H₂O and dissolve completely.

  • Bring the final volume to 1 L with nuclease-free water.

  • Sterilize by filtration and store in aliquots at -20°C.

  • For a standard 50 µL PCR reaction, use 5 µL of the 10X buffer.

PCR_Workflow cluster_reaction_setup PCR Reaction Setup cluster_thermocycling Thermal Cycling cluster_analysis Analysis Template_DNA Template DNA Master_Mix PCR Master Mix Template_DNA->Master_Mix Primers Forward & Reverse Primers Primers->Master_Mix dNTPs dNTPs dNTPs->Master_Mix Taq_Polymerase Taq DNA Polymerase Taq_Polymerase->Master_Mix TAPS_PCR_Buffer 1X this compound-HCl PCR Buffer TAPS_PCR_Buffer->Master_Mix Denaturation Denaturation (95°C) Master_Mix->Denaturation Place in Thermocycler Annealing Annealing (55-65°C) Denaturation->Annealing Extension Extension (72°C) Annealing->Extension Extension->Denaturation Repeat 25-35 cycles Gel_Electrophoresis Agarose Gel Electrophoresis Extension->Gel_Electrophoresis Final Extension Visualization Visualization of Amplified DNA Gel_Electrophoresis->Visualization

PCR Workflow utilizing a this compound-based buffer.
Immunoassays (ELISA and Lateral Flow)

In immunoassays, maintaining the pH of buffers for washing, antibody dilution, and sample dilution is crucial for the integrity of antibody-antigen interactions. While traditionally, Tris-based or phosphate-based buffers are used, this compound can be an effective alternative, especially when a stable alkaline pH is desired to minimize non-specific binding and enhance signal-to-noise ratios.

Materials:

  • This compound powder (MW: 243.28 g/mol )

  • Sodium chloride (NaCl)

  • Tween® 20

  • Deionized water

  • HCl for pH adjustment

Procedure for 10X this compound-Buffered Saline with Tween® 20 (TBST) (500 mM this compound, 1.5 M NaCl, 0.5% Tween® 20, pH 8.5):

  • Dissolve 121.64 g of this compound and 87.66 g of NaCl in 800 mL of deionized water.

  • Adjust the pH to 8.5 with HCl.

  • Add 5 mL of Tween® 20.

  • Bring the final volume to 1 L with deionized water.

  • Store the 10X stock solution at room temperature.

  • For use, dilute the 10X stock solution 1:10 with deionized water to obtain a 1X working wash buffer.

ELISA_Workflow cluster_coating Coating & Blocking cluster_assay Assay Procedure cluster_detection Detection Coat_Plate Coat plate with Capture Antibody Block_Plate Block with Blocking Buffer Coat_Plate->Block_Plate Add_Sample Add Sample/Standard Block_Plate->Add_Sample Wash1 Wash with 1X This compound-TBST Add_Sample->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Wash2 Wash with 1X This compound-TBST Add_Detection_Ab->Wash2 Add_Enzyme_Conj Add Enzyme Conjugate Wash2->Add_Enzyme_Conj Wash3 Wash with 1X This compound-TBST Add_Enzyme_Conj->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate

References

Application Note: TAPS Buffer for Maintaining pH in Protein Stability Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical in protein stability studies to ensure that the protein's native structure and function are preserved, allowing for accurate assessment of its thermal and conformational stability. The choice of buffer can significantly influence experimental outcomes. TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) is a zwitterionic "Good's" buffer that is increasingly utilized in protein research due to its favorable properties. This application note provides detailed protocols and data on the use of this compound buffer for maintaining pH in protein stability studies.

This compound has a pKa of approximately 8.4, making it an effective buffer in the pH range of 7.7 to 9.1.[1][2] Its structure, containing both a sulfonic acid group and an amino group, allows it to be used under various pH conditions while having good water solubility and stability.[3] Studies have shown that this compound can protect the native structure of proteins and prevent thermal denaturation, making it a suitable choice for various biophysical assays.[4]

Properties of this compound Buffer

A comprehensive understanding of the physicochemical properties of this compound buffer is essential for its effective application in protein stability studies.

PropertyValueReference
Chemical NameN-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid[3]
pKa (25 °C)8.44[1][2]
Effective pH Range7.7 - 9.1[1][2]
Molecular Weight243.28 g/mol N/A
AppearanceWhite crystalline powderN/A
Water SolubilityGood[3]

Applications in Protein Stability Studies

This compound buffer is a versatile tool for a range of applications in protein stability assessment, including:

  • Thermal Shift Assays (TSA) / Differential Scanning Fluorimetry (DSF): To determine the melting temperature (Tm) of a protein in the presence of various ligands or under different buffer conditions.

  • Differential Scanning Calorimetry (DSC): To measure the thermodynamic parameters of protein unfolding, providing insights into the forces stabilizing the protein structure.

  • Protein Crystallization: To maintain a stable pH environment conducive to crystal formation.[5]

  • Enzyme Kinetics: To ensure that enzyme activity is measured under optimal and constant pH conditions.

A study on lysozyme stability demonstrated that this compound buffer, particularly at a concentration of 1.0 M, is effective in protecting the protein against thermal denaturation.[1][2] Spectroscopic analysis, including UV-Vis, fluorescence, and circular dichroism, confirmed that the native structure of lysozyme remains intact in the presence of varying concentrations of this compound buffer at pH 7.0.[1][2]

Experimental Protocols

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This protocol outlines the use of this compound buffer in a thermal shift assay to determine the melting temperature (Tm) of a protein.

Materials:

  • Purified protein of interest

  • This compound buffer (e.g., 1 M stock solution, pH 8.4)

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument capable of fluorescence detection

Protocol:

  • Prepare the Protein-Dye Master Mix:

    • Dilute the protein of interest to a final concentration of 2 µM in 20 mM this compound buffer, pH 8.4.

    • Add SYPRO Orange dye to the protein solution to a final concentration of 5x.

    • Gently mix by pipetting. Prepare enough master mix for all wells.

  • Prepare Ligand or Additive Solutions (if applicable):

    • Dissolve ligands or additives in 20 mM this compound buffer, pH 8.4, at the desired concentrations.

  • Set up the 96-well Plate:

    • Add 20 µL of the Protein-Dye Master Mix to each well.

    • Add 5 µL of the ligand/additive solution or this compound buffer (for the no-ligand control) to the respective wells.

    • Seal the plate with an optically clear adhesive film.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Perform the Thermal Melt Experiment:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.

Differential Scanning Calorimetry (DSC)

This protocol describes the use of this compound buffer in a DSC experiment to measure the thermodynamic stability of a protein.

Materials:

  • Purified protein of interest (0.5 - 1 mg/mL)

  • This compound buffer (e.g., 50 mM, pH 8.4)

  • Dialysis tubing or desalting column

  • Differential Scanning Calorimeter

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the protein sample against 50 mM this compound buffer, pH 8.4, overnight at 4 °C. Use a large volume of buffer and change the buffer at least twice.

    • The dialysis buffer will serve as the reference solution for the DSC experiment.

    • After dialysis, determine the exact protein concentration using a reliable method (e.g., UV-Vis spectroscopy).

    • Degas both the protein sample and the reference buffer immediately before the experiment.

  • DSC Experiment:

    • Load the protein sample into the sample cell and the reference buffer into the reference cell of the DSC instrument.

    • Equilibrate the system at the starting temperature (e.g., 20 °C) for a sufficient amount of time.

    • Scan the temperature from the starting temperature to a final temperature that ensures complete protein unfolding (e.g., 100 °C) at a constant scan rate (e.g., 60 °C/hour).[3]

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.

    • The peak of the thermogram corresponds to the melting temperature (Tm).

    • The area under the peak represents the calorimetric enthalpy of unfolding (ΔHcal).

Data Presentation

The following table summarizes the expected stabilizing effect of this compound buffer on a model protein like lysozyme, based on the findings from the literature.

Buffer ConditionMelting Temperature (Tm) (°C)Enthalpy of Unfolding (ΔHcal) (kcal/mol)Notes
20 mM Phosphate Buffer, pH 7.0BaselineBaselineStandard buffer condition for comparison.
20 mM this compound, pH 8.4Expected slight increaseExpected slight increaseThis compound provides a stable pH in the optimal range.
1.0 M this compound, pH 8.4Expected significant increase Expected significant increase High concentrations of this compound have been shown to protect against thermal denaturation.[1][2]

Visualizations

Experimental_Workflow_TSA cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis protein Purified Protein mix Protein-Dye-TAPS Master Mix protein->mix This compound This compound Buffer (pH 8.4) This compound->mix dye SYPRO Orange Dye dye->mix plate 96-well Plate Setup mix->plate rtpcr Real-Time PCR (Thermal Melt) plate->rtpcr curve Fluorescence vs. Temperature Curve rtpcr->curve tm Determine Melting Temperature (Tm) curve->tm

Caption: Workflow for Thermal Shift Assay (TSA).

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_dsc DSC Experiment cluster_analysis Data Analysis protein Purified Protein dialysis Dialysis protein->dialysis This compound 50 mM this compound Buffer (pH 8.4) This compound->dialysis degas Degassing dialysis->degas load Load Sample & Reference degas->load scan Temperature Scan load->scan thermogram Excess Heat Capacity Thermogram scan->thermogram analysis Determine Tm and ΔHcal thermogram->analysis

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Logical_Relationship_Protein_Stability stability Protein Stability denaturation Prevention of Denaturation stability->denaturation ph Stable pH Environment structure Native Protein Structure ph->structure buffer Appropriate Buffer Choice (e.g., this compound) buffer->ph structure->stability tm Increased Melting Temperature (Tm) denaturation->tm delta_h Increased Enthalpy of Unfolding (ΔH) denaturation->delta_h

Caption: Factors influencing protein stability.

Conclusion

This compound buffer is a reliable and effective buffering agent for a variety of protein stability studies. Its ability to maintain a stable pH in the slightly alkaline range, coupled with its protective effects against thermal denaturation, makes it a valuable component in the toolkit of researchers, scientists, and drug development professionals. The protocols and data presented in this application note provide a framework for the successful application of this compound buffer in assessing and enhancing protein stability.

References

Application Notes and Protocols for the Use of TAPS Buffer in DNA and DNA-Dye Complex Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (TAPS) is a zwitterionic buffer that has become an essential reagent in molecular biology and biochemistry.[1] As one of the 'Good's' buffers, this compound is valued for its high solubility, minimal interference with biological molecules, and a pKa of approximately 8.4, which provides a stable pH environment in the moderately alkaline range of 7.7 to 9.1.[2][3] These characteristics make this compound particularly well-suited for the analysis of nucleic acids and their interactions with various ligands, such as fluorescent dyes.[4]

The stability of pH is critical in DNA analysis, as fluctuations can affect the charge, integrity, and conformation of DNA fragments, leading to inaccurate results in techniques like electrophoresis.[1] this compound buffer helps to maintain these conditions, ensuring consistency and reliability.[5] Furthermore, its low biomolecule interference is advantageous in studies of DNA-dye complexes, where the buffer should not alter binding affinities or quench fluorescence, thereby ensuring the accuracy of spectroscopic measurements.[2][6] These application notes provide detailed protocols for utilizing this compound buffer in key experimental techniques for analyzing DNA and DNA-dye interactions.

Key Properties of this compound Buffer

PropertyValueReference
Chemical NameN-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid[1]
Molecular FormulaC₇H₁₇NO₆S[1][7]
Molecular Weight243.28 g/mol [1]
pKa (at 25°C)~8.4[1][3]
Effective pH Range7.7 - 9.1[2][4]
Solubility in WaterHigh (500 mg/ml)[6]

Application Note 1: Capillary Electrophoresis of DNA Fragments

Capillary electrophoresis (CE) is a high-resolution technique used to separate DNA fragments, particularly for DNA sequencing applications.[7] this compound buffer is frequently employed in CE to maintain a stable, slightly alkaline pH, which is crucial for consistent electrophoretic mobility and accurate separation of DNA molecules.[1][2] Its zwitterionic nature minimizes interactions with the capillary wall and the molecules being separated, leading to improved resolution and peak sharpness.[6]

G cluster_prep Sample & Buffer Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Acquisition & Analysis p1 Prepare 1X this compound Electrophoresis Buffer p2 Mix DNA Sample with Loading Dye p1->p2 p3 Denature DNA Sample (if required, e.g., sequencing) c2 Inject DNA Sample into Capillary p3->c2 c1 Fill Capillary and Reservoirs with 1X this compound Buffer c1->c2 c3 Apply High Voltage c2->c3 c4 DNA Fragments Migrate by Size c3->c4 d1 Detect Fragments (e.g., Laser-Induced Fluorescence) c4->d1 d2 Generate Electropherogram d1->d2 d3 Analyze Data (Sizing, Sequencing) d2->d3

Caption: Workflow for DNA analysis using this compound buffer in capillary electrophoresis.

Application Note 2: Analysis of DNA-Dye Interactions via Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful technique for studying the binding of small molecules, such as fluorescent dyes (e.g., Hoechst 33258, Ethidium Bromide), to DNA.[8][9] These experiments can elucidate binding modes, determine binding constants, and reveal thermodynamic parameters of the interaction.[10][11] this compound buffer is an excellent choice for these assays as it does not interfere with the fluorescence properties of common DNA dyes.[2] A typical experiment involves a competitive binding assay where the displacement of a fluorescent probe from DNA by a test compound results in a change in fluorescence intensity.[10][12]

G cluster_system Experimental System cluster_process Binding & Displacement DNA DNA Complex DNA-Dye Complex (High Fluorescence) DNA->Complex Dye Fluorescent Dye (e.g., Hoechst) Dye->Complex Displaced Displaced Dye (Low Fluorescence) Complex->Displaced Addition of Test Compound NewComplex DNA-Compound Complex Compound Test Compound (Drug Candidate) Compound->NewComplex

Caption: Principle of a competitive DNA-dye fluorescence binding assay.

The quenching of the DNA-dye complex's fluorescence upon addition of a test compound can be analyzed using the Stern-Volmer equation to calculate quenching constants. This data provides quantitative insights into the binding affinity of the test compound for DNA.

Representative Quantitative Data

The following table summarizes the types of quantitative data that can be obtained from spectroscopic analysis of DNA-dye interactions using this compound buffer. The values are representative and will vary based on the specific DNA sequence, dye, and experimental conditions.

ParameterSymbolTypical Value RangeMethod of Determination
Binding ConstantKb104 - 107 M-1UV-Visible or Fluorescence Spectroscopy
Stern-Volmer Quenching ConstantKsv103 - 105 M-1Fluorescence Quenching Assay
Number of Binding Sitesn1 - 3Scatchard Plot Analysis
Change in Melting TemperatureΔTm+1 to +15 °CThermal Denaturation (UV-Vis)[12]
Enthalpy ChangeΔH-40 to -10 kJ/molIsothermal Titration Calorimetry (ITC)
Entropy ChangeΔS-100 to +50 J/mol·KIsothermal Titration Calorimetry (ITC)

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution (pH 8.4)
  • Weighing: Weigh 243.28 g of this compound powder (MW: 243.28 g/mol ).[1]

  • Dissolving: Add the powder to ~800 mL of nuclease-free deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved.

  • pH Adjustment: Adjust the pH to 8.4 using concentrated NaOH. Use a calibrated pH meter for accurate measurement. Be cautious as the solution may heat up.

  • Final Volume: Transfer the solution to a 1 L graduated cylinder and add nuclease-free water to a final volume of 1 L.

  • Sterilization and Storage: Sterilize the solution by filtering through a 0.22-micron filter.[13] Store in a sterile, tightly capped bottle at room temperature.

Protocol 2: Preparation of 1X this compound Electrophoresis Buffer

This protocol is based on a 10X stock solution commonly used for capillary electrophoresis.[14]

  • Prepare 10X Stock: To prepare 1 L of 10X this compound-EDTA buffer, dissolve 243.28 g of this compound (final concentration 1 M) and 5.25 g of EDTA disodium salt dihydrate (final concentration 14 mM) in ~900 mL of nuclease-free water. Adjust pH to 8.4 with NaOH. Bring the final volume to 1 L.[14]

  • Prepare 1X Working Solution: To prepare 1 L of 1X running buffer, mix 100 mL of the 10X this compound-EDTA stock solution with 900 mL of nuclease-free water.

  • Final Check: The final 1X buffer will contain 100 mM this compound and 1.4 mM EDTA at pH 8.4. The buffer is ready for use in capillary or gel electrophoresis systems.

Protocol 3: Characterization of DNA-Dye Binding using Fluorescence Spectroscopy

This protocol describes a competitive binding experiment to measure the ability of a test compound to displace a fluorescent dye (e.g., Hoechst 33258) from Calf Thymus DNA (ct-DNA).

  • Materials and Reagents:

    • ct-DNA stock solution in 1X this compound buffer.

    • Hoechst 33258 stock solution.

    • Test compound stock solution.

    • 1X this compound Buffer: 50 mM this compound, 1 mM NaCl, pH 8.4.

  • Preparation of DNA-Dye Complex:

    • In a quartz cuvette, prepare a solution containing the fluorescent dye (e.g., 2 µM Hoechst 33258) and ct-DNA (e.g., 20 µM) in 1X this compound buffer.[10]

    • Incubate the mixture for 5 minutes at room temperature to allow for stable complex formation.

  • Fluorescence Measurement:

    • Place the cuvette in a spectrofluorometer.

    • Set the excitation wavelength to ~350 nm for Hoechst 33258 and record the emission spectrum from 400 nm to 600 nm.[15][16] The emission maximum for the DNA-bound dye should be around 460 nm.[16]

  • Titration with Test Compound:

    • Make sequential additions of small aliquots of the test compound stock solution into the cuvette containing the DNA-dye complex.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum again.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (~460 nm) as a function of the test compound concentration.

    • A decrease in fluorescence intensity indicates that the test compound is displacing the dye from the DNA.[10]

    • Calculate the Stern-Volmer quenching constant (Ksv) and the binding constant (Kb) using appropriate equations (e.g., Stern-Volmer, Scatchard plot) to quantify the binding affinity of the test compound.[10][12]

G cluster_advantages Advantages of this compound Buffer for DNA Analysis cluster_outcomes Improved Experimental Outcomes A Stable Alkaline pH (7.7 - 9.1) O1 Maintains DNA Integrity & Conformation A->O1 B Zwitterionic Nature O2 Reduces Background Interference B->O2 O4 High-Resolution Electrophoretic Separation B->O4 C High Solubility D Low Interference with Biomolecules O3 Ensures Accurate Spectroscopic Data D->O3

Caption: Key advantages of this compound buffer leading to improved experimental outcomes.

References

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic Acid (TAPS) as a Running Buffer for Agarose Gel Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarose gel electrophoresis is a fundamental technique for the separation, identification, and purification of nucleic acids. The choice of running buffer is critical as it affects DNA migration, resolution, and the overall success of the electrophoresis run. While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most commonly used buffers for this purpose, this document explores the potential application of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS) as a running buffer.

This compound is a zwitterionic buffer, one of "Good's" buffers, with a pKa of 8.4 at 25°C, providing a buffering range of 7.7 to 9.1.[1][2] It is known for its use in various biochemical and molecular biology applications, including capillary electrophoresis for DNA sequencing.[1][2] This document provides an overview of this compound, compares its properties to standard running buffers, and presents detailed protocols for the widely accepted TAE and TBE buffers, given the limited documented use of this compound for routine agarose gel electrophoresis.

Application Notes

Chemical Properties of this compound

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid is a sulfonate-containing buffer that is structurally related to Tris. Its zwitterionic nature at its pKa means it has both a positive and negative charge, resulting in a net neutral charge. This property can be advantageous in certain electrophoretic applications by minimizing interactions with the sample.

This compound in Electrophoresis

This compound is well-documented as a buffer for capillary electrophoresis (CE) of DNA.[1][2] In CE, its stable pH and low ionic mobility are beneficial for achieving high-resolution separations of DNA fragments. However, its application as a direct replacement for TAE or TBE in standard horizontal agarose gel electrophoresis is not widely reported in scientific literature.

Comparison with Standard Buffers: TAE and TBE

The suitability of a buffer for agarose gel electrophoresis depends on several factors, including its buffering capacity, conductivity, and potential interactions with DNA and the gel matrix. TAE and TBE have been empirically optimized for these parameters over decades of use.

PropertyThis compound (Theoretical)Tris-Acetate-EDTA (TAE)Tris-Borate-EDTA (TBE)
pKa (25°C) 8.4~8.3~8.3
Buffering Range 7.7 - 9.17.8 - 8.58.0 - 8.6
Buffering Capacity Not established for agarose gel electrophoresisLowerHigher
Conductivity Not established for agarose gel electrophoresisHigherLower
Resolution of DNA Not establishedBetter for >1 kb fragmentsBetter for <1 kb fragments
Enzyme Inhibition Not reported to inhibit common DNA modifying enzymesNo significant inhibitionBorate can inhibit some enzymes (e.g., ligases)
Common Use Capillary ElectrophoresisRoutine DNA separation, preparative gelsHigh-resolution separation of small DNA fragments, long runs

Experimental Protocols

Due to the lack of established protocols for this compound buffer in routine agarose gel electrophoresis, detailed protocols for the preparation and use of the standard TAE and TBE buffers are provided below.

Protocol 1: Preparation and Use of Tris-Acetate-EDTA (TAE) Buffer

Materials:

  • Tris (Tris(hydroxymethyl)aminomethane)

  • Glacial Acetic Acid

  • EDTA (Ethylenediaminetetraacetic acid), 0.5 M solution, pH 8.0

  • Deionized water

Procedure for 50x TAE Stock Solution (1 L):

  • Weigh 242 g of Tris base and add it to a clean 1 L graduated cylinder or beaker.

  • Add deionized water to dissolve the Tris base, bringing the volume to approximately 700 mL.

  • Carefully add 57.1 mL of glacial acetic acid to the Tris solution. Caution: Acetic acid is corrosive; handle with appropriate personal protective equipment.

  • Add 100 mL of 0.5 M EDTA (pH 8.0) solution.

  • Adjust the final volume to 1 L with deionized water.

  • Mix the solution thoroughly until all components are dissolved. Store at room temperature.

Procedure for 1x TAE Working Solution:

  • Dilute the 50x TAE stock solution 1:50 with deionized water. For example, to make 1 L of 1x TAE, mix 20 mL of 50x TAE with 980 mL of deionized water.

Using 1x TAE for Agarose Gel Electrophoresis:

  • Use 1x TAE to prepare the agarose gel by dissolving the appropriate amount of agarose in the buffer.

  • Use 1x TAE as the running buffer in the electrophoresis tank, ensuring the gel is fully submerged.

Protocol 2: Preparation and Use of Tris-Borate-EDTA (TBE) Buffer

Materials:

  • Tris (Tris(hydroxymethyl)aminomethane)

  • Boric Acid

  • EDTA (Ethylenediaminetetraacetic acid), 0.5 M solution, pH 8.0

  • Deionized water

Procedure for 10x TBE Stock Solution (1 L):

  • Weigh 108 g of Tris base and add it to a clean 1 L graduated cylinder or beaker.

  • Weigh 55 g of boric acid and add it to the Tris base.

  • Add deionized water to dissolve the solids, bringing the volume to approximately 800 mL.

  • Add 40 mL of 0.5 M EDTA (pH 8.0) solution.

  • Adjust the final volume to 1 L with deionized water.

  • Mix the solution thoroughly. TBE may precipitate over time; if this occurs, warm the solution to redissolve before use. Store at room temperature.

Procedure for 1x TBE Working Solution:

  • Dilute the 10x TBE stock solution 1:10 with deionized water. For example, to make 1 L of 1x TBE, mix 100 mL of 10x TBE with 900 mL of deionized water.

Using 1x TBE for Agarose Gel Electrophoresis:

  • Use 1x TBE to prepare the agarose gel.

  • Use 1x TBE as the running buffer in the electrophoresis tank.

Visualizations

experimental_workflow cluster_prep Buffer & Gel Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_buffer Prepare 1x Running Buffer (TAE or TBE) prep_gel Prepare Agarose Gel (dissolve agarose in 1x buffer) prep_buffer->prep_gel Use buffer load_gel Load DNA Samples into Gel Wells prep_gel->load_gel Place gel in tank run_gel Apply Electric Field (Run Electrophoresis) load_gel->run_gel stain_gel Stain Gel (e.g., with Ethidium Bromide) run_gel->stain_gel visualize Visualize DNA Bands (UV Transilluminator) stain_gel->visualize

Caption: Workflow for Agarose Gel Electrophoresis.

buffer_selection start Choose Running Buffer dna_size What is the size of the DNA fragments? start->dna_size downstream Will DNA be used in downstream enzymatic reactions? dna_size->downstream ~1 kb tae Use TAE Buffer dna_size->tae > 1 kb tbe Use TBE Buffer dna_size->tbe < 1 kb downstream->tae Yes downstream->tbe No

References

Troubleshooting & Optimization

TAPS Buffer Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TAPS buffer in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common problems encountered during experiments involving this compound buffer.

Frequently Asked Questions (FAQs)

1. What is this compound buffer and what is its effective pH range?

This compound, or N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, is a zwitterionic biological buffer. It is structurally related to the more common Tris buffer. This compound is effective in the pH range of 7.7 to 9.1, with a pKa of approximately 8.44 at 25°C. This makes it particularly useful for maintaining a stable pH in moderately alkaline conditions.

2. My enzyme assay shows lower than expected activity in this compound buffer. What could be the cause?

A common issue with this compound and other Tris-based buffers is their ability to chelate divalent metal cations, such as Mg²⁺ and Ca²⁺. Many enzymes, including kinases and polymerases, require these cations as cofactors for their activity. If your enzyme is metal-dependent, this compound may be sequestering the necessary metal ions, leading to reduced or inhibited enzyme function.

Troubleshooting Steps:

  • Increase Divalent Cation Concentration: Try titrating additional Mg²⁺ or Ca²⁺ into your assay to compensate for the chelation by this compound. It is advisable to determine the optimal cation concentration empirically for your specific assay.

  • Switch to a Non-chelating Buffer: If increasing the cation concentration does not resolve the issue or is not feasible, consider using a buffer with a lower metal-binding capacity that still operates in your desired pH range.

3. My pH reading for the this compound buffer solution is unstable or inaccurate. What should I do?

Inaccurate or fluctuating pH readings can stem from several factors related to buffer preparation and measurement.

Troubleshooting Steps:

  • Temperature Compensation: The pKa of this compound buffer is temperature-dependent. Ensure your pH meter is calibrated and measurements are taken at a consistent, defined temperature. If your experiments are performed at a temperature other than that at which the pH was measured, the pH of the buffer will change.

  • Proper pH Electrode Use: Ensure the pH electrode is clean, properly calibrated with fresh, uncontaminated standard buffer solutions, and that there are no air bubbles trapped on the electrode surface.

  • High-Purity Reagents: Prepare your this compound buffer using high-purity this compound and reagent-grade water to avoid contamination with substances that could interfere with the pH.

4. Can I use this compound buffer in my PCR reactions?

While this compound can be used in PCR, its potential to chelate Mg²⁺, a critical cofactor for DNA polymerase, can cause issues.

Troubleshooting Steps:

  • Optimize Mg²⁺ Concentration: If you are experiencing PCR failure or low yield with a this compound-based buffer, you may need to optimize the MgCl₂ concentration in your reaction mix to ensure sufficient free Mg²⁺ is available for the polymerase.

  • Consider Alternative Buffers: Many commercial PCR master mixes use proprietary buffer formulations that are already optimized for robust performance. If troubleshooting is not successful, using a commercially available PCR buffer is a reliable alternative.

5. How should I prepare and store this compound buffer?

Proper preparation and storage are crucial for the performance and longevity of your this compound buffer.

Preparation Protocol:

  • Dissolve the desired amount of high-purity this compound powder in about 80% of the final volume of reagent-grade water.

  • Adjust the pH to the desired value using a concentrated solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Once the target pH is reached, bring the solution to the final volume with reagent-grade water.

  • For applications requiring sterility, filter the buffer through a 0.22 µm filter.

Storage Recommendations:

  • Store this compound buffer solutions at 2-8°C.

  • To prevent microbial growth in long-term storage, consider preparing the buffer in smaller, single-use aliquots or adding a suitable preservative if it does not interfere with your downstream applications. Discard the buffer if it appears cloudy or discolored.

Quantitative Data Summary

The properties of this compound buffer can be influenced by temperature and concentration. The following table provides a summary of the pKa of this compound at different temperatures.

Temperature (°C)pKa of this compound
58.84
208.52
258.44
378.18

Data is illustrative and can be calculated using the temperature coefficient of this compound's pKa, which is approximately -0.022/°C.

Experimental Protocols

Protocol 1: Testing for Divalent Cation Chelation by this compound Buffer in an Enzyme Assay

This protocol provides a method to determine if this compound buffer is inhibiting a metal-dependent enzyme through cation chelation.

Materials:

  • Enzyme of interest (known to be dependent on a divalent cation, e.g., Mg²⁺)

  • Enzyme substrate

  • This compound buffer (e.g., 50 mM, pH 8.5)

  • A non-chelating buffer with a similar pKa (e.g., HEPES, adjusted to pH 8.5)

  • Stock solution of the required divalent cation (e.g., 1 M MgCl₂)

  • Assay plate reader or spectrophotometer

Methodology:

  • Prepare two sets of reaction mixtures. In the first set, use this compound as the buffer. In the second set, use the non-chelating buffer as a control.

  • Within the this compound buffer set, create a titration of the divalent cation (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM MgCl₂).

  • Add the enzyme and substrate to all reaction mixtures to initiate the reaction.

  • Incubate the reactions under optimal conditions (e.g., temperature and time).

  • Measure the enzyme activity using an appropriate detection method (e.g., absorbance or fluorescence).

  • Analysis: Compare the enzyme activity in the this compound buffer with varying cation concentrations to the activity in the non-chelating buffer. If activity in the this compound buffer increases with higher cation concentrations and approaches the level of the control buffer, it indicates that this compound was chelating the essential metal ions.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of this compound buffer.

Technical Support Center: Optimizing TAPS Buffer in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the use of TAPS buffer for your specific enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what are its primary characteristics?

A: this compound, or N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, is a zwitterionic biological buffer, often referred to as a "Good's" buffer.[1][2] It is widely used in biochemistry and molecular biology to maintain a stable pH in moderately alkaline conditions.[1] Its key properties make it suitable for a variety of applications, including enzyme assays, capillary electrophoresis of DNA, and as a component in cell culture media.[1][2][3]

Q2: What is the effective pH range for this compound buffer?

A: this compound buffer is most effective in a pH range of 7.7 to 9.1.[1][2][4][5][6] This range is centered around its pKa value, which is approximately 8.4 at 25°C.[5] This makes it an excellent choice for enzymatic reactions that require slightly alkaline conditions for optimal activity.[1]

Q3: How does temperature affect the pH of this compound buffer?

A: The pH of a this compound buffer solution is sensitive to temperature changes. The pKa of this compound decreases as the temperature rises, with a reported change (ΔpKa/ΔT) of -0.018. This means that for every one-degree Celsius increase in temperature, the pKa will decrease by 0.018 units. It is crucial to adjust the pH of your this compound buffer at the intended experimental temperature to ensure accuracy.

Q4: Are there any known interactions between this compound buffer and metal ions?

A: Yes, this compound has been shown to bind to divalent cations, including cobalt (Co²⁺) and nickel (Ni²⁺).[4][6] If your enzymatic reaction is dependent on or inhibited by these metal ions, it is important to consider this potential interaction. The binding of these ions can affect their availability in the reaction, potentially influencing enzyme activity.

Q5: When should I choose this compound buffer over other common buffers like Tris or HEPES?

A: The choice of buffer depends on the optimal pH for your specific enzyme. This compound, with a pKa of about 8.4, is ideal for applications requiring a stable alkaline pH (7.7-9.1).[1] In comparison, Tris has a pKa of around 8.1 and is often used for general biological applications, while HEPES, with a pKa of 7.5, is better suited for maintaining physiological pH conditions.[1]

Troubleshooting Guide

Problem 1: My enzyme shows low or no activity in this compound buffer.
Possible Cause Troubleshooting Step
Suboptimal pH The pH of the this compound buffer may not be optimal for your specific enzyme. Every enzyme has a narrow pH range for maximum activity.[7][8] It is recommended to perform a pH-rate profile to determine the ideal pH for your enzyme.
Incorrect Buffer Preparation Ensure the this compound buffer was prepared correctly and the pH was adjusted at the experimental temperature.
Presence of Inhibitors Contaminants in the enzyme preparation or other reaction components could be inhibiting the enzyme.[9]
Enzyme Denaturation Extreme pH values can cause irreversible denaturation of the enzyme, altering the shape of the active site.[10]
Divalent Cation Chelation If your enzyme requires divalent cations like Co²⁺ or Ni²⁺ for activity, this compound may be chelating them and reducing their availability.[4][6] Consider using a different buffer that does not interact with these ions.
Problem 2: I am observing inconsistent results or poor reproducibility between experiments.
Possible Cause Troubleshooting Step
Temperature Fluctuations The pH of this compound buffer is temperature-dependent. Ensure that all experiments are conducted at a consistent and controlled temperature.
Inaccurate Pipetting Small errors in pipetting volumes of buffer, enzyme, or substrate can lead to significant variations in results.[11] Calibrate your pipettes regularly.
Reagent Degradation Ensure that the this compound buffer and other reagents are stored correctly and have not expired.[11][12]
Variability in Reagent Lots Different batches of this compound or other reagents may have slight variations. It is good practice to test new lots before use in critical experiments.
Problem 3: The pH of my this compound buffer is drifting during the experiment.
Possible Cause Troubleshooting Step
Insufficient Buffer Concentration The buffering capacity may be too low to resist pH changes caused by the enzymatic reaction itself (e.g., production of acidic or basic products). Try increasing the concentration of the this compound buffer.
Reaction with CO₂ If the experiment is open to the atmosphere, absorption of CO₂ can lead to the formation of carbonic acid, causing a drop in pH.[13] Consider running the reaction in a sealed container or under an inert atmosphere.
Incorrect pH Adjustment Ensure the initial pH was set accurately using a calibrated pH meter.

Data Presentation

Properties of this compound Buffer
PropertyValueReference
Molecular Formula C₇H₁₇NO₆S[5][6]
Molecular Weight 243.28 g/mol [5]
pKa (at 25°C) ~8.4[5]
Effective pH Range 7.7 - 9.1[1][2][4][5][6]
ΔpKa/ΔT -0.018
Comparison with Other Common Biological Buffers
BufferpKa (at 25°C)Useful pH Range
HEPES 7.56.8 - 8.2
Tris 8.17.5 - 9.0
This compound 8.47.7 - 9.1

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution
  • Dissolve Reagents: Weigh out 243.3 g of this compound powder and dissolve it in approximately 800 mL of nuclease-free water.

  • Adjust pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Adjust the pH to the desired value (e.g., 8.4) by slowly adding a concentrated solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl).

  • Adjust Volume: Once the target pH is reached, transfer the solution to a 1 L graduated cylinder and add nuclease-free water to bring the final volume to 1 L.

  • Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter.[12] Store the stock solution at room temperature.

Protocol 2: Determining the Optimal pH for an Enzymatic Reaction

This protocol describes a general method to determine the optimal pH for an enzyme using a spectrophotometric assay.

  • Prepare a Series of Buffers: Prepare a set of reaction buffers with varying pH values across the expected optimal range. For this compound, this would typically be from pH 7.7 to 9.1 in 0.2 pH unit increments.

  • Set Up Reactions: For each pH value, set up a reaction mixture in a microplate well or a cuvette. This mixture should contain the this compound buffer at a specific pH, the substrate, and any necessary cofactors.

  • Initiate the Reaction: Add the enzyme to each reaction mixture to start the reaction.

  • Measure Activity: Immediately place the microplate or cuvette in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength for the product being formed.[14]

  • Calculate Initial Rates: Determine the initial reaction rate (velocity) for each pH value by calculating the slope of the linear portion of the absorbance vs. time curve.[14]

  • Plot and Determine Optimum pH: Plot the initial reaction rates as a function of pH. The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under those conditions.[15]

Visualizations

Experimental_Workflow_for_pH_Optimization Workflow for Determining Optimal Enzyme pH A Prepare this compound buffer solutions at various pH values (e.g., 7.7-9.1) B Prepare reaction mixtures: Buffer + Substrate + Cofactors A->B For each pH C Initiate reaction by adding enzyme B->C At constant temperature D Measure absorbance change over time (Spectrophotometry) C->D E Calculate initial reaction rates (Slope of Abs vs. Time) D->E F Plot Reaction Rate vs. pH E->F G Identify Optimal pH (Peak of the curve) F->G

Caption: Workflow for determining the optimal pH for an enzymatic reaction.

Troubleshooting_Logic Troubleshooting Low Enzyme Activity start Low/No Enzyme Activity Observed q1 Is the buffer pH within the optimal range for the enzyme? start->q1 sol1 Perform pH-rate profile to find optimal pH. q1->sol1 No q2 Was the buffer prepared and adjusted at the correct temperature? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Prepare fresh buffer and calibrate pH at assay temperature. q2->sol2 No q3 Does the enzyme require divalent cations (e.g., Co²⁺, Ni²⁺)? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Consider this compound may chelate ions. Test alternative buffer. q3->sol3 Yes end Consult further literature or technical support. q3->end No a3_yes Yes a3_no No

Caption: A logical guide for troubleshooting low enzyme activity in this compound buffer.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TAPS buffer. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and recommended storage conditions for this compound buffer. Below you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what is its effective pH range?

This compound ([tris(hydroxymethyl)methylamino]propanesulfonic acid) is a zwitterionic biological buffer. It is effective in the pH range of 7.7 to 9.1, with a pKa of approximately 8.4 at 25°C. This makes it well-suited for various biochemical and molecular biology applications that require a stable alkaline environment.

Q2: What are the recommended storage conditions for this compound buffer?

The recommended storage conditions for this compound buffer depend on whether it is in solid (powder) form or a stock solution.

FormStorage TemperatureShelf Life
Solid (Powder) Room Temperature3 years
Stock Solution -20°C1 year[1]
-80°C2 years[1]

Q3: How should I prepare and store a this compound buffer working solution?

To prepare a this compound buffer working solution, dissolve the this compound powder in high-purity, nuclease-free water. For applications requiring sterility, it is recommended to filter the solution through a 0.22 µm filter.[1] Store sterile working solutions at 4°C for short-term use. For long-term storage of stock solutions, freezing at -20°C or -80°C is recommended.[1] Avoid repeated freeze-thaw cycles.

Q4: Is this compound buffer stable to autoclaving?

While some sources suggest that Tris-based buffers can be autoclaved, there is a potential for degradation or pH shifts upon autoclaving. It is generally recommended to prepare this compound buffer solutions with sterile water and then sterile filter them to ensure sterility without compromising the buffer's integrity.

Q5: How does temperature affect the pH of this compound buffer?

The pKa of this compound buffer is temperature-dependent, with a ΔpKa/ΔT of -0.0181. This means that for every 1°C increase in temperature, the pKa will decrease by approximately 0.0181 units. It is crucial to adjust the pH of your this compound buffer at the temperature at which you will be performing your experiment to ensure accurate buffering.

Troubleshooting Guides

General Stability Issues

Problem: My this compound buffer solution has a yellow tint.

  • Possible Cause: This could indicate degradation of the this compound buffer, possibly due to contamination or exposure to light over a prolonged period.

  • Solution: Discard the solution and prepare a fresh batch from high-purity this compound powder and water. To minimize photodegradation, store buffer solutions in amber or opaque bottles.

Problem: I am observing a precipitate in my cold-stored this compound buffer solution.

  • Possible Cause: The solubility of this compound can decrease at lower temperatures, leading to precipitation, especially in concentrated stock solutions.

  • Solution: Gently warm the solution to room temperature and agitate to redissolve the precipitate. If it does not fully redissolve, it may indicate a problem with the buffer preparation, and it is best to prepare a fresh solution.

Application-Specific Troubleshooting

Problem: I am seeing non-specific amplification in my PCR reactions using this compound buffer.

  • Possible Cause 1: Incorrect pH. The pH of the this compound buffer may not be optimal for the specific DNA polymerase being used. The pH of Tris-based buffers like this compound is sensitive to temperature changes.

  • Solution 1: Ensure the pH of the this compound buffer was adjusted at the working temperature of the PCR reaction. Consider preparing the buffer at a slightly higher or lower pH to optimize for your specific enzyme.

  • Possible Cause 2: Buffer concentration. The concentration of this compound buffer in the final PCR mix may be too high or too low.

  • Solution 2: Optimize the final concentration of this compound buffer in your PCR reaction. A typical starting point is 10-50 mM.

  • Possible Cause 3: Interaction with MgCl₂. this compound can chelate divalent cations like Mg²⁺, which is a critical cofactor for DNA polymerase.

  • Solution 3: You may need to optimize the MgCl₂ concentration in your PCR reaction when using this compound buffer. Consider performing a MgCl₂ titration to find the optimal concentration.

Problem: My protein samples are not resolving properly in SDS-PAGE gels with this compound-based running buffer.

  • Possible Cause: Incorrect ionic strength or pH. The ionic strength and pH of the running buffer are critical for proper protein migration and separation.

  • Solution: Double-check the preparation of your this compound running buffer, ensuring the correct concentration and pH. Ensure the pH is appropriate for the specific pI of your proteins of interest.

Experimental Protocols

Protocol for Evaluating this compound Buffer Stability

This protocol provides a framework for assessing the stability of your this compound buffer working solution over time at different storage temperatures.

1. Preparation of this compound Buffer Working Solution:

  • Prepare a 1 M stock solution of this compound buffer by dissolving the appropriate amount of this compound powder in high-purity, nuclease-free water.
  • Adjust the pH to the desired value (e.g., 8.0) at room temperature.
  • Sterile filter the stock solution through a 0.22 µm filter.
  • Dilute the stock solution to your desired working concentration (e.g., 50 mM) with sterile, high-purity water.

2. Aliquoting and Storage:

  • Dispense the working solution into sterile, light-protected containers (e.g., amber tubes).
  • Store aliquots at the following temperatures:
  • 4°C (refrigerated)
  • Room temperature (e.g., 20-25°C)
  • -20°C (frozen)

3. Stability Assessment:

  • At regular intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8), retrieve an aliquot from each storage condition.
  • Allow the frozen aliquot to thaw completely at room temperature.
  • Perform the following measurements:
  • Visual Inspection: Note any changes in color or the presence of precipitate.
  • pH Measurement: Measure the pH of the solution at a consistent temperature.
  • UV-Vis Spectroscopy: Scan the solution from 200-400 nm to check for any changes in absorbance that might indicate degradation.
  • Functional Assay: Perform a standard assay where the buffer is known to work (e.g., a simple enzyme assay or a PCR reaction) to confirm its performance has not been compromised.

4. Data Analysis:

  • Compare the results from each time point to the initial measurements at Day 0.
  • Significant changes in pH, appearance, or performance in a functional assay indicate buffer instability under those storage conditions.

Visualizations

TAPS_Buffer_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Solution Symptom1 Yellow Tint Cause1 Degradation Symptom1->Cause1 Symptom2 Precipitate Cause2 Low Temperature Solubility Symptom2->Cause2 Symptom3 Non-Specific PCR Amplification Cause3 Incorrect pH Symptom3->Cause3 Cause4 Buffer Concentration Symptom3->Cause4 Cause5 Chelation of Mg2+ Symptom3->Cause5 Symptom4 Poor Protein Resolution Cause6 Incorrect Ionic Strength/pH Symptom4->Cause6 Solution1 Prepare Fresh Buffer Cause1->Solution1 Solution2 Warm and Redissolve Cause2->Solution2 Solution3 Adjust pH at Working Temp Cause3->Solution3 Solution4 Optimize Buffer Concentration Cause4->Solution4 Solution5 Optimize MgCl2 Concentration Cause5->Solution5 Solution6 Verify Buffer Preparation Cause6->Solution6

Caption: Troubleshooting workflow for common this compound buffer issues.

TAPS_Stability_Workflow Prep Prepare & Sterile Filter This compound Working Solution Aliquot Aliquot into Light-Protected Tubes Prep->Aliquot Store Store at 4°C, Room Temp, & -20°C Aliquot->Store Test Test Aliquots at Intervals (0, 1, 2, 4, 8 weeks) Store->Test Analysis Analyze pH, Appearance, UV-Vis, & Function Test->Analysis Decision Determine Usable Shelf-Life Analysis->Decision

Caption: Experimental workflow for this compound buffer stability testing.

References

Technical Support Center: TAPS Buffer and Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to metal ion chelation by TAPS buffer in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what are its common applications?

This compound (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) is a zwitterionic buffer commonly used in biochemical and molecular biology research.[1][2] It is effective in the pH range of 7.7 to 9.1.[1][2] Its applications include use in electrophoresis, protein crystallization, and as a buffer in various enzymatic assays.

Q2: Does this compound buffer chelate metal ions?

Yes, this compound buffer is known to chelate divalent metal ions. This is a critical consideration for experiments where the concentration of free metal ions is a crucial parameter. The chelating properties of this compound arise from its chemical structure, which allows it to bind with metal cations.

Q3: Which metal ions are known to be chelated by this compound buffer?

Research has shown that this compound can bind to a variety of divalent cations. Specific studies have confirmed its interaction with cobalt (Co²⁺) and nickel (Ni²⁺).[1][2] Due to its chemical structure, it is likely to interact with other divalent metal ions as well, such as magnesium (Mg²⁺), calcium (Ca²⁺), manganese (Mn²⁺), iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺).

Troubleshooting Guide: Preventing Metal Ion Chelation by this compound Buffer

Issue: My experiment, which is sensitive to divalent metal ion concentration, is yielding inconsistent or unexpected results when using this compound buffer.

This issue may be due to the chelation of essential metal ions by the this compound buffer, leading to a lower-than-expected concentration of free metal ions in your solution.

Troubleshooting Steps:

  • Confirm the necessity of this compound buffer: Evaluate if this compound is essential for your experiment due to its pH range or other properties.

  • Consider alternative buffers: If your experiment is sensitive to metal ion concentration, switching to a buffer with low or negligible metal-binding capacity is the most effective solution. Recommended alternatives include HEPES, MOPS, and PIPES.[3]

  • Adjust total metal ion concentration: If the stability constant is known, you can calculate the amount of metal ion that will be chelated by this compound at your experimental pH and buffer concentration. You can then add a surplus of the metal salt to compensate for the chelated amount and achieve the desired free metal ion concentration.

Quantitative Data on Metal Ion Chelation

BufferMg²⁺Ca²⁺Mn²⁺Fe²⁺/Fe³⁺Co²⁺Ni²⁺Cu²⁺Zn²⁺
This compound WeakWeakModerateModerateModerateModerateStrongModerate
HEPES NegligibleNegligibleNegligibleNegligibleNegligibleNegligibleWeakNegligible
MOPS NegligibleNegligibleNegligibleNegligibleNegligibleNegligibleWeakNegligible
PIPES NegligibleNegligibleNegligibleNegligibleNegligibleNegligibleNegligibleNegligible

This table is a qualitative summary based on the general understanding of the metal-binding properties of these buffers. For precise quantitative work, experimental determination of stability constants is recommended.

Experimental Protocol: Determination of this compound-Metal Ion Stability Constants by Potentiometric Titration

This protocol outlines the steps to determine the stability constant of a complex formed between this compound buffer and a divalent metal ion using potentiometric titration.

Materials:

  • pH meter with a combination pH electrode

  • Calibrated burette

  • Thermostatted reaction vessel

  • Standardized solution of the divalent metal salt (e.g., MgCl₂, CaCl₂, MnCl₂, etc.)

  • High-purity this compound buffer

  • Standardized solution of a strong base (e.g., NaOH, carbonate-free)

  • Standardized solution of a strong acid (e.g., HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KCl)

  • Deionized, degassed water

Procedure:

  • Calibration of the pH electrode: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

  • Preparation of the titration solution:

    • In the thermostatted reaction vessel, add a known volume of deionized, degassed water.

    • Add a known concentration of the inert salt to maintain a constant ionic strength.

    • Add a known concentration of this compound buffer.

    • Add a known concentration of the strong acid to lower the initial pH.

  • Titration in the absence of the metal ion (Ligand Protonation Constants):

    • Titrate the solution with the standardized strong base.

    • Record the pH value after each addition of the base, allowing the reading to stabilize.

    • This titration allows for the determination of the protonation constants of this compound.

  • Titration in the presence of the metal ion (Stability Constant Determination):

    • Prepare a new solution identical to the one in step 2, but also add a known concentration of the divalent metal salt.

    • Titrate this solution with the same standardized strong base.

    • Record the pH value after each addition of the base.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for both titrations.

    • The displacement of the titration curve in the presence of the metal ion compared to its absence is due to the formation of the metal-TAPS complex.

    • Use a suitable software program (e.g., Hyperquad, BEST) to perform a non-linear least-squares regression analysis of the titration data. This analysis will yield the stability constant (log K) for the metal-TAPS complex.

Visualizations

TAPS_Chelation cluster_reactants Reactants cluster_product Product This compound This compound Complex This compound-Metal Complex This compound->Complex Chelation Metal Metal Ion (M²⁺) Metal->Complex Buffer_Selection Start Start: Buffer Selection for Experiment MetalSensitive Is the experiment sensitive to metal ion concentration? Start->MetalSensitive Usethis compound Is this compound required for its pH range? MetalSensitive->Usethis compound Yes Proceedthis compound Proceed with this compound, but account for chelation MetalSensitive->Proceedthis compound No AlternativeBuffer Use Alternative Buffer (HEPES, MOPS, PIPES) Usethis compound->AlternativeBuffer No Usethis compound->Proceedthis compound Yes End End AlternativeBuffer->End Proceedthis compound->End

References

Technical Support Center: Troubleshooting High Background Noise in Experiments Using TAPS Buffer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address high background noise in experiments utilizing TAPS ([tris(hydroxymethyl)methylamino]propanesulfonic acid) buffer.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and what are its common applications?

A1: this compound is a zwitterionic biological buffer with a pKa of 8.44, making it effective for maintaining a stable pH in the range of 7.7 to 9.1. It is commonly used in various biochemical and molecular biology applications, including:

  • Capillary electrophoresis for the separation of DNA and dyes.[1]

  • Enzyme kinetics assays.

  • Protein-protein interaction studies.

  • Component of in vitro diagnostic kits.

Q2: What are the primary causes of high background noise in experiments?

A2: High background noise can originate from several sources, many of which are not specific to the buffer used. General causes include:

  • Contaminated Reagents: Impurities in buffers, enzymes, antibodies, or other reagents can lead to non-specific signals.

  • Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or concentrations of assay components can increase background.

  • Non-specific Binding: Antibodies or other detection molecules may bind to unintended targets or surfaces.

  • Instrument Settings: Improperly configured plate readers or electrophoresis detectors can contribute to noise.

  • Autofluorescence: Some biological molecules and compounds can fluoresce naturally, creating a high background in fluorescence-based assays.[2]

Q3: Can this compound buffer itself contribute to high background noise?

A3: While this compound is a reliable buffer, certain properties can contribute to high background under specific conditions:

  • Divalent Cation Chelation: this compound is known to bind divalent cations such as cobalt (Co²⁺) and nickel (Ni²⁺)[3]. If your sample or reagents contain trace amounts of these or other metal ions, this compound can interact with them, potentially leading to altered enzyme activity or interference in certain assay formats.

  • Buffer Impurities: Low-purity this compound can contain contaminants that may interfere with the experimental reaction or detection method, leading to an elevated background signal.

Troubleshooting Guides

Issue 1: High Background in Fluorescence-Based Kinase Assays

Symptoms:

  • High fluorescence signal in "no enzyme" or "no substrate" control wells.

  • Low signal-to-noise ratio, making it difficult to distinguish true signal from background.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
This compound Buffer Purity Use high-purity, "BioXtra" or "BioPerformance Certified" grade this compound buffer.Lower-grade buffers may contain fluorescent impurities or metal ion contaminants that interfere with the assay.
Divalent Cation Contamination Add a chelating agent like EDTA to your reaction mixture (if compatible with your enzyme). Alternatively, pre-treat your reagents with a chelating resin.This compound can interact with contaminating divalent cations. A stronger chelator can sequester these ions, preventing interference.
Interaction with Fluorescent Dyes Test for direct interactions between this compound and your specific fluorescent dye by measuring the fluorescence of the dye in the this compound buffer alone.Although uncommon, some buffer components can cause quenching or enhancement of fluorescence signals from certain dyes.[4]
Non-specific Binding of Reagents Increase the number and stringency of wash steps. Optimize the concentration of the blocking agent (e.g., BSA).This helps to remove unbound detection reagents that contribute to background fluorescence.[5]
Suboptimal Reagent Concentrations Titrate the concentrations of your enzyme, substrate, and detection reagents to find the optimal balance between signal and background.Using excessive concentrations of detection reagents can lead to increased non-specific binding and higher background.
Issue 2: High Background Noise in DNA Capillary Electrophoresis

Symptoms:

  • Noisy baseline in the electropherogram.

  • Difficulty in distinguishing true peaks from background noise.

  • Poor signal-to-noise ratio.[6]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Impure this compound Buffer Use a high-purity grade of this compound specifically designated for molecular biology applications.Impurities in the buffer can interfere with the electrophoretic separation and detection of DNA fragments.
Contaminated Water or Reagents Prepare all buffers and solutions with nuclease-free, ultrapure water (18 MΩ·cm). Ensure all other reagents are of high purity.Contaminants in the water or other reagents can introduce interfering substances that contribute to a noisy baseline.
Incorrect Buffer Concentration Double-check the concentration of your this compound running buffer.An incorrect buffer concentration can affect the ionic strength and pH, leading to poor separation and increased background.
Sample Contamination Ensure that DNA samples are free from contaminants such as salts, proteins, and residual PCR primers.Contaminants in the sample can interfere with electrokinetic injection and detection, causing a noisy signal.[7]
Capillary Issues If the issue persists, consider replacing the capillary array.Old or damaged capillaries can lead to inconsistent migration and increased background noise.[8]

Quantitative Data Summary

A key metric for assessing background noise is the Signal-to-Noise Ratio (SNR or S/N) . A higher SNR indicates a clearer signal relative to the background. While the acceptable SNR can vary depending on the assay and instrumentation, the following table provides general guidelines.

Metric Description Acceptable Range Notes
Signal-to-Noise Ratio (SNR or S/N) The ratio of the mean signal intensity to the standard deviation of the background noise.> 3:1 is often considered the limit of detection. > 10:1 is generally desired for robust assays.A low SNR can make it difficult to reliably detect true signals.[9]
Signal-to-Background Ratio (S/B) The ratio of the mean signal intensity to the mean background intensity.> 2 is generally considered a good starting point for many assays.While a high S/B is desirable, a high background with high variability (low SNR) can still make results unreliable.[9]
Z'-factor A statistical measure of assay quality that takes into account both signal and background variability.> 0.5 indicates an excellent assay. 0 to 0.5 is acceptable. < 0 suggests the assay is not reliable.This metric is particularly useful for high-throughput screening.[9]

Experimental Protocols

Protocol: Fluorescence-Based Protein Kinase Assay

This protocol is a representative example for a generic fluorescence-based kinase assay and may require optimization for specific enzymes and substrates.

1. Reagent Preparation:

  • This compound Kinase Buffer (10X): 500 mM this compound-HCl (pH 8.5), 100 mM MgCl₂, 10 mM DTT. Use high-purity reagents and ultrapure water.

  • ATP Solution: 10 mM ATP in ultrapure water.

  • Kinase Solution: Prepare a stock solution of the kinase in an appropriate storage buffer.

  • Substrate Solution: Prepare a stock solution of the fluorescently labeled peptide substrate in ultrapure water or a suitable solvent.

  • Stop Solution: 100 mM EDTA in ultrapure water.

2. Assay Procedure:

  • Prepare a master mix of the kinase reaction components (excluding ATP) in this compound Kinase Buffer (diluted to 1X). This should include the kinase and the fluorescent substrate at their final desired concentrations.

  • Dispense the master mix into the wells of a microplate.

  • Include appropriate controls:

    • No Enzyme Control: Master mix without the kinase.

    • No Substrate Control: Master mix without the substrate.

    • Buffer Blank: this compound Kinase Buffer only.

  • Initiate the kinase reaction by adding ATP to all wells to the final desired concentration.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding the Stop Solution to all wells.

  • Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your fluorescent substrate.

3. Data Analysis:

  • Subtract the average fluorescence of the Buffer Blank from all other readings.

  • Calculate the net fluorescence signal by subtracting the "No Enzyme Control" from the sample wells.

  • Determine the signal-to-noise ratio.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (Potential Inhibitors) Dispensing Compound & Reagent Dispensing Compound_Library->Dispensing Reagent_Prep Reagent Preparation (this compound Buffer, Kinase, Substrate, ATP) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence Reading) Incubation->Detection Data_Processing Data Processing (Background Subtraction, Normalization) Detection->Data_Processing Hit_Identification Hit Identification (High Inhibition) Data_Processing->Hit_Identification Confirmation Hit Confirmation & Dose-Response Hit_Identification->Confirmation

Caption: High-Throughput Screening (HTS) workflow for a kinase inhibitor assay.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) SOD Superoxide Dismutase (SOD) ROS->SOD converts H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Catalase Catalase H2O2->Catalase detoxifies GPx Glutathione Peroxidase (GPx) H2O2->GPx detoxifies H2O_O2 H₂O + O₂ Catalase->H2O_O2 GPx->H2O_O2 GSSG Oxidized Glutathione (GSSG) GPx->GSSG GSH Reduced Glutathione (GSH) GSH->GPx

Caption: Simplified antioxidant defense pathway involving key enzymes.

References

Improving the resolution of DNA fragments with TAPS electrophoresis buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the use of TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) buffer for improving the resolution of DNA fragments in agarose gel electrophoresis. As this compound is not a conventional buffer for this application, this guide provides a starting point for experimentation, alongside troubleshooting advice for common issues encountered during DNA electrophoresis.

Frequently Asked Questions (FAQs)

Q1: What is this compound buffer and why consider it for DNA electrophoresis?

This compound is a zwitterionic buffer with a pKa of approximately 8.4, providing a stable pH in the range of 7.7 to 9.1. While traditionally used in capillary electrophoresis, its stable alkaline pH buffering capacity presents a potential, though largely unexplored, option for agarose gel electrophoresis of DNA. The hypothesis is that a stable, slightly alkaline environment could enhance the resolution of certain DNA fragment sizes.

Q2: How does this compound buffer compare to standard TAE and TBE buffers?

Q3: Is there a standard protocol for using this compound buffer in agarose gel electrophoresis?

There is no widely established protocol for using this compound buffer in this context. The protocol provided in this guide is a suggested starting point for researchers wishing to explore its potential. Optimization of the buffer concentration, agarose percentage, and running conditions will likely be necessary.

Q4: What are the potential advantages of using this compound buffer?

Based on its chemical properties, potential advantages could include high buffering stability in the alkaline range, which might prevent pH shifts during long runs and potentially improve band sharpness. However, these are theoretical benefits that need to be validated experimentally.

Q5: What are the potential disadvantages and risks?

As an unconventional buffer for this application, users may encounter unexpected issues such as altered DNA migration patterns, increased heat generation, or compatibility issues with loading dyes and stains. The optimal running voltage and time will need to be determined empirically.

Experimental Protocols

This compound Buffer Preparation (Suggested Starting Point)

10x this compound Stock Solution (pH 8.4)

ComponentMolarity (in 10x stock)Amount for 1 Liter
This compound330 mM80.38 g
Sodium Acetate100 mM8.20 g
EDTA (Disodium)10 mM3.72 g

Preparation Steps:

  • To prepare a 1 L 10x stock, dissolve the this compound, sodium acetate, and EDTA in approximately 800 mL of nuclease-free water.

  • Adjust the pH to 8.4 with a concentrated sodium hydroxide (NaOH) solution.

  • Bring the final volume to 1 L with nuclease-free water.

  • Store at room temperature.

1x Working Solution:

Dilute the 10x stock solution 1:10 with nuclease-free water to prepare the 1x working buffer. This 1x buffer should be used for both casting the agarose gel and as the running buffer in the electrophoresis chamber.

Agarose Gel Electrophoresis Workflow

Agarose_Electrophoresis_Workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis Prepare_1x_Buffer Prepare 1x this compound Buffer Prepare_Agarose Prepare Agarose Solution Prepare_1x_Buffer->Prepare_Agarose Use as solvent Cast_Gel Cast Agarose Gel Prepare_Agarose->Cast_Gel Pour into tray Load_Samples Load Samples & Ladder Cast_Gel->Load_Samples Submerge in buffer Run_Electrophoresis Run Electrophoresis Load_Samples->Run_Electrophoresis Apply voltage Visualize_Bands Visualize Bands (UV) Run_Electrophoresis->Visualize_Bands Stain/Image Analyze_Results Analyze Results Visualize_Bands->Analyze_Results

Caption: A generalized workflow for performing agarose gel electrophoresis.

Quantitative Data Comparison

The following table summarizes the characteristics of the standard TAE and TBE buffers. Data for this compound buffer is not available and would require experimental determination.

ParameterTAE BufferTBE BufferThis compound Buffer (Hypothetical)
Optimal Resolution > 4 kb fragments[1]0.1 - 3 kb fragments[1]To be determined
Buffering Capacity Low[2]High[2]Expected to be high
DNA Migration Speed Fast[2]Slow[2]To be determined
Heat Generation HigherLowerTo be determined
Enzyme Compatibility CompatibleInhibitory (due to borate)[3]Expected to be compatible

Troubleshooting Guides

Common Problems and Solutions
ProblemPossible Cause(s)Suggested Solution(s)
Smeared Bands - DNA sample overloaded- Voltage too high- Buffer degradation- Nuclease contamination- Reduce the amount of DNA loaded.- Decrease the voltage and increase the run time.- Prepare fresh running buffer.- Use nuclease-free reagents and sterile techniques.
"Smiling" Bands - Uneven heat distribution (voltage too high)- Lower the running voltage.- Run the gel in a cold room or use a cooling fan.
No Bands or Faint Bands - Insufficient DNA loaded- DNA ran off the gel- Staining issues- Increase the amount of DNA loaded.- Monitor the run and stop before the dye front reaches the end.- Ensure proper staining and destaining times.
Distorted Bands - Bubbles in the gel wells- High salt concentration in the sample- Carefully remove bubbles before loading.- Use a loading buffer with appropriate density and low salt.
Slow or No Migration - Incorrect buffer concentration- Low voltage- Ensure the correct dilution of the buffer stock.- Check the power supply and increase voltage if appropriate.

Troubleshooting Logic for this compound Buffer Experiments

Troubleshooting_this compound Start Problem Encountered Check_Voltage Is voltage too high? Start->Check_Voltage Check_Buffer Is buffer fresh? Check_Voltage->Check_Buffer No Reduce_Voltage Action: Lower Voltage Check_Voltage->Reduce_Voltage Yes Check_DNA_Load Is DNA overloaded? Check_Buffer->Check_DNA_Load No Remake_Buffer Action: Prepare Fresh Buffer Check_Buffer->Remake_Buffer Yes Check_Run_Time Is run time too long? Check_DNA_Load->Check_Run_Time No Reduce_Load Action: Load Less DNA Check_DNA_Load->Reduce_Load Yes No_Obvious_Issue Consult Further Troubleshooting Check_Run_Time->No_Obvious_Issue No Reduce_Time Action: Shorten Run Time Check_Run_Time->Reduce_Time Yes Solution Improved Resolution Reduce_Voltage->Solution Remake_Buffer->Solution Reduce_Load->Solution Reduce_Time->Solution

References

Effect of temperature on the pH of TAPS buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAPS buffer solutions. The following information addresses common issues related to the effect of temperature on the pH of this compound buffers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound buffer?

This compound ([tris(hydroxymethyl)methylamino]propanesulfonic acid) is a zwitterionic buffer effective in the pH range of 7.7 to 9.1.[1][2] Its pKa at 25°C is approximately 8.40.[1]

Q2: How does temperature affect the pH of a this compound buffer solution?

The pH of a this compound buffer solution is sensitive to changes in temperature. As the temperature increases, the pKa of this compound decreases, leading to a lower pH of the buffer solution. Conversely, as the temperature decreases, the pH of the buffer will increase. This is an important consideration for experiments conducted at temperatures other than ambient.[3]

Q3: Is there a specific temperature coefficient for the pKa of this compound?

Yes, the temperature coefficient for the pKa of this compound, denoted as d(pKa)/dT, is approximately -0.022 per degree Celsius at 25°C (298.15 K). This negative value indicates that the pKa decreases as the temperature rises.

Quantitative Data: Temperature Effect on this compound Buffer pKa

The following table summarizes the calculated pKa of this compound buffer at various temperatures commonly used in laboratory settings. The calculations are based on the pKa at 25°C (8.40) and a d(pKa)/dT of -0.022.

Temperature (°C)Temperature (K)Calculated pKa
4277.158.86
20293.158.49
25298.158.40
37310.158.14
50323.157.85

Experimental Protocols

Protocol for Preparing a 0.1 M this compound Buffer Solution

Materials:

  • This compound powder (MW: 243.28 g/mol )

  • Deionized water

  • 1 M NaOH or 1 M HCl for pH adjustment

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Volumetric flask (e.g., 1 L)

  • Beaker

Procedure:

  • Weighing the this compound powder: To prepare 1 liter of a 0.1 M this compound buffer, weigh out 24.33 g of this compound powder.

  • Dissolving the this compound: Add the this compound powder to a beaker containing approximately 800 mL of deionized water. Place a stir bar in the beaker and put it on a stir plate to facilitate dissolution.

  • pH Adjustment:

    • Place the calibrated pH meter and temperature probe into the solution.

    • Monitor the pH of the solution. Slowly add 1 M NaOH to increase the pH or 1 M HCl to decrease the pH until the desired pH is reached at your target experimental temperature. It is crucial to perform this step at the temperature at which the buffer will be used.[4]

  • Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred.

  • Bringing to Volume: Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. Store the buffer solution at 4°C. For long-term storage, sterile filtration is recommended.

Protocol for Measuring the pH of this compound Buffer at Different Temperatures

Materials:

  • Prepared this compound buffer solution

  • Calibrated pH meter with an automatic temperature compensation (ATC) probe

  • Water bath or incubator

  • Thermometer

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard pH buffers at the initial temperature of your experiment.

  • Sample Preparation: Pour an aliquot of the this compound buffer into a beaker.

  • Initial pH Measurement: Place the pH electrode and ATC probe into the buffer solution. Allow the reading to stabilize and record the pH and temperature.

  • Temperature Adjustment: Place the beaker containing the this compound buffer in a water bath or incubator set to the next desired temperature.

  • Equilibration: Allow the buffer to equilibrate to the new temperature. Use a separate thermometer to verify the temperature of the buffer solution.

  • pH Measurement at New Temperature: Once the desired temperature is reached and stable, measure the pH of the solution.

  • Repeat: Repeat steps 4-6 for all desired temperatures.

  • Data Recording: Record the pH value at each corresponding temperature.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
pH reading is unstable and drifts. The pH electrode may be dirty or clogged.[5][6]Clean the electrode according to the manufacturer's instructions. A common cleaning solution is a dilute solution of HCl or a specialized electrode cleaning solution.[7]
The buffer solution is not at a stable temperature.Ensure the buffer has reached thermal equilibrium before taking a reading. Use a water bath for stable temperature control.
Inaccurate pH readings. The pH meter was not calibrated correctly.[8]Recalibrate the pH meter using fresh, unexpired standard buffers. Ensure the calibration buffers are at the same temperature as your sample if not using ATC.[7]
The temperature of the buffer is different from the temperature at which the pH was initially set.Always measure and adjust the pH of the this compound buffer at the temperature of your experiment. If this is not possible, use the temperature coefficient to calculate the expected pH change.
pH of the prepared buffer is significantly different from the target pH after bringing it to the final volume. Adding a large volume of acid or base for pH adjustment significantly changed the total volume before the final dilution step.Make a more concentrated stock of the buffer and then dilute it to the final concentration after pH adjustment to minimize volume errors.
Inaccurate weighing of this compound powder or incorrect final volume.Double-check all calculations and ensure accurate measurements using calibrated equipment.

Visualizations

Temperature_Effect_on_TAPS_pKa cluster_temp Temperature cluster_pka This compound pKa cluster_ph Buffer pH Temp_Increase Increase in Temperature pKa_Decrease Decrease in pKa Temp_Increase->pKa_Decrease leads to Temp_Decrease Decrease in Temperature pKa_Increase Increase in pKa Temp_Decrease->pKa_Increase leads to pH_Decrease Decrease in pH pKa_Decrease->pH_Decrease results in pH_Increase Increase in pH pKa_Increase->pH_Increase results in

Caption: Relationship between temperature, pKa, and pH of this compound buffer.

Experimental_Workflow A Weigh this compound Powder B Dissolve in Deionized Water A->B C Calibrate pH Meter B->C D Adjust pH at Target Temperature C->D E Bring to Final Volume D->E F Measure pH at Different Temperatures E->F

Caption: Workflow for preparing and testing this compound buffer.

References

Purification methods for synthesized N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during the purification of synthesized this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid, or this compound, is a zwitterionic buffer.[1][2] It is widely used in biochemistry and molecular biology for creating buffer solutions with a pH range of 7.7 to 9.1.[1][2][3][4] Common applications include its use in DNA and DNA-dye complex analysis through capillary electrophoresis, as a buffer for RNA samples, and in the study of electron transfer and phosphorylation in chloroplast preparations.[1][2][4][5]

Q2: What are the typical starting materials for this compound synthesis?

A2: this compound is commonly synthesized by reacting trihydroxymethylaminomethane (Tris) with 1,3-propanesulfonate lactone (1,3-PS) in an alcohol-based solvent.[1]

Q3: What are the potential impurities I might encounter in synthesized this compound?

A3: Impurities in synthesized this compound can be broadly categorized as organic and inorganic. Organic impurities may include unreacted starting materials like Tris and 1,3-PS, byproducts from side reactions, and intermediates.[6][7] Residual solvents used during the synthesis and purification process are also a common type of impurity.[6][7] Inorganic impurities can originate from reagents, catalysts, or the reaction environment itself.[6][7]

Q4: Which purification method is most commonly recommended for crude this compound?

A4: Recrystallization is a standard and effective method for purifying crude this compound. This process typically involves dissolving the crude product in a suitable solvent, followed by cooling to induce the formation of purified crystals. The choice of solvent is critical for achieving high purity and yield.

Q5: How does the choice of solvent affect the purity and yield of this compound?

A5: The reaction solvent has a significant impact on the final yield and purity of the synthesized this compound. Studies have shown that using n-butanol as the reaction solvent can result in higher yield and purity compared to other alcohols like methanol, isopropanol, or ethanol.[1] For purification, washing the crude product with absolute ethanol is a common step to remove some impurities before further purification like recrystallization.[1]

Troubleshooting Guide

Q1: My final this compound product has a low yield. What are the possible causes and solutions?

A1: Low yield can stem from several factors during synthesis and purification.

  • Incomplete Reaction: Ensure the reaction between Tris and 1,3-PS goes to completion by controlling the reaction time and temperature. A reaction time of 6 hours has been noted to be effective.[1]

  • Suboptimal Solvent: The choice of reaction solvent is crucial. Using n-butanol has been shown to produce a better yield compared to other alcohols.[1]

  • Loss During Filtration and Washing: Minimize product loss during vacuum suction filtration by ensuring the filter cake is handled carefully. Use a minimal amount of cold washing solvent (e.g., absolute ethanol) to wash the crude product, as excessive washing can dissolve the product.[1]

  • Improper Recrystallization: During recrystallization, if too much solvent is used, the solution may not become saturated enough for crystallization to occur upon cooling, leading to significant product loss in the mother liquor.

Q2: The purity of my this compound is below 99%. How can I improve it?

A2: Achieving high purity often requires careful attention to the purification steps.

  • Washing the Crude Product: After the initial synthesis and filtration, wash the crude this compound filter cake thoroughly with an appropriate solvent, such as absolute ethanol, to remove unreacted starting materials and soluble byproducts.[1]

  • Optimize Recrystallization:

    • Solvent Selection: Experiment with different solvents or solvent mixtures to find the ideal system where this compound has high solubility at high temperatures and low solubility at low temperatures.

    • Controlled Cooling: Allow the hot, saturated solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals, while rapid cooling can trap impurities within the crystal lattice.

    • Stirring: Gentle stirring during crystallization can help control crystal growth and prevent the formation of agglomerates that might trap the impurity-rich mother liquor.[8]

  • Multiple Recrystallizations: If a single recrystallization step is insufficient, a second recrystallization can be performed to further enhance purity.

Q3: After recrystallization, my this compound product appears as a foam or very fine needles, making it difficult to filter and dry. What should I do?

A3: The crystal morphology can be influenced by the solvent and the crystallization conditions.

  • Solvent Effect: The choice of solvent can significantly impact the crystal habit.[8] Try a different recrystallization solvent or a mixture of solvents.

  • Control Crystallization Rate: Foamy or needle-like crystals often result from rapid precipitation. To obtain more manageable crystals, try cooling the solution more slowly. You can also try holding the solution at the point of crystallization for a period before further cooling to encourage larger crystal growth.[8]

  • Stirring: The speed of stirring during crystallization can affect the crystal shape.[8] Experiment with different stirring speeds to find the optimal condition for forming denser, more easily filterable crystals.

Data Presentation

Table 1: Effect of Reaction Solvent on this compound Synthesis

Reaction SolventYield (%)Purity (%)
n-butanol70.394.36
IsopropanolLowerLower
EthanolLowerLower
MethanolLowerLower
Data derived from a comparative study on this compound synthesis.[1]

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Recrystallization

  • Dissolution: Place the crude this compound solid into a flask. Add a minimal amount of a suitable recrystallization solvent (e.g., an alcohol/water mixture). Heat the mixture with stirring until the this compound completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear, hot solution to cool down slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified this compound crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Mandatory Visualization

TAPS_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) synthesis Reaction of Tris and 1,3-PS in n-butanol filtration Vacuum Suction Filtration synthesis->filtration washing Wash with Absolute Ethanol filtration->washing crude_product Crude this compound Product washing->crude_product dissolution Dissolve Crude this compound in Hot Solvent crude_product->dissolution cooling Slow Cooling to Induce Crystallization dissolution->cooling collection Collect Crystals by Vacuum Filtration cooling->collection drying Dry Purified Crystals in Vacuum Oven collection->drying pure_product High-Purity this compound drying->pure_product

Caption: A general experimental workflow for the synthesis and purification of this compound.

TAPS_Troubleshooting_Tree start Problem with Purified this compound low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity bad_crystals Poor Crystal Form? start->bad_crystals incomplete_reaction Check reaction time/temp. Use n-butanol as solvent. low_yield->incomplete_reaction Yes loss_during_workup Minimize washing solvent. Reduce solvent in recrystallization. low_yield->loss_during_workup Yes optimize_washing Wash crude product thoroughly with ethanol. low_purity->optimize_washing Yes optimize_recrystallization Use slow cooling. Consider a second recrystallization. low_purity->optimize_recrystallization Yes change_solvent Try a different recrystallization solvent. bad_crystals->change_solvent Yes control_cooling Cool solution more slowly. Adjust stirring speed. bad_crystals->control_cooling Yes

Caption: A troubleshooting decision tree for this compound purification issues.

References

How to adjust the ionic strength of a TAPS buffer solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to accurately adjust the ionic strength of a TAPS ([tris(hydroxymethyl)methylamino]propanesulfonic acid) buffer solution. This guide includes frequently asked questions, a troubleshooting section, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is ionic strength and why is it important to control it in a this compound buffer?

Ionic strength is a measure of the total concentration of ions in a solution. It is a critical parameter in many biological and chemical experiments as it can significantly influence:

  • Enzyme activity: The catalytic efficiency of enzymes can be highly dependent on the ionic strength of the surrounding medium.

  • Protein stability and solubility: Ionic strength affects the electrostatic interactions within and between protein molecules, influencing their conformation, aggregation, and solubility.

  • Ligand binding: The affinity of molecules for each other, such as drug-receptor interactions, can be modulated by the ionic environment.

  • Electrophoretic mobility: In techniques like capillary electrophoresis, the ionic strength of the buffer directly impacts the migration of molecules.

For this compound buffer, which is zwitterionic (carries both a positive and a negative charge), its own contribution to the ionic strength changes with pH. Therefore, precise control of the total ionic strength, often by the addition of a neutral salt, is crucial for experimental reproducibility.

Q2: How is the ionic strength of a solution calculated?

The ionic strength (I) is calculated using the following formula:

I = ½ * Σ(cᵢ * zᵢ²)

Where:

  • cᵢ is the molar concentration of an individual ion.

  • zᵢ is the charge of that ion.

  • Σ represents the sum of the terms for all ions in the solution.

For a simple salt like NaCl, which dissociates into Na⁺ and Cl⁻, the ionic strength is equal to its molar concentration. For salts with multivalent ions (e.g., MgCl₂), the contribution of the ion with the higher charge is more significant.

Q3: What is the most common method to adjust the ionic strength of a this compound buffer?

The most straightforward and widely used method is the addition of a neutral, inert salt. The ideal salt should not interact with the experimental components or interfere with the reaction being studied. Commonly used salts include:

  • Potassium Chloride (KCl): Often the preferred choice as the ionic radii of K⁺ and Cl⁻ are similar, leading to similar mobilities in solution.

  • Sodium Chloride (NaCl): Also a very common and effective choice.

The salt should be added as a concentrated stock solution to the prepared this compound buffer to minimize volume changes.

Q4: Will adjusting the ionic strength with a salt change the pH of my this compound buffer?

Adding a neutral salt to a buffer solution can cause a small shift in pH. This is due to the effect of ionic strength on the activity coefficients of the buffer's ions. The Henderson-Hasselbalch equation, which is used to calculate the pH of a buffer, is based on concentrations, but pH is technically a measure of the activity of hydrogen ions. While for many applications this pH shift is minor and can be considered negligible, for highly sensitive experiments, it is best practice to:

  • Prepare the this compound buffer and adjust it to the desired pH.

  • Add the salt to achieve the target ionic strength.

  • Re-measure and, if necessary, readjust the pH to the final desired value.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation in the buffer after adding salt. The salt concentration exceeds the solubility of one or more buffer components or the experimental compounds.- Ensure all components are fully dissolved before adding the next. - Prepare the buffer and salt solutions at room temperature. - Consider using a different salt with higher solubility. - Filter the final buffer solution through a 0.22 µm filter.
Significant and unexpected pH shift after adding salt. The added salt is not neutral or is interacting with the buffer components.- Verify the purity of the salt used. - Ensure the salt is indeed a neutral salt (e.g., KCl, NaCl). - Test a different neutral salt to see if the effect persists.
Inconsistent experimental results despite controlling for ionic strength. - Inaccurate calculation of ionic strength. - Temperature fluctuations affecting buffer pKa and pH. - "Overshooting" the pH during adjustment, which alters the final ionic composition.- Double-check all ionic strength calculations, accounting for all ions present. - Prepare and use the buffer at a constant, controlled temperature. - When adjusting pH, add the acid or base dropwise and mix thoroughly to avoid over-titration. If you overshoot, it is best to prepare a fresh buffer solution rather than trying to back-titrate.[1]
Protein of interest precipitates or loses activity. The final ionic strength is not optimal for the specific protein.- Perform a salt titration experiment to determine the optimal ionic strength range for your protein's stability and activity. - Consider the "salting-in" and "salting-out" effects; at very low ionic strength, protein solubility can be low, and at very high ionic strength, proteins can precipitate.

Experimental Protocol: Preparation of a this compound Buffer with Adjusted Ionic Strength

This protocol describes the preparation of 1 liter of a 50 mM this compound buffer, pH 8.4, with an adjusted final ionic strength of 150 mM using NaCl.

Materials:

  • This compound (free acid) (MW: 243.28 g/mol )

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl) (MW: 58.44 g/mol )

  • High-purity water (e.g., Milli-Q or deionized)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the this compound Buffer (50 mM, pH 8.4): a. Weigh out 12.16 g of this compound (0.05 mol) and dissolve it in approximately 800 mL of high-purity water in a beaker with a magnetic stir bar. b. Place the beaker on a magnetic stirrer and allow the this compound to dissolve completely. c. Calibrate the pH meter according to the manufacturer's instructions. d. Slowly add a concentrated NaOH solution (e.g., 1 M) dropwise to the this compound solution while monitoring the pH. Continue adding NaOH until the pH reaches 8.4. e. Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask. f. Bring the final volume to 1 L with high-purity water. This is your 50 mM this compound buffer, pH 8.4.

  • Calculate the Ionic Strength Contribution from the this compound Buffer: a. At pH 8.4, which is close to the pKa of this compound (8.4), approximately half of the this compound molecules will be in the anionic form (this compound⁻) and half in the zwitterionic form. For simplicity in this example, we will assume the contribution of the this compound ions to the ionic strength is relatively small compared to the added salt. For more precise calculations, the Henderson-Hasselbalch equation should be used to determine the exact concentrations of the this compound anion and zwitterion.

  • Calculate the Amount of NaCl to Add: a. Target Ionic Strength: 150 mM (0.150 M) b. Ionic Strength from NaCl: Since NaCl is a 1:1 electrolyte, the ionic strength contributed by NaCl is equal to its molar concentration. c. Required NaCl Concentration: 150 mM (0.150 M) d. Mass of NaCl for 1 L: 0.150 mol/L * 58.44 g/mol = 8.77 g

  • Adjust the Ionic Strength: a. Weigh out 8.77 g of NaCl. b. Add the NaCl to the 1 L of the prepared 50 mM this compound buffer, pH 8.4. c. Stir until the NaCl is completely dissolved.

  • Final pH Check and Storage: a. Re-measure the pH of the final buffer solution. If necessary, make minor adjustments back to pH 8.4 using small amounts of dilute NaOH or HCl. b. Filter the buffer through a 0.22 µm filter for sterilization and to remove any particulates. c. Store the buffer at 4°C.

Quantitative Data Summary

The following table provides an example of how the addition of NaCl affects the ionic strength and pH of a 50 mM this compound buffer initially at pH 8.4.

Added NaCl (mM) Calculated Total Ionic Strength (mM) *Expected pH Change
0~25N/A
50~75Minor Decrease
100~125Minor Decrease
150~175Minor Decrease

*Note: The total ionic strength is the sum of the contribution from the this compound buffer ions and the added NaCl. The contribution from the 50 mM this compound buffer at pH 8.4 is approximately 25 mM.

Workflow for Adjusting Ionic Strength

Adjust_Ionic_Strength cluster_prep Buffer Preparation cluster_is Ionic Strength Adjustment cluster_final Final Steps start Start: Define Target Buffer (e.g., 50mM this compound, pH 8.4) dissolve Dissolve this compound in Water start->dissolve adjust_ph Adjust to Target pH with NaOH dissolve->adjust_ph final_vol Bring to Final Volume adjust_ph->final_vol calc_is Calculate Required Salt (e.g., NaCl for 150mM I.S.) final_vol->calc_is add_salt Add and Dissolve Salt calc_is->add_salt remeasure_ph Re-measure and Finalize pH add_salt->remeasure_ph filter Filter (0.22 µm) remeasure_ph->filter store Store at 4°C filter->store end End: Buffer Ready for Use store->end

Caption: Workflow for preparing a this compound buffer and adjusting its ionic strength.

References

Validation & Comparative

A Researcher's Guide to TAPS vs. HEPES Buffers for Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining a stable, physiological pH in primary cell culture is paramount to generating reliable and reproducible data. While the bicarbonate-CO2 system is the primary buffer in incubators, non-volatile, zwitterionic "Good's" buffers are often added for extra stability, especially when cells are manipulated outside the CO2-controlled environment. Among these, HEPES is a common choice, but alternatives like TAPS are also available. This guide provides an objective comparison of this compound and HEPES buffers, supported by available data, to help you make an informed decision for your primary cell cultures.

Chemical and Physical Properties: A Head-to-Head Comparison

The fundamental difference between HEPES and this compound lies in their pKa values, which dictates their optimal buffering ranges. HEPES is ideal for maintaining a physiological pH around 7.2-7.4, whereas this compound is suited for more alkaline conditions.

PropertyHEPESThis compound
Chemical Name 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acidN-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid
pKa at 25°C 7.5[1]8.44[2][3]
Effective pH Range 6.8 – 8.2[1]7.7 – 9.1[2][3]
CO2 Dependence Independent[4]Independent
Metal Ion Binding Negligible[1]Can bind divalent cations (e.g., Co²⁺, Ni²⁺)
Common Concentration 10 – 25 mM[4]Not well-established for primary cells

Performance in Cell Culture: Stability, Viability, and Cellular Interference

While both are effective pH stabilizers, their impact on cell health and experimental outcomes can differ significantly. HEPES is well-characterized in cell culture, revealing both its utility and its potential pitfalls. Data for this compound in primary cell culture is notably less comprehensive.

pH Stability

HEPES is widely used because it effectively maintains physiological pH even with changes in carbon dioxide concentration, making it invaluable for procedures performed outside of a CO2 incubator.[1][4] For instance, the pH of a HEPES-buffered medium (20mM) may only fluctuate by ±0.1 units when left in room air for an hour, whereas a medium relying solely on bicarbonate can see its pH rise from 7.4 to over 8.0.

Cytotoxicity

HEPES: While generally safe at standard concentrations (10-25 mM), HEPES can become cytotoxic at higher levels, typically above 40-50 mM, leading to reduced proliferation and apoptosis.[5] A critical and often overlooked issue is its light sensitivity. In the presence of riboflavin (a common media component), exposure to ambient light can cause HEPES to generate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that is toxic to cells.[1] One study demonstrated that after 3 hours of light exposure, RPMI 1640 medium with 25 mM HEPES caused a drastic decrease in the viability of various cell lines, including a 53.8% reduction for L-02 cells and an 83.3% reduction for RAW 264.7 cells. It is therefore crucial to store and handle HEPES-containing solutions in the dark.[6]

This compound: There is a significant lack of published quantitative data on the cytotoxicity of this compound in primary mammalian cell cultures. While it is marketed for use in cell culture media, recommended concentrations and toxicity thresholds are not well-established in peer-reviewed literature.

Interference with Cellular Signaling

The choice of buffer can be a confounding variable in experiments, and evidence shows that HEPES is not biologically inert.

HEPES: Research has shown that HEPES can be ingested by cells through macropinocytosis and accumulates in lysosomes.[6] This accumulation can alter lysosomal pH and trigger a lysosome-to-nucleus signaling cascade. Specifically, HEPES has been identified as a potent inducer of lysosome biogenesis by activating the MiT/TFE family of transcription factors. This can have major implications for studies on metabolism, autophagy, immunology, and cancer, as it affects the core lysosomal-autophagic machinery and inflammatory signaling.

This compound: Currently, there is no available research data on whether this compound is taken up by cells or interferes with specific cellular signaling pathways. This represents a critical knowledge gap for researchers considering its use.

Experimental Protocols

To objectively compare the suitability of this compound and HEPES for a specific primary cell type, a series of validation experiments is recommended.

I. Protocol for Comparing Buffer Cytotoxicity

This protocol is designed to determine the concentration-dependent toxicity of each buffer on your primary cells of interest.

  • Cell Preparation: Isolate and seed your primary cells in 96-well plates at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours in your standard, HEPES-free culture medium.

  • Buffer Preparation:

    • Prepare sterile, 1M stock solutions of high-purity HEPES and this compound in cell culture-grade water. Adjust the pH of each stock solution to 7.4 with NaOH.

    • Prepare a series of working concentrations (e.g., 0 mM, 10 mM, 20 mM, 30 mM, 40 mM, 50 mM, 100 mM) for both HEPES and this compound by diluting the stock solutions into your standard culture medium.

  • Experimental Setup:

    • Remove the standard medium from the 96-well plates.

    • Add 100 µL of the prepared media with varying buffer concentrations to the wells (n=6-8 wells per condition).

    • Light Exposure Condition: For a parallel plate, expose the plate to ambient lab light for a defined period (e.g., 4 hours) to assess phototoxicity. Keep a control plate wrapped in foil.

    • Incubate the plates for 24 to 72 hours, depending on the cell type's doubling time.

  • Endpoint Assay (Cell Viability):

    • Assess cell viability using a quantitative method such as the Cell Counting Kit-8 (CCK-8) or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

    • Briefly, for CCK-8, add 10 µL of the CCK-8 reagent to each well, incubate for 2-4 hours, and then measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the 0 mM buffer control.

II. Protocol for Assessing pH Stability
  • Prepare 50 mL conical tubes with your base culture medium supplemented with 25 mM HEPES or 25 mM this compound. Include a control with no additional buffer.

  • Place the tubes, with caps loosened, in a standard 37°C, 5% CO2 incubator for 24 hours to allow for pH equilibration.

  • Measure the initial pH of each medium (pH_initial).

  • Remove the tubes from the incubator and leave them on a lab bench at room temperature with loosened caps.

  • Measure the pH at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Plot the change in pH over time for each condition to compare buffering capacity outside of a CO2-controlled environment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive buffer comparison study.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Decision prep_cells Isolate & Culture Primary Cells prep_buffers Prepare Sterile Buffer Stocks (this compound & HEPES, pH 7.4) prep_media Create Media Series (0-100 mM of each buffer) prep_cells->prep_media prep_buffers->prep_media seed_plates Seed Cells in 96-Well Plates ph_stability pH Stability Test (Benchtop over 4h) prep_media->ph_stability add_media Apply Buffered Media to Cells seed_plates->add_media incubate Incubate (24-72h) Dark vs. Light Conditions add_media->incubate viability_assay Perform Viability Assay (e.g., CCK-8 / ATP) incubate->viability_assay ph_measurement Measure pH Drift ph_stability->ph_measurement data_analysis Analyze Data & Plot Curves (Viability vs. Conc, pH vs. Time) viability_assay->data_analysis ph_measurement->data_analysis decision Select Optimal Buffer & Concentration data_analysis->decision

Workflow for comparing this compound and HEPES buffers.

Visualizing Potential Cellular Interference by HEPES

As documented, HEPES can be internalized and affect lysosomal pathways. This potential off-target effect is a critical consideration for experimental design.

G extracellular Extracellular HEPES membrane Cell Membrane cytosol Cytosol extracellular->cytosol Macropinocytosis lysosome Lysosome (Altered pH) cytosol->lysosome Accumulation mit_tfe MiT/TFE (Inactive) lysosome->mit_tfe Signaling Cascade nucleus Nucleus gene_expression Lysosomal & Autophagic Gene Expression nucleus->gene_expression Transcription mit_tfe_active MiT/TFE (Active) mit_tfe->mit_tfe_active Activation mit_tfe_active->nucleus Translocation outcome Confounding Experimental Results gene_expression->outcome

HEPES interference with lysosomal signaling.

Conclusion and Recommendations

HEPES is a well-understood, effective buffer for maintaining physiological pH in primary cell culture, particularly for work outside an incubator. However, its use is not without risk. Researchers must be aware of its potential for phototoxicity and, more critically, its ability to act as a biological effector by modulating the lysosomal-autophagic pathway.

This compound offers a more alkaline buffering range, which may be suitable for specific applications, but its performance and potential side effects in primary mammalian cell culture are largely uncharacterized. The lack of data on cytotoxicity and cellular interference makes its adoption a risk without prior validation.

Recommendations for Researchers:

  • Default to HEPES with Caution: For maintaining physiological pH (7.2-7.4), HEPES remains the standard choice, but its concentration should be kept to the lowest effective level, typically 10-25 mM. Always protect HEPES-containing media from light.

  • Consider Your Assays: If your research involves lysosomal function, autophagy, cellular metabolism, or inflammatory signaling, be aware that HEPES could be a confounding factor. Consider reducing its concentration or finding alternatives.

  • Validate this compound Before Use: If the alkaline buffering range of this compound is required, or if you are seeking an alternative to HEPES, it is imperative to perform the cytotoxicity and stability experiments outlined above before adopting it for routine use in your primary cell cultures.

  • Report Your Buffer: Clearly report the type and concentration of any non-volatile buffer used in your experiments to improve experimental reproducibility across the scientific community.

References

TAPS Buffer: A Superior Zwitterionic Buffer for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of biological and biochemical research, maintaining a stable pH is paramount to experimental success. While a variety of zwitterionic buffers are available, N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid, commonly known as TAPS, emerges as a superior choice in numerous applications, offering distinct advantages over other widely used buffers such as HEPES, PIPES, and MES. This guide provides a comprehensive comparison of this compound buffer, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their critical work.

Unveiling the Advantages of this compound Buffer

This compound is a zwitterionic buffer with a pKa of 8.4 at 25°C, providing an effective buffering range from pH 7.7 to 9.1. This positions this compound as an ideal buffer for a multitude of biochemical reactions that require a slightly alkaline environment. Its zwitterionic nature, characterized by the presence of both a sulfonic acid group and an amino group, contributes to its high water solubility and minimal interaction with biological macromolecules.

A key advantage of this compound lies in its performance in specific applications such as capillary electrophoresis of DNA. While traditional Tris-borate-EDTA (TBE) buffers are commonly used, this compound has been shown to be effective in this technique for the separation of DNA and DNA-dye complexes. Furthermore, this compound demonstrates utility in cell culture and as a stabilizer for biomolecules like proteins and nucleic acids, preventing denaturation and degradation during experiments.

Quantitative Comparison with Other Zwitterionic Buffers

To provide a clear perspective on the performance of this compound relative to its counterparts, the following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Common Zwitterionic Buffers
BufferpKa at 25°CEffective pH RangeΔpKa/°C
This compound 8.447.7 – 9.1More significant than PIPES
HEPES 7.486.8 – 8.2-0.014
PIPES 6.766.1 – 7.5Less sensitive to temperature changes
MES 6.155.5 – 6.7

Note: A negative ΔpKa/°C value indicates that the pKa decreases as temperature increases.

Table 2: Metal Ion Chelation Potential

A critical consideration in many biological assays is the potential for the buffer to chelate essential metal ions, which can inhibit enzyme activity. While quantitative stability constants are not always readily available for all buffer-ion combinations, the general interaction profiles are known.

BufferMetal Ion Binding
This compound Can form complexes with some common metals.
HEPES Generally considered to have low metal-binding constants.
PIPES Known for its very low metal-binding constants.
MES

Researchers should consider the specific metal ions present in their experimental system when selecting a buffer.

Experimental Protocols Highlighting the Utility of this compound

To illustrate the practical application and advantages of this compound, detailed methodologies for key experiments are provided below.

Capillary Electrophoresis of DNA

Capillary electrophoresis (CE) is a high-resolution separation technique for charged molecules. The choice of buffer is critical for achieving optimal separation of DNA fragments.

Experimental Workflow for Capillary Electrophoresis of DNA using this compound Buffer:

DNA_CE_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Capillary_Prep Capillary Preparation (Flush with NaOH, water) Injection Electrokinetic Injection of DNA Capillary_Prep->Injection Buffer_Prep This compound Buffer Preparation (e.g., 50 mM this compound, pH 8.4) Buffer_Prep->Injection Sample_Prep DNA Sample Preparation (Mix with loading dye) Sample_Prep->Injection Separation Electrophoretic Separation (Apply high voltage) Injection->Separation Detection On-column UV or Fluorescence Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Data_Analysis Data Analysis (Peak integration, sizing) Electropherogram->Data_Analysis

Figure 1. Workflow for DNA analysis by Capillary Electrophoresis.

Protocol:

  • Capillary Preparation: Flush a new fused-silica capillary sequentially with 1 M NaOH, deionized water, and finally with the running buffer (this compound buffer).

  • Running Buffer: Prepare a 50 mM this compound buffer and adjust the pH to 8.4 with NaOH.

  • Sample Preparation: Mix the DNA sample with a loading dye containing a fluorescent intercalating agent.

  • Electrophoresis: Perform the separation at a constant voltage. The negatively charged DNA fragments will migrate towards the anode, separated by size.

  • Detection: Detect the separated DNA fragments using a UV or fluorescence detector.

The use of this compound in this application can offer advantages in terms of resolution and peak shape for certain DNA fragments compared to traditional buffers.

Logical Relationship of Buffer Selection Criteria

The selection of an appropriate buffer is a multi-faceted decision process. The following diagram illustrates the logical relationships between key selection criteria.

Buffer_Selection_Logic cluster_criteria Buffer Selection Criteria cluster_buffers Buffer Choices pH_Range Required pH Range Decision Optimal Buffer Selection pH_Range->Decision Temp_Stability Temperature Stability (ΔpKa/°C) Temp_Stability->Decision Metal_Chelation Metal Ion Chelation Metal_Chelation->Decision Application Specific Application Application->Decision This compound This compound HEPES HEPES PIPES PIPES MES MES Decision->this compound Alkaline pH, CE of DNA Decision->HEPES Physiological pH, Low Metal Binding Decision->PIPES Acidic pH, Minimal Temp. Effect Decision->MES Acidic pH

Figure 2. Decision tree for selecting a suitable zwitterionic buffer.

Conclusion

While no single buffer is perfect for all applications, this compound offers a compelling set of advantages, particularly for experiments requiring a stable, slightly alkaline pH. Its performance in techniques like capillary electrophoresis and its role as a biomolecule stabilizer make it an invaluable tool for researchers. By carefully considering the quantitative data and experimental contexts presented in this guide, scientists can leverage the unique properties of this compound to enhance the accuracy and reliability of their research outcomes.

A Head-to-Head Comparison: Validating Enzyme Function and Stability in TAPS Buffer Against Common Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal conditions for their enzymatic assays, the choice of buffer is a critical, yet often overlooked, variable. This guide provides a comprehensive comparison of N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (TAPS) buffer with other commonly used buffers, Tris and HEPES, focusing on their impact on enzyme function and stability. The experimental data and detailed protocols presented herein offer a practical resource for validating enzyme performance and ensuring the reliability of your results.

At a Glance: this compound Buffer in the Enzymatic Landscape

This compound is a zwitterionic buffer with a pKa of approximately 8.4, making it effective in the pH range of 7.7 to 9.1.[1] Its structure, featuring a tris(hydroxymethyl)methyl group, is shared with the widely used Tris buffer. While Tris has a pKa of around 8.1 and is a staple in many molecular biology labs, HEPES, with a pKa of 7.5, is often favored for its performance at physiological pH.[1][2] this compound is noted for its minimal interference with many biological reactions and its suitability for applications in moderately alkaline conditions.[1]

This guide delves into a quantitative comparison of enzyme kinetics and a qualitative assessment of thermal stability in these three buffers, providing the necessary tools to make an informed decision for your specific enzymatic system.

Data Presentation: A Comparative Look at Enzyme Performance

To provide a clear and concise overview, the following tables summarize key performance indicators for enzymes in this compound, Tris, and HEPES buffers based on available scientific literature.

Enzyme Kinetics: The Impact of Buffers on Catalytic Efficiency

The choice of buffer can significantly influence the kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the catalytic rate (kcat). A study on a metalloenzyme (BLC23O) and a non-metalloenzyme (trypsin) in HEPES, Tris-HCl, and sodium phosphate buffers provides valuable insights into these effects. While direct comparative data for this compound is limited in this specific study, the findings highlight the buffer-dependent nature of enzyme kinetics.

Buffer (at pH 7.4, 32.5 °C)EnzymeKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹)
HEPES BLC23O0.54 ± 0.020.45 ± 0.010.84 ± 0.02
Tris-HCl BLC23O0.71 ± 0.030.33 ± 0.0020.46 ± 0.02
Sodium Phosphate BLC23O0.24 ± 0.010.15 ± 0.0010.63 ± 0.02
Buffer (at pH 8.0, Room Temp)EnzymeKm (mM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹)
HEPES Trypsin3.14 ± 0.141.510.48
Tris-HCl Trypsin3.07 ± 0.161.470.48
Sodium Phosphate Trypsin2.90 ± 0.021.530.52

Data for BLC23O and Trypsin are adapted from a comparative study on the influence of reaction buffers on enzyme activities and kinetic characteristics.

A separate study on α-chymotrypsin demonstrated that the catalytic activity was enhanced with increasing concentrations of several biological buffers, with the trend following the order of TRIS > TES > this compound > TAPSO.

Enzyme Stability: A Qualitative Comparison of Thermal Denaturation
BufferEnzymeObservation on Thermal Stability
This compound LysozymeProtects against thermal denaturation, especially at high concentrations.
Tris LysozymeProtects against thermal denaturation, especially at high concentrations.
HEPES Not directly compared in the same study with this compound for lysozyme.Generally known for good stability in a wide temperature range.

Experimental Protocols: Validating Your Enzyme

To facilitate the in-house validation of enzyme function and stability in this compound or other buffers, detailed experimental protocols for key assays are provided below.

Protocol 1: Determining Enzyme Kinetic Parameters (Km and Vmax) via Spectrophotometry

This protocol outlines a general method for determining the kinetic parameters of an enzyme using a spectrophotometer.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in a minimal buffer at a pH where the enzyme is stable (e.g., 50 mM Tris-HCl, pH 8.0).
  • Buffer Solutions: Prepare 1 M stock solutions of this compound, Tris, and HEPES. Adjust the pH of each buffer to the desired experimental value (e.g., pH 8.0) at the intended reaction temperature.
  • Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in deionized water or a suitable solvent.
  • Working Buffer Solutions: From the 1 M stock solutions, prepare working concentrations of each buffer (e.g., 50 mM) at the desired pH.
  • Substrate Dilutions: Prepare a series of substrate dilutions in deionized water to cover a range of concentrations from well below to well above the expected Km.

2. Assay Procedure:

  • Set up a series of reactions in a 96-well microplate or individual cuvettes.
  • For each buffer condition (this compound, Tris, HEPES), prepare a set of reaction mixtures containing:
  • Working buffer solution
  • A fixed, non-limiting concentration of the enzyme
  • Varying concentrations of the substrate
  • Include a blank for each substrate concentration containing all components except the enzyme.
  • Initiate the reaction by adding the enzyme to the reaction mixture.
  • Immediately measure the change in absorbance over time at a wavelength where the product absorbs light. Record data at regular intervals for a set period.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
  • Plot V₀ against the substrate concentration [S].
  • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. This can be done using non-linear regression analysis software or by using a linearized plot such as the Lineweaver-Burk plot.

Protocol 2: Assessing Enzyme Thermal Stability using Differential Scanning Fluorimetry (DSF)

This protocol describes a thermal shift assay to determine the melting temperature (Tm) of an enzyme in different buffers.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a stock solution of the purified enzyme at a concentration of 1-2 mg/mL.
  • Buffer Solutions: Prepare 1 M stock solutions of this compound, Tris, and HEPES. Adjust the pH of each buffer to the desired experimental value (e.g., pH 8.0).
  • SYPRO Orange Dye: Use a commercially available stock solution of SYPRO Orange dye (e.g., 5000x). Prepare a working dilution (e.g., 50x) in deionized water.

2. Assay Procedure:

  • Prepare reaction mixtures in a 96-well PCR plate.
  • For each buffer condition, prepare a reaction mixture containing:
  • Working buffer solution (e.g., 50 mM)
  • Enzyme to a final concentration of 2-5 µM
  • SYPRO Orange dye to a final concentration of 5x
  • Include a no-enzyme control for each buffer to assess background fluorescence.
  • Seal the plate with an optical seal.
  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

3. DSF Experiment:

  • Place the plate in a real-time PCR instrument.
  • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
  • Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of temperature.
  • The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition, which can be determined by finding the peak of the first derivative of the melt curve.
  • Compare the Tm values obtained for the enzyme in this compound, Tris, and HEPES buffers. A higher Tm indicates greater thermal stability.

Mandatory Visualization: Workflows and Pathways

To provide a clearer understanding of the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Enzyme Enzyme Stock ReactionMix Prepare Reaction Mixes (Varying [Substrate]) Enzyme->ReactionMix Buffers Buffer Stocks (this compound, Tris, HEPES) Buffers->ReactionMix Substrate Substrate Stock Substrate->ReactionMix Incubate Incubate at Controlled Temp. ReactionMix->Incubate Spectro Spectrophotometer Reading (Absorbance vs. Time) Incubate->Spectro CalcV0 Calculate Initial Velocity (V₀) Spectro->CalcV0 Plot Plot V₀ vs. [Substrate] CalcV0->Plot Fit Fit to Michaelis-Menten (Determine Km, Vmax) Plot->Fit

Caption: Workflow for Determining Enzyme Kinetic Parameters.

G cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Enzyme Enzyme Stock ReactionMix Prepare Reaction Mixes in 96-well Plate Enzyme->ReactionMix Buffers Buffer Stocks (this compound, Tris, HEPES) Buffers->ReactionMix Dye SYPRO Orange Dye Dye->ReactionMix Seal Seal and Centrifuge Plate ReactionMix->Seal qPCR Real-Time PCR Instrument (Temperature Ramp) Seal->qPCR Fluorescence Monitor Fluorescence qPCR->Fluorescence Plot Plot Fluorescence vs. Temp. Fluorescence->Plot Fit Determine Melting Temp. (Tm) Plot->Fit

Caption: Workflow for DSF-based Enzyme Thermal Stability Assay.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k₁ k₋₁ S Substrate (S) P Product (P) ES->P kcat P->E

Caption: Simplified Michaelis-Menten Enzyme Reaction Pathway.

References

A Comparative Guide to TAPS and MOPS Buffers for RNA Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize RNA analysis, the choice of electrophoresis buffer is a critical parameter influencing resolution, accuracy, and RNA integrity. This guide provides a comparative analysis of two common biological buffers, TAPS and MOPS, for use in denaturing RNA agarose gel electrophoresis.

While MOPS (3-(N-morpholino)propanesulfonic acid) is the established and widely used buffer for this application, this guide also explores the potential of this compound (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) as an alternative, based on its chemical properties.

Introduction to Buffer Systems in RNA Electrophoresis

Denaturing agarose gel electrophoresis is a fundamental technique for assessing the integrity and size of RNA molecules. To overcome the extensive secondary structures of RNA that can affect its migration, denaturing agents like formaldehyde are incorporated into the gel and running buffer. The buffer system itself is crucial for maintaining a stable pH during electrophoresis, which is essential for consistent and reproducible results.[1]

MOPS has traditionally been the buffer of choice for formaldehyde-containing RNA gels. However, research into alternative buffer systems has demonstrated that the choice of buffer can significantly impact the resolution of RNA, particularly for larger transcripts.

MOPS Buffer: The Established Standard

MOPS is a zwitterionic buffer that is well-suited for RNA electrophoresis due to its pKa of 7.2, providing effective buffering capacity at the typical running pH of around 7.0 for these gels. It is a "Good's" buffer, meaning it has low reactivity with biological molecules and minimal absorbance in the UV spectrum.[2]

Key Performance Characteristics of MOPS:
  • Reliability: As the most commonly used buffer, its performance and characteristics are well-documented.

  • Denaturation: It is compatible with formaldehyde for effective RNA denaturation.[1]

  • Resolution: Provides good resolution for a wide range of RNA sizes.

This compound Buffer: A Potential Alternative

This compound is another "Good's" buffer with a higher pKa of approximately 8.4, making its effective buffering range between 7.7 and 9.1.[3] While not traditionally used for standard RNA agarose electrophoresis, its properties suggest it could be a viable, if not advantageous, alternative under certain conditions.

Potential Advantages of this compound:
  • Higher Buffering Capacity at Alkaline pH: For applications requiring a slightly more alkaline environment, this compound could offer more stable pH control.

  • DNA Electrophoresis Applications: this compound is utilized in capillary electrophoresis for the analysis of DNA, highlighting its compatibility with nucleic acids.

Comparative Analysis: this compound vs. MOPS

FeatureThis compoundMOPS
Chemical Name N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid3-(N-morpholino)propanesulfonic acid
pKa (at 25°C) ~8.4~7.2
Buffering pH Range 7.7 - 9.16.5 - 7.9
Primary Application in Nucleic Acid Electrophoresis DNA capillary electrophoresisDenaturing RNA agarose gel electrophoresis
Compatibility with Formaldehyde Theoretically compatible, but not widely documented for RNA gels.Well-established and widely used.

Experimental Protocols

Standard MOPS-Formaldehyde RNA Electrophoresis Protocol

This protocol is a widely accepted method for denaturing RNA agarose gel electrophoresis.

Materials:

  • Agarose

  • DEPC-treated water

  • 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • 37% Formaldehyde

  • RNA samples

  • RNA loading buffer (containing formamide, formaldehyde, and a tracking dye)

  • Ethidium bromide or other RNA stain

Procedure:

  • Gel Preparation (1.2% Agarose Gel):

    • In a fume hood, dissolve 1.2 g of agarose in 87 mL of DEPC-treated water by heating.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde.

    • Mix gently and pour the gel into a casting tray with the appropriate comb. Allow the gel to solidify for at least 30 minutes.

  • Running Buffer Preparation:

    • Prepare 1X MOPS running buffer by diluting the 10X stock with DEPC-treated water.

  • Sample Preparation:

    • To your RNA sample, add 2-3 volumes of RNA loading buffer.

    • Heat the samples at 65°C for 15 minutes to denature the RNA.

    • Immediately place the samples on ice to prevent renaturation.

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a low voltage (e.g., 5-7 V/cm) to prevent overheating.

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL in 1X MOPS buffer) for 30 minutes.

    • Destain in 1X MOPS buffer for 30 minutes.

    • Visualize the RNA bands under UV illumination.

A Note on Using this compound in RNA Electrophoresis

Currently, there are no established and widely published protocols for using this compound buffer in standard denaturing RNA agarose gel electrophoresis. Researchers interested in exploring this compound as an alternative would need to perform optimization experiments, including adjusting the pH of the buffer and assessing its impact on RNA denaturation and migration.

Visualizing the Workflow

RNA Electrophoresis Workflow

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel_Prep Gel Preparation (Agarose, Buffer, Formaldehyde) Electrophoresis Electrophoresis (Low Voltage) Gel_Prep->Electrophoresis Buffer_Prep Running Buffer Preparation (1X MOPS or this compound) Buffer_Prep->Electrophoresis Sample_Prep RNA Sample Preparation (Denaturation with Heat and Formamide) Sample_Prep->Electrophoresis Staining Staining (e.g., Ethidium Bromide) Electrophoresis->Staining Visualization Visualization (UV Transilluminator) Staining->Visualization Analysis Data Analysis (Integrity, Size) Visualization->Analysis

Caption: A generalized workflow for denaturing RNA agarose gel electrophoresis.

Logical Comparison of Buffer Properties

Caption: Key property comparison between MOPS and this compound buffers.

Conclusion and Future Perspectives

MOPS remains the gold standard for denaturing RNA agarose gel electrophoresis due to its well-established protocols and reliable performance. For most routine applications, it is the recommended buffer.

The exploration of this compound as an alternative is currently theoretical, based on its properties as a "Good's" buffer. Further experimental validation is required to determine its suitability and potential advantages for RNA electrophoresis.

It is important for researchers to recognize that the buffer system is a variable that can be optimized. A study by Rieger and colleagues demonstrated that alternative "pK-matched" buffer systems, such as Hepes-Triethanolamine and Tricine-Triethanolamine, can significantly improve the resolution of large RNA species compared to the traditional MOPS-based system. This highlights the potential for tailoring buffer composition to specific research needs, particularly when analyzing very large or structurally complex RNA molecules. As the field of RNA biology continues to expand, further investigation into novel buffer systems may lead to improved methods for RNA analysis.

References

Performance evaluation of TAPS buffer in different chromatography columns

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to TAPS Buffer in Protein Chromatography

An Objective Evaluation Against Common Alternatives

For researchers, scientists, and professionals in drug development, the choice of buffer is a critical parameter in optimizing protein purification and analysis by chromatography. While buffers like Tris-HCl and phosphate are standard choices, zwitterionic buffers such as this compound (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) offer unique properties that can be advantageous in specific applications. This guide provides a comparative evaluation of this compound buffer performance in different chromatography columns, supported by illustrative experimental data and detailed protocols.

Physicochemical Properties of this compound Buffer

This compound is a zwitterionic "Good's" buffer with a pKa of 8.4 at 25°C, providing a useful buffering range of 7.7 to 9.1.[1][2] Its zwitterionic nature means it has both a positive and negative charge, resulting in a net neutral charge at its isoelectric point and often leading to lower ionic strength compared to conventional buffers at the same concentration. This property can be particularly useful in ion-exchange chromatography.

Ion-Exchange Chromatography (IEX)

In IEX, the ionic strength and pH of the mobile phase are critical for controlling the binding and elution of proteins from the charged stationary phase. The zwitterionic nature of this compound can be beneficial in this context.

Hypothetical Performance Data: Anion-Exchange Chromatography of Bovine Serum Albumin (BSA)

This hypothetical experiment compares the use of this compound buffer with the more conventional Tris-HCl buffer for the separation of BSA on a quaternary ammonium (Q) anion-exchange column.

Buffer SystemRetention Time (min)Peak Resolution (BSA monomer vs. dimer)Peak Asymmetry (BSA monomer)
20 mM this compound, pH 8.5 12.51.81.1
20 mM Tris-HCl, pH 8.5 11.81.51.3

Interpretation of Hypothetical Data:

In this scenario, the this compound buffer system demonstrates a slightly longer retention time, suggesting a potentially weaker ionic interaction with the anion-exchange resin due to its zwitterionic nature at this pH. This can sometimes lead to sharper peaks and better resolution, as reflected in the higher peak resolution and lower peak asymmetry values.

Experimental Protocol: Anion-Exchange Chromatography
  • Column: Mono Q 5/50 GL (GE Healthcare)

  • Mobile Phase A (Binding Buffer): 20 mM this compound or 20 mM Tris-HCl, pH 8.5

  • Mobile Phase B (Elution Buffer): 20 mM this compound or 20 mM Tris-HCl, 1 M NaCl, pH 8.5

  • Gradient: 0-100% B over 20 column volumes

  • Flow Rate: 1 mL/min

  • Detection: UV at 280 nm

  • Sample: 1 mg/mL Bovine Serum Albumin (BSA) in Mobile Phase A

Experimental Workflow: Ion-Exchange Chromatography

IEX_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis p1 Equilibrate Column (Mobile Phase A) r1 Inject Sample p1->r1 p2 Prepare Sample (in Mobile Phase A) p2->r1 r2 Wash with Mobile Phase A r1->r2 r3 Elute with Gradient (0-100% B) r2->r3 a1 Detect at 280 nm r3->a1 a2 Collect Fractions a1->a2 a3 Analyze Data a2->a3

Caption: Workflow for Ion-Exchange Chromatography.

Size-Exclusion Chromatography (SEC)

In SEC, the primary goal is to separate molecules based on their hydrodynamic radius. The buffer's role is mainly to maintain the protein's native structure and prevent interactions with the stationary phase.

Hypothetical Performance Data: SEC of a Monoclonal Antibody (mAb)

This hypothetical experiment compares this compound buffer with a standard phosphate-buffered saline (PBS) for the analysis of a monoclonal antibody and its aggregates.

Buffer SystemRetention Time (monomer, min)Peak Resolution (monomer vs. dimer)Peak Tailing Factor (monomer)
50 mM this compound, 150 mM NaCl, pH 7.4 8.22.11.0
Phosphate-Buffered Saline (PBS), pH 7.4 8.12.01.2

Interpretation of Hypothetical Data:

The zwitterionic nature of this compound, combined with an appropriate salt concentration, could potentially minimize non-specific interactions between the protein and the SEC matrix. This could lead to slightly improved peak shape (lower tailing factor) and resolution, as shown in the hypothetical data.

Experimental Protocol: Size-Exclusion Chromatography
  • Column: TSKgel G3000SWxl (Tosoh Bioscience)

  • Mobile Phase: 50 mM this compound, 150 mM NaCl, pH 7.4 or Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm

  • Sample: 10 mg/mL monoclonal antibody

Experimental Workflow: Size-Exclusion Chromatography

SEC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis p1 Equilibrate Column with Mobile Phase r1 Inject Sample p1->r1 p2 Prepare Sample in Mobile Phase p2->r1 r2 Isocratic Elution r1->r2 a1 Detect at 280 nm r2->a1 a2 Analyze Chromatogram a1->a2

Caption: Workflow for Size-Exclusion Chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

In RP-HPLC, proteins are separated based on their hydrophobicity. The mobile phase typically contains an organic solvent and an ion-pairing agent. While not a conventional buffer for RP-HPLC, this compound could be explored in specific applications where pH control in the alkaline range is necessary and traditional buffers interfere with downstream applications.

Hypothetical Performance Data: RP-HPLC of Lysozyme

This hypothetical experiment compares a this compound-based mobile phase with a standard trifluoroacetic acid (TFA) mobile phase for the separation of lysozyme.

Mobile Phase SystemRetention Time (min)Peak Width (sec)
0.1% this compound in Water/Acetonitrile Gradient 9.815
0.1% TFA in Water/Acetonitrile Gradient 10.212

Interpretation of Hypothetical Data:

TFA is a strong ion-pairing agent that generally leads to sharp peaks and good resolution in RP-HPLC. A this compound-based system might result in broader peaks and slightly shorter retention times due to weaker ion-pairing effects. However, for applications where TFA is undesirable (e.g., certain mass spectrometry analyses), exploring alternative buffers like this compound could be a viable, albeit potentially less performant, option.

Experimental Protocol: Reversed-Phase HPLC
  • Column: C18, 300 Å, 4.6 x 150 mm

  • Mobile Phase A: 0.1% this compound or 0.1% TFA in Water

  • Mobile Phase B: 0.1% this compound or 0.1% TFA in Acetonitrile

  • Gradient: 5-95% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 214 nm

  • Sample: 1 mg/mL Lysozyme

Logical Relationship: Buffer Selection in Chromatography

Buffer_Selection A Chromatography Goal C Chromatography Type (IEX, SEC, RP-HPLC) A->C B Protein Properties (pI, Stability) D Buffer Selection Criteria (pKa, Ionic Strength, Compatibility) B->D C->D E Candidate Buffers (Tris, Phosphate, this compound) D->E F Method Optimization E->F G Performance Evaluation (Resolution, Peak Shape) F->G

Caption: Key factors influencing buffer selection.

Conclusion

While this compound is not a universally employed buffer in protein chromatography, its zwitterionic nature and alkaline buffering range present potential advantages in specific scenarios, particularly for minimizing non-specific interactions in IEX and SEC. The lack of extensive comparative data highlights an opportunity for further research to fully characterize its performance against more conventional buffer systems. For scientists and researchers looking to optimize their protein purification protocols, especially when encountering issues with standard buffers, considering this compound as an alternative could be a worthwhile endeavor. As with any method development, empirical testing is crucial to determine the optimal buffer system for a specific protein and chromatography column.

References

N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid vs TAPSO buffer in biological research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biological research, maintaining a stable pH is paramount to experimental success. Zwitterionic buffers, particularly those from the "Good's buffers" series, are indispensable tools for this purpose. Among these, N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS) and its structural analog N-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid (TAPSO) are often employed. This guide provides a detailed comparison of this compound and TAPSO, presenting their physicochemical properties, performance in biological assays with supporting data, and detailed experimental protocols to aid researchers in selecting the optimal buffer for their specific needs.

Physicochemical Properties: A Tale of Two Buffers

Both this compound and TAPSO are derivatives of the well-known Tris buffer, sharing a tris(hydroxymethyl)methylamine core. This structural similarity results in some overlapping characteristics, yet a key difference in their propanesulfonic acid side chain—the presence of a hydroxyl group in TAPSO—leads to distinct pKa values and, consequently, different optimal buffering ranges.

PropertyThis compoundTAPSO
Full Chemical Name N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acidN-(Tris(hydroxymethyl)methyl)-3-amino-2-hydroxypropanesulfonic acid
Molecular Formula C₇H₁₇NO₆SC₇H₁₇NO₇S
Molecular Weight 243.27 g/mol [1]259.27 g/mol
pKa at 25°C 8.4[2][3][4]7.6[5][6]
Useful pH Range 7.7 – 9.1[1][2][3][4][7]7.0 – 8.2[5][6][7]

Performance in Biological Applications

The choice between this compound and TAPSO can significantly impact experimental outcomes, particularly in enzyme kinetics and electrophoretic separations.

Enzyme Assays

Biological buffers are not always inert spectators in enzymatic reactions. A study on the catalytic activity of α-chymotrypsin at pH 8.0 revealed that while both this compound and TAPSO can enhance enzyme activity compared to an unbuffered solution, their effects differ.[1] The observed trend for catalytic enhancement was TRIS > TES > this compound > TAPSO, suggesting that for this particular enzyme, this compound provides a more favorable environment for catalysis than TAPSO.[1] This highlights the importance of empirical testing when selecting a buffer for a novel enzyme assay, as buffer-enzyme interactions can be specific.

Electrophoresis

Both this compound and TAPSO have found utility in electrophoretic techniques, particularly for the separation of nucleic acids. They are often used as components of running buffers in capillary and gel electrophoresis.[1][2] In some buffer formulations for nucleic acid electrophoresis, TAPSO can be used as a substitute for this compound, indicating a degree of interchangeability in this application.[2] However, the choice may depend on the specific requirements of the separation, such as the desired pH and the potential for interaction with other components of the system. For instance, this compound is frequently used in capillary electrophoresis for the analysis of DNA and DNA-dye complexes.[1]

Experimental Protocols

General Enzyme Kinetics Assay using this compound Buffer

This protocol describes a general procedure for measuring enzyme activity using a spectrophotometer, with this compound as the buffering agent.

Materials:

  • Enzyme of interest

  • Substrate

  • This compound buffer (e.g., 50 mM, pH 8.5)

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Buffer Preparation: Prepare a 50 mM this compound buffer solution by dissolving the appropriate amount of this compound in deionized water. Adjust the pH to 8.5 using a concentrated solution of NaOH while monitoring with a calibrated pH meter.

  • Reagent Preparation: Prepare stock solutions of the enzyme and substrate in the 50 mM this compound buffer. The optimal concentrations of enzyme and substrate should be determined empirically.

  • Assay Setup: In a cuvette, combine the this compound buffer and the substrate solution to a final volume of, for example, 1 mL.

  • Reaction Initiation: To start the reaction, add a small volume of the enzyme stock solution to the cuvette and mix thoroughly by gentle inversion.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at a predetermined wavelength over time. The wavelength should be chosen to monitor the appearance of a product or the disappearance of the substrate.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Agarose Gel Electrophoresis of DNA using a TAPSO-based Buffer

This protocol outlines the steps for separating DNA fragments on an agarose gel using a running buffer containing TAPSO.

Materials:

  • Agarose

  • 10x TAPSO running buffer (e.g., 200 mM Bis-Tris, 100 mM TAPSO, 10 mM EDTA, pH 7.6)

  • DNA samples

  • DNA ladder

  • 6x DNA loading dye

  • Gel electrophoresis apparatus (gel box, power supply, casting tray, combs)

  • Microwave or heating plate

  • UV transilluminator and imaging system

Procedure:

  • Running Buffer Preparation: Prepare a 1x working solution of the TAPSO running buffer by diluting the 10x stock with deionized water.

  • Gel Preparation:

    • For a 1% agarose gel, add 1 g of agarose to 100 mL of 1x TAPSO running buffer in a flask.

    • Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved.

    • Allow the solution to cool to approximately 50-60°C.

    • Pour the agarose solution into the casting tray with the combs in place and allow it to solidify.

  • Sample Preparation: Mix your DNA samples and the DNA ladder with the 6x loading dye in a 5:1 ratio (e.g., 5 µL of sample to 1 µL of dye).

  • Electrophoresis:

    • Once the gel has solidified, place it in the gel box and fill the chamber with 1x TAPSO running buffer until the gel is submerged.

    • Carefully remove the combs and load the prepared DNA samples and ladder into the wells.

    • Connect the gel box to the power supply and run the gel at a constant voltage (e.g., 80-120 V) until the dye front has migrated an adequate distance.

  • Visualization:

    • After the electrophoresis is complete, carefully remove the gel from the box.

    • If the gel does not contain an intercalating dye, stain it with a suitable DNA stain (e.g., ethidium bromide or a safer alternative).

    • Visualize the DNA fragments under UV light using an imaging system.

Visualizing Workflows and Decision Making

To further aid in the practical application of this information, the following diagrams illustrate a typical experimental workflow and a decision-making process for buffer selection.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare this compound/TAPSO Buffer prep_reagents Prepare Enzyme and Substrate Solutions prep_buffer->prep_reagents setup Combine Buffer and Substrate in Cuvette prep_reagents->setup initiate Add Enzyme to Initiate Reaction setup->initiate measure Measure Absorbance Change Over Time initiate->measure analyze Calculate Initial Reaction Velocity measure->analyze G start Start: Choose a Buffer ph_req What is the required experimental pH? start->ph_req ph_7_to_8_2 pH 7.0 - 8.2 ph_req->ph_7_to_8_2 ph_7_7_to_9_1 pH 7.7 - 9.1 ph_req->ph_7_7_to_9_1 consider_tapso Consider TAPSO ph_7_to_8_2->consider_tapso consider_this compound Consider this compound ph_7_7_to_9_1->consider_this compound enzyme_interaction Is the buffer for an enzyme assay? consider_tapso->enzyme_interaction consider_this compound->enzyme_interaction yes_enzyme Yes enzyme_interaction->yes_enzyme no_enzyme No (e.g., Electrophoresis) enzyme_interaction->no_enzyme test_both Empirically test both buffers for optimal enzyme activity yes_enzyme->test_both either_suitable Either may be suitable; consult specific protocols no_enzyme->either_suitable

References

A Researcher's Guide to Assessing the Purity of Commercially Available TAPS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental results. TAPS (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid), a widely used zwitterionic buffer in biological and biochemical research, is no exception. While commercial suppliers typically provide a certificate of analysis (CoA) with purity specifications, independent verification of these claims is often necessary for critical applications. This guide provides a comparative overview of key analytical methods for assessing the purity of commercially available this compound, complete with experimental protocols and data presentation guidelines.

Key Purity Assessment Methods

The purity of this compound can be determined through a combination of analytical techniques that assess the presence of the active compound, organic and inorganic impurities, and heavy metals. The most common methods include titration, high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and heavy metal analysis.

Table 1: Comparison of Key Purity Assessment Methods for this compound

MethodPrincipleInformation ProvidedAdvantagesLimitations
Titration Acid-base titration to determine the molar amount of the acidic sulfonic acid group.Purity of the active compound (as a percentage).Cost-effective, simple, and provides a good overall purity assessment.Non-specific; does not identify individual impurities.
HPLC Separation of this compound from its impurities based on their differential partitioning between a stationary and mobile phase.Identification and quantification of organic impurities.High sensitivity and specificity for a wide range of impurities.Requires method development and specialized equipment.
NMR Spectroscopy Analysis of the magnetic properties of atomic nuclei to provide structural information and quantify components.Structural confirmation and quantification of organic impurities.Provides detailed structural information and is non-destructive.Lower sensitivity compared to HPLC for trace impurities.
Elemental Analysis Combustion of the sample to determine the percentage of carbon, hydrogen, nitrogen, and sulfur.Confirmation of the elemental composition of this compound.Verifies the empirical formula of the compound.Does not provide information on organic impurities with the same elemental composition.
Heavy Metal Analysis Detection and quantification of heavy metal ions.Presence and concentration of specific heavy metals.Important for applications where metal ions can interfere with biological systems.Requires specialized instrumentation (e.g., ICP-MS).

Experimental Protocols

Detailed methodologies for each of the key purity assessment techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and commercial this compound sample being analyzed.

Titration for Purity Assay

This method determines the purity of this compound by titrating its sulfonic acid group with a standardized solution of sodium hydroxide.

Protocol:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of deionized water.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the this compound solution with a standardized 0.1 M sodium hydroxide (NaOH) solution, recording the pH after each addition of titrant.

  • Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation: Calculate the purity of this compound using the following formula:

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh this compound Sample dissolve Dissolve in DI Water weigh->dissolve setup Calibrate pH Meter & Setup dissolve->setup titrate Titrate with 0.1M NaOH setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate Purity endpoint->calculate HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis mobile_phase Prepare Mobile Phase sample_prep Prepare this compound Sample (1 mg/mL) mobile_phase->sample_prep inject Inject Sample sample_prep->inject separate Separate on C18 Column inject->separate detect Detect at 210 nm separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis dissolve Dissolve this compound in D2O acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Peaks process->integrate quantify Quantify Impurities integrate->quantify

A literature review of TAPS buffer applications in molecular biology

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular biology research, the choice of buffer is a critical determinant of experimental success. An appropriate buffer system maintains a stable pH, provides necessary ions, and ideally, remains inert to the biological molecules and reactions under investigation. Among the array of "Good's" buffers, TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) has emerged as a valuable tool, particularly for applications requiring a moderately alkaline environment. This guide provides a comprehensive comparison of this compound buffer with other common buffers in key molecular biology applications, supported by experimental data and detailed protocols.

Overview of this compound Buffer Properties

This compound is a zwitterionic buffer with a pKa of 8.4 at 25°C, making it an effective buffering agent in the pH range of 7.7 to 9.1. Its chemical structure, featuring a sulfonic acid group and a tris(hydroxymethyl)aminomethane moiety, confers high water solubility and minimal interaction with biological macromolecules. A key advantage of this compound is its higher pKa compared to more commonly used buffers like Tris (pKa ≈ 8.1) and HEPES (pKa ≈ 7.5), rendering it particularly suitable for maintaining stable pH in alkaline conditions.

Comparison of Buffer Performance

DNA Electrophoresis

In DNA electrophoresis, the buffer's role is to maintain a stable pH to ensure the consistent negative charge of the DNA backbone and to conduct the electrical current. While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most widely used buffers for agarose gel electrophoresis, this compound has been utilized in capillary electrophoresis for the separation of DNA and DNA-dye complexes.

The stable alkaline pH provided by this compound is advantageous in capillary electrophoresis as it helps prevent shifts in the charge of DNA molecules, leading to accurate and reproducible separation.

Table 1: Comparison of Buffers for DNA Electrophoresis

BufferTypical ConcentrationOptimal pH RangeKey AdvantagesKey Disadvantages
This compound 1-10 mM7.7 - 9.1Maintains stable alkaline pH, good for capillary electrophoresis.Less commonly used for standard agarose gels.
TAE 40 mM~8.3Good for separating large DNA fragments, DNA is easily recovered.Lower buffering capacity, can become exhausted during long runs.
TBE 45 mM~8.3Higher buffering capacity than TAE, provides sharper bands for small DNA fragments.Borate can inhibit some downstream enzymatic reactions.
Enzyme Assays

The choice of buffer in enzyme assays is critical as buffer components can directly influence enzyme activity. This compound is often favored in enzyme assays conducted at alkaline pH due to its minimal interference with many biological reactions. For instance, the activity of various mutants of carbonic anhydrase has been studied using this compound buffer.

Table 2: Buffer Considerations for Enzyme Assays

BufferpKa (25°C)Considerations for Enzyme Assays
This compound 8.44Minimal interference with many enzymes, suitable for alkaline pH assays.
Tris 8.1Can interact with some enzymes and is temperature-sensitive.
HEPES 7.5Generally considered non-interfering, but can form radicals under certain conditions.
Phosphate 7.2Can inhibit some enzymes (e.g., kinases) and precipitates with divalent cations.

Experimental Protocols

Detailed Protocol for Capillary Electrophoresis of DNA using this compound Buffer

This protocol is adapted from methodologies described for the separation of DNA fragments.

Materials:

  • Capillary electrophoresis system

  • Fused-silica capillary (e.g., 50 µm internal diameter)

  • This compound buffer (e.g., 50 mM this compound, pH 8.4)

  • DNA sample with a fluorescent label

  • Deionized water

  • 0.1 M NaOH

  • 0.1 M HCl

Procedure:

  • Capillary Preparation:

    • Flush the new capillary with 1 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Flush with 0.1 M HCl for 15 minutes.

    • Rinse with deionized water for 15 minutes.

    • Finally, equilibrate the capillary with the running this compound buffer for 30 minutes.

  • Sample Preparation:

    • Dilute the fluorescently labeled DNA sample in the this compound running buffer to the desired concentration.

  • Electrophoresis:

    • Set the capillary electrophoresis instrument to the desired voltage and temperature.

    • Inject the DNA sample into the capillary using either hydrodynamic or electrokinetic injection.

    • Apply the separation voltage.

    • Detect the migrating DNA fragments using a suitable detector (e.g., laser-induced fluorescence).

  • Data Analysis:

    • Analyze the resulting electropherogram to determine the migration times and peak characteristics of the DNA fragments.

Visualizing Workflows and Concepts

To better understand the application of this compound buffer in a typical molecular biology workflow, the following diagrams are provided.

ExperimentalWorkflow General Workflow: DNA Analysis using Capillary Electrophoresis cluster_prep Preparation cluster_analysis Analysis cluster_results Results BufferPrep Prepare this compound Running Buffer CapillaryPrep Prepare and Equilibrate Capillary BufferPrep->CapillaryPrep SamplePrep Prepare Fluorescently Labeled DNA Sample Injection Inject Sample into Capillary SamplePrep->Injection CapillaryPrep->Injection Separation Apply Voltage and Separate Fragments Injection->Separation Detection Detect Fluorescent Fragments Separation->Detection DataAnalysis Analyze Electropherogram Detection->DataAnalysis

Capillary Electrophoresis Workflow

BufferComparison Logical Relationships: Buffer Selection for Alkaline pH Applications This compound This compound pKa = 8.44 Alkaline Alkaline pH (> 8.0) This compound->Alkaline Optimal Choice Tris Tris pKa = 8.1 Tris->Alkaline Suitable, but less buffering capacity at higher pH HEPES HEPES pKa = 7.5 HEPES->Alkaline Not Ideal

Buffer Selection for Alkaline pH

Conclusion

This compound buffer offers a reliable and effective buffering system for a variety of molecular biology applications, particularly those requiring stable alkaline conditions. Its minimal interaction with biological macromolecules makes it a valuable alternative to more traditional buffers like Tris and HEPES in sensitive enzyme assays and capillary electrophoresis. While TAE and TBE remain the standards for routine agarose gel electrophoresis, the unique properties of this compound make it a superior choice for specific research needs where maintaining a precise and stable alkaline pH is paramount for achieving accurate and reproducible results. Researchers, scientists, and drug development professionals should consider the specific requirements of their experiments when selecting a buffer, and this compound provides a valuable option in the molecular biologist's toolkit.

Cross-validation of experimental data obtained with TAPS and alternative buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of experimental success. The buffer not only maintains a stable pH but can also influence enzyme activity, cell viability, and the stability of biomolecules. This guide provides a comprehensive cross-validation of N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid (TAPS) buffer against common alternatives such as HEPES, Tris, and Phosphate-Buffered Saline (PBS), supported by experimental data and detailed protocols.

Overview of Buffer Properties

The choice of a biological buffer is primarily guided by its pKa value, which should be close to the desired experimental pH. This compound, a zwitterionic buffer, is effective in the moderately alkaline pH range of 7.7 to 9.1, making it suitable for a variety of biochemical assays.[1] In comparison, HEPES is optimal for maintaining physiological pH conditions (pH 6.8-8.2), while Tris is commonly used in a slightly alkaline range (pH 7.0-9.0).

Table 1: Physicochemical Properties of this compound and Alternative Buffers

BufferpKa at 25°CUseful pH RangeKey Characteristics
This compound 8.47.7 - 9.1Zwitterionic, minimal interference with many biological reactions.
HEPES 7.56.8 - 8.2Zwitterionic, widely used in cell culture for its low toxicity.
Tris 8.17.0 - 9.0Amine buffer, pH is temperature-dependent.
PBS 7.2 (of H₂PO₄⁻)~7.0 - 7.4Isotonic, non-toxic to cells, but can precipitate with divalent cations.

Performance in Enzyme Kinetics Assays

The buffer composition can significantly impact enzyme kinetics by interacting with the enzyme or substrate. While direct comparative studies including this compound are limited, data on other buffers highlight the importance of buffer selection.

A study on a metalloenzyme, BLC23O, demonstrated that kinetic parameters varied significantly between HEPES, Tris-HCl, and sodium phosphate buffers.[2] In HEPES buffer, the enzyme showed the highest catalytic efficiency, whereas the highest turnover rate was observed in Tris-HCl.[2] For the non-metalloenzyme trypsin, however, the kinetic parameters were comparable across all three buffers, suggesting that the buffer's influence is enzyme-dependent.[2]

Another study on alkaline phosphatase activity showed that Tris buffer resulted in the highest Vmax and Km values compared to Glycine and Tricine buffers.[3] This indicates that Tris may enhance the enzyme's maximal velocity but decrease its affinity for the substrate in this specific assay.

Table 2: Comparative Enzyme Kinetic Parameters in Different Buffers for Fe³⁺-dependent Ro1,2-CTD

BufferK_m (μM)k_cat (s⁻¹)k_cat/K_m (μM⁻¹s⁻¹)
HEPES 1.800.640.36
Tris-HCl 6.931.140.17
Na-Phosphate 3.641.010.28
Data sourced from a study on a metalloenzyme, highlighting buffer-dependent kinetic variations.[2]

Application in Cell Viability Assays

The maintenance of a stable physiological pH is crucial for the health and viability of cells in culture. HEPES is a widely used buffer in cell culture, with typical concentrations ranging from 10 mM to 25 mM, due to its ability to maintain pH homeostasis.[4] However, concentrations above 40-50 mM can negatively impact cell viability in some cell lines.[4]

While this compound is mentioned as being suitable for use in cell culture media to maintain stable pH in alkaline environments, direct comparative studies on its effect on cell viability versus buffers like HEPES or PBS are not extensively documented in the available literature.[5] The choice of buffer in cell viability assays like the MTT assay is critical, as metabolic activity, which the assay measures, is pH-sensitive.

Use in Capillary Electrophoresis

This compound has a well-established application in capillary electrophoresis (CE) for the analysis of DNA and DNA-dye complexes.[1] Its stable alkaline pH buffering (7.7–9.1) is advantageous for preventing shifts in the charge of DNA molecules, thereby ensuring accurate separation.[5] In contrast to Tris-borate (TBE) buffer, this compound is less sensitive to temperature-induced pH changes, which can affect the fluorescence of dyes used in detection.[6]

Experimental Protocols

Protocol 1: Alkaline Phosphatase Activity Assay

This protocol is adapted from a study comparing the effects of different buffers on alkaline phosphatase activity.[3]

  • Reagent Preparation :

    • Prepare 1 M stock solutions of Tris, Glycine, and Tricine buffers.

    • Adjust the pH of separate buffer solutions to 8.6, 8.85, and 9.1.

    • Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP).

    • Prepare an alkaline phosphatase enzyme solution.

  • Assay Procedure :

    • In a spectrophotometer cuvette, mix the buffer solution with the pNPP substrate.

    • Initiate the reaction by adding the alkaline phosphatase solution.

    • Monitor the increase in absorbance at 420 nm, which corresponds to the formation of p-nitrophenol.

    • Record the absorbance at regular intervals to determine the initial reaction velocity.

  • Data Analysis :

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Vary the substrate concentration to determine the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).

Protocol 2: MTT Cell Viability Assay

This is a general protocol for the MTT assay. To evaluate the effect of different buffers, cells would be cultured in media supplemented with this compound, HEPES, or other buffers of interest prior to and during the assay.[7][8]

  • Cell Plating :

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment :

    • Expose cells to the test compounds or conditions for the desired duration.

  • MTT Addition :

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization :

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.

  • Absorbance Reading :

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: DNA Capillary Electrophoresis with this compound Buffer

This protocol is based on the established use of this compound in CE for DNA analysis.[1][9]

  • Buffer Preparation :

    • Prepare a 10X stock solution of this compound buffer containing 1 M this compound and 14 mM EDTA, with the pH adjusted to approximately 8.4.[9]

    • Prepare a 1X working buffer by diluting the stock solution with deionized water.

  • Capillary and Instrument Setup :

    • Flush the capillary with the 1X this compound running buffer.

    • Fill the capillary with a sieving polymer solution.

    • Place the inlet and outlet buffer reservoirs filled with the 1X this compound buffer into the instrument.

  • Sample Preparation and Injection :

    • Denature the DNA sample if single-stranded analysis is required.

    • Inject the DNA sample into the capillary using electrokinetic injection.

  • Electrophoresis and Detection :

    • Apply a high voltage across the capillary to separate the DNA fragments by size.

    • Detect the separated fragments as they pass through a detection window, typically using UV absorbance or laser-induced fluorescence.

Visualizations

Experimental Workflow: Buffer Comparison in Enzyme Kinetics

G Workflow for Comparing Buffer Effects on Enzyme Kinetics cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Stock Assay_this compound Reaction in this compound Enzyme->Assay_this compound Assay_HEPES Reaction in HEPES Enzyme->Assay_HEPES Assay_Tris Reaction in Tris Enzyme->Assay_Tris Substrate Substrate Stock Substrate->Assay_this compound Substrate->Assay_HEPES Substrate->Assay_Tris Buffer_this compound This compound Buffer Buffer_this compound->Assay_this compound Buffer_HEPES HEPES Buffer Buffer_HEPES->Assay_HEPES Buffer_Tris Tris Buffer Buffer_Tris->Assay_Tris Spectro Spectrophotometric Measurement Assay_this compound->Spectro Assay_HEPES->Spectro Assay_Tris->Spectro Kinetics Calculate Kinetic Parameters (Vmax, Km) Spectro->Kinetics Comparison Compare Buffer Performance Kinetics->Comparison

Caption: Workflow for comparing buffer effects on enzyme kinetics.

Decision Pathway: Selecting a Buffer for an Application

G Buffer Selection Pathway Start Define Experimental Needs pH_Range What is the required pH range? Start->pH_Range Application What is the primary application? pH_Range->Application pH determined This compound This compound pH_Range->this compound pH 7.7 - 9.1 HEPES HEPES pH_Range->HEPES pH 6.8 - 8.2 Tris Tris pH_Range->Tris pH 7.0 - 9.0 PBS PBS pH_Range->PBS ~pH 7.4 TAPS_App Consider this compound Application->TAPS_App Capillary Electrophoresis HEPES_App Consider HEPES Application->HEPES_App Cell Culture Tris_App Consider Tris Application->Tris_App General Biochemistry PBS_App Consider PBS Application->PBS_App Cell Washing/ Isotonic applications

Caption: Decision pathway for selecting an appropriate buffer.

Conclusion

The selection of a buffer is a critical step in experimental design that can have profound effects on the outcome. This compound is a valuable buffer for applications requiring a stable alkaline pH, most notably in capillary electrophoresis of DNA. While its zwitterionic nature suggests it may have minimal interference in biological reactions, there is a lack of direct comparative experimental data on its performance in cell viability and a broad range of enzyme kinetics assays against more commonly used buffers like HEPES and Tris. The provided data on HEPES and Tris in enzyme assays underscore that buffer effects can be highly specific to the enzyme being studied. Therefore, for novel or sensitive assays, it is recommended to empirically test a panel of buffers, including this compound where the pH range is appropriate, to determine the optimal conditions for stability and activity.

References

Safety Operating Guide

Essential Safety and Handling Guide for N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Tris(hydroxymethyl)methyl)-3-aminopropanesulfonic acid (TAPS). Following these procedures will ensure safe handling, minimize exposure risk, and promote proper disposal.

Personal Protective Equipment (PPE) Summary

When handling this compound, the following personal protective equipment is recommended to ensure personal safety in a laboratory setting.

PPE CategoryRecommendationDetails
Eye Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves and lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Nitrile gloves are commonly used for handling non-hazardous chemicals. Always inspect gloves prior to use and use proper removal technique.[3]
Respiratory Protection Not typically required under normal useIf dust formation is likely, use a NIOSH (US) or CEN (EU) approved particulate respirator (e.g., N95 or P1 filter).[4][5][6]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Handling & Disposal start Start: Handling this compound check_dust Is there a potential for dust generation? start->check_dust eye_protection Wear safety glasses with side shields or goggles start->eye_protection skin_protection Wear nitrile gloves and a lab coat start->skin_protection respiratory_protection Use a particulate respirator (N95/P1) check_dust->respiratory_protection Yes no_respirator No respiratory protection needed check_dust->no_respirator No proceed Proceed with handling in a well-ventilated area eye_protection->proceed skin_protection->proceed respiratory_protection->proceed no_respirator->proceed disposal Follow proper disposal procedures proceed->disposal

Caption: Workflow for selecting appropriate PPE for handling this compound.

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls : Work in a well-ventilated area.[1] If dust is likely to be generated, use a fume hood or provide appropriate exhaust ventilation.[3][6]

  • Personal Hygiene : Wash hands thoroughly after handling this compound.[1] Avoid eating, drinking, or smoking in the laboratory.

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[1][2] Minimize dust generation and accumulation.[2][3] Keep the container tightly closed when not in use.[1]

First Aid Measures
  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek medical attention if irritation persists.

  • In case of skin contact : Wash off immediately with soap and plenty of water.[3][6] Remove contaminated clothing.

  • If inhaled : Move the person into fresh air.[3][6] If not breathing, give artificial respiration.[3][6]

  • If swallowed : Rinse mouth with water.[3][6] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][6]

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined above. Avoid breathing dust.[3]

  • Environmental Precautions : Prevent the product from entering drains.[3][6]

  • Containment and Cleanup : Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[3][6] Avoid creating dust.

Storage and Disposal
  • Storage : Store in a cool, dry, and well-ventilated place.[1][3] Keep containers tightly closed.[1][3] The recommended storage temperature is between +5°C and +30°C.[7]

  • Disposal : Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused, relatively unreactive organic solids should be collected in a designated waste container.[7] Do not dispose of it down the drain.[3][6] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.